Phenolindophenol
説明
A deep blue dye (with the formula OC6H4NC6H4OH) used to detect AMMONIA in a common test called the Berthelot's reaction and to detect PARACETAMOL by spectrophotometry.
Structure
3D Structure
特性
IUPAC Name |
4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZYXZUJROYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075425 | |
| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-85-6 | |
| Record name | Phenolindophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)-p-benzoquinone monoimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW444H326B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Landscape of Phenolindophenol: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and applications of Phenolindophenol and its derivatives, tailored for professionals in research, science, and drug development.
This compound and its halogenated analogues, particularly 2,6-Dichlorothis compound (DCPIP), are organic compounds of significant interest in various scientific disciplines. Their utility stems from their pronounced redox-sensitive chromophoric properties, which allows them to serve as valuable indicators in a multitude of biochemical and analytical assays. This technical guide provides a comprehensive overview of the chemical structure, quantitative properties, and key experimental applications of these compounds.
Chemical Structure and Forms
This compound is a quinone-imine dye. Its core structure consists of a phenol ring linked to a cyclohexa-2,5-dien-1-one through an imino bridge. The IUPAC name for this compound is 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one.[1] A widely used derivative is 2,6-Dichlorothis compound (DCPIP), where two hydrogen atoms on the phenol ring are substituted with chlorine atoms.[2][3] This substitution enhances the stability and redox potential of the molecule.
These compounds exist in two primary forms: an oxidized state and a reduced state. In their oxidized form, they are intensely colored (typically blue or reddish-blue), while in their reduced (leuco) form, they are colorless.[4][5] This reversible color change upon accepting electrons is the basis for their application as redox indicators. They are also available as sodium salts to improve their solubility in aqueous solutions.[6]
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound and 2,6-Dichlorothis compound is presented in the table below for easy comparison. This data is crucial for the accurate preparation of solutions and the interpretation of experimental results.
| Property | This compound | 2,6-Dichlorothis compound (DCPIP) | 2,6-Dichlorothis compound Sodium Salt |
| Molecular Formula | C₁₂H₉NO₂[1][7] | C₁₂H₇Cl₂NO₂[2][3][4][6] | C₁₂H₆Cl₂NNaO₂[6] |
| Molecular Weight | 199.20 g/mol [1] | 268.09 g/mol [2][6] | 290.08 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[1] | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[2][6] | Sodium 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
| Appearance | Reddish-blue powder[8] | Dark green to black powder | Dark green powder |
| Redox Potential (E₀') | Not readily available | +0.217 V[6][9] | - |
| pKa | 8.1, 9.4, 10.6 (at 25℃)[8] | 10.49 ± 0.30 (Predicted)[3] | - |
| Molar Absorptivity (ε) | ~3.30 x 10⁴ L mol⁻¹ cm⁻¹ at 670 nm (as indophenol dye)[9] | ~1.91 x 10⁴ L mol⁻¹ cm⁻¹ at 605 nm (pH 7.4)[6] | - |
| Maximum Absorption (λmax) | ~602 nm[8] | ~600 nm (blue, oxidized form)[5][6] | 638-645 nm (in 50% ethanol + sodium carbonate) |
| Solubility | Insoluble in water; soluble in ethanol[8] | Slightly soluble in DMSO and Methanol[3] | Freely soluble in water and alcohol |
Redox Transformation of this compound
The utility of this compound and its derivatives as redox indicators is visually represented by their structural transformation upon reduction. The following diagram illustrates this reversible reaction.
Experimental Protocols
Quantification of Ascorbic Acid (Vitamin C) using DCPIP Titration
This method relies on the reduction of the blue DCPIP dye by ascorbic acid to a colorless form. The endpoint of the titration is indicated by the persistence of a pink or blue color.
Materials:
-
2,6-Dichlorothis compound (DCPIP) solution
-
Standard ascorbic acid solution
-
Extraction solution (e.g., 3% metaphosphoric acid or a mixture of phosphoric and acetic acid)[6]
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
DCPIP Solution: Dissolve a precisely weighed amount of DCPIP sodium salt in distilled water to a known volume. This solution should be standardized as it is not a primary standard.[6]
-
Standard Ascorbic Acid Solution: Accurately weigh pure ascorbic acid and dissolve it in the extraction solution in a volumetric flask to a known concentration.[6]
-
Extraction Solution: Prepare a solution to extract and stabilize the ascorbic acid from the sample. A common solution is 3% (w/v) metaphosphoric acid.
-
-
Standardization of DCPIP Solution:
-
Pipette a known volume of the standard ascorbic acid solution into a conical flask.
-
Add a small volume of the extraction solution.
-
Titrate with the DCPIP solution from the burette until a faint pink or blue color persists for at least 30 seconds.[10]
-
Repeat the titration to obtain concordant results and calculate the exact concentration of the DCPIP solution.
-
-
Sample Analysis:
-
Extract a known weight or volume of the sample (e.g., fruit juice) with the extraction solution.[2]
-
Centrifuge or filter the extract to obtain a clear solution.[2]
-
Pipette a known volume of the sample extract into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached.[5]
-
Calculate the ascorbic acid content in the original sample based on the titration volume.
-
Measurement of Photosynthetic Electron Transport (Hill Reaction)
DCPIP can act as an artificial electron acceptor in isolated chloroplasts, allowing for the measurement of the rate of the light-dependent reactions of photosynthesis. The rate of photosynthesis is proportional to the rate of DCPIP reduction (color change from blue to colorless).[7]
Materials:
-
Isolated chloroplasts (e.g., from spinach leaves)[1]
-
DCPIP solution
-
Buffer solution (e.g., phosphate buffer pH 7.0)[9]
-
Spectrophotometer or colorimeter
-
Light source and water bath to control temperature
Procedure:
-
Isolation of Chloroplasts:
-
Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., sucrose, KCl in phosphate buffer).[9]
-
Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.[1]
-
Centrifuge the supernatant at a higher speed to pellet the chloroplasts.[1]
-
Resuspend the chloroplast pellet in a small volume of the cold isolation buffer.[1]
-
-
Experimental Setup:
-
Measurement:
-
Place the cuvette in a spectrophotometer and measure the initial absorbance at around 600 nm.[11]
-
Expose the cuvette to a light source.
-
Record the decrease in absorbance at regular time intervals as the DCPIP is reduced.[12]
-
The rate of the Hill reaction can be calculated from the change in absorbance over time.
-
Determination of Ammonia (Berthelot Reaction)
The Berthelot reaction utilizes the formation of a blue-green indophenol dye from the reaction of ammonia with phenol (or a phenol derivative) and a hypochlorite solution in an alkaline medium. The intensity of the color, which is proportional to the ammonia concentration, is measured spectrophotometrically.[13]
Materials:
-
Phenol solution
-
Sodium hypochlorite solution
-
Alkaline solution (e.g., sodium hydroxide)
-
Catalyst (e.g., sodium nitroprusside)[13]
-
Standard ammonia solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reaction:
-
To a known volume of the sample containing ammonia, add the alkaline phenol reagent, followed by the catalyst.
-
Add the sodium hypochlorite solution to initiate the color-forming reaction.[13]
-
The order of reagent addition can be critical for reproducibility.[15]
-
Allow the reaction to proceed for a specific time, sometimes with gentle heating, for maximum color development.[15]
-
-
Measurement:
-
Measure the absorbance of the resulting blue-green solution at the wavelength of maximum absorbance (typically around 630-670 nm).
-
Prepare a calibration curve using standard ammonia solutions of known concentrations.
-
Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.
-
Logical Workflow for a Typical Redox Assay
The following diagram illustrates the general workflow for utilizing this compound or its derivatives in a redox-based quantitative assay.
This guide provides a foundational understanding of the chemical properties and applications of this compound and its derivatives. For specific research applications, further optimization of the provided protocols may be necessary.
References
- 1. weber.edu [weber.edu]
- 2. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 3. scribd.com [scribd.com]
- 4. senecalearning.com [senecalearning.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. seniorchem.com [seniorchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 11. Hill Reaction [people.hsc.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. pubs.rsc.org [pubs.rsc.org]
The Discovery and Scientific History of Phenolindophenol: A Technical Guide
An in-depth exploration of the discovery, chemical properties, and pivotal scientific applications of phenolindophenol and its derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound and its halogenated derivatives, most notably 2,6-dichlorothis compound (DCPIP), are organic compounds that have carved a significant niche in the annals of scientific discovery.[1][2] Initially recognized for their properties as dyes, their true scientific value emerged from their function as sensitive redox indicators. This technical guide provides a comprehensive overview of the history, chemical synthesis, physicochemical properties, and key applications of these versatile compounds, with a focus on their instrumental role in biochemistry and plant physiology.
Discovery and Historical Development
The history of this compound is intertwined with the burgeoning field of synthetic organic chemistry in the 19th century. The foundational reaction for the synthesis of indophenol dyes is the Berthelot reaction, discovered by the French chemist Marcellin Berthelot in 1859.[2][3] This reaction, a common test for ammonia, involves the reaction of phenol with ammonia in the presence of an oxidizing agent like sodium hypochlorite to produce a characteristic deep blue indophenol dye.[2]
While initially explored for their dyeing capabilities, the application of indophenol derivatives as redox indicators in biological systems represents their most significant contribution to science. A pivotal moment in this transition was the work of Robert Hill in the late 1930s. Hill demonstrated that isolated chloroplasts could produce oxygen in the absence of CO2 fixation, provided an artificial electron acceptor was present. He famously used 2,6-dichlorothis compound (DCPIP) as this electron acceptor, showing that it was reduced (and decolorized) during the light-dependent reactions of photosynthesis. This seminal experiment, now known as the Hill reaction, was instrumental in elucidating the process of photosynthetic electron transport.
Another major application that propelled this compound derivatives into the forefront of biochemical analysis was their use in the quantification of ascorbic acid (Vitamin C). The titration method, which relies on the reduction of DCPIP by ascorbic acid, became a standard and widely adopted technique for determining Vitamin C content in various biological samples and food products.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through several methods. The classical approach for the parent compound, this compound, is based on the Berthelot reaction.
General Synthesis of this compound (Berthelot's Reaction)
The synthesis involves the oxidative coupling of a phenol with p-aminophenol or the reaction of a phenol with ammonia in the presence of an oxidizing agent.
Experimental Protocol:
-
Reaction Setup: A solution of phenol is prepared in an alkaline medium, typically using sodium hydroxide.
-
Addition of Ammonia Source: An aqueous solution of ammonia or an ammonium salt is added to the phenolic solution.
-
Oxidation: A solution of an oxidizing agent, such as sodium hypochlorite, is added dropwise to the reaction mixture with constant stirring.
-
Formation of Indophenol: The reaction mixture develops a deep blue color, indicating the formation of the indophenol dye.
-
Isolation and Purification: The product can be isolated by filtration and purified by recrystallization.
General synthesis of Indophenol via the Berthelot reaction.
Synthesis of 2,6-Dichlorothis compound (DCPIP)
The synthesis of DCPIP typically involves the chlorination of phenol to produce 2,6-dichlorophenol, which is then coupled with p-aminophenol.
Experimental Protocol:
-
Chlorination of Phenol: Phenol is reacted with a chlorinating agent, such as sulfuryl chloride or chlorine gas, to introduce chlorine atoms at the 2 and 6 positions of the aromatic ring. This step is often carried out in the presence of a catalyst.
-
Oxidative Coupling: The resulting 2,6-dichlorophenol is then oxidatively coupled with p-aminophenol. This reaction is typically carried out in an alkaline solution with an oxidizing agent.
-
Purification: The crude DCPIP is then purified, often through recrystallization, to yield the final product.
Physicochemical Properties
The utility of this compound and its derivatives as redox indicators stems from their distinct physicochemical properties. The sodium salt of DCPIP is commonly used in laboratory settings due to its solubility in water.
Table 1: Physicochemical Properties of this compound and 2,6-Dichlorothis compound (DCPIP)
| Property | This compound | 2,6-Dichlorothis compound (DCPIP) |
| CAS Number | 500-85-6[4] | 956-48-9 |
| Molecular Formula | C₁₂H₉NO₂[4] | C₁₂H₇Cl₂NO₂ |
| Molar Mass | 199.21 g/mol [4] | 290.08 g/mol (sodium salt) |
| Appearance | Reddish-blue powder | Dark green crystalline powder (sodium salt) |
| Melting Point | >300 °C | Not well-defined, decomposes |
| Solubility | Insoluble in water; soluble in ethanol | The sodium salt is soluble in water and ethanol.[1] |
| Absorption Maximum (λmax) | ~602 nm | ~600 nm in alkaline solution[5] |
| Redox Potential (E₀') | Not commonly reported | +0.217 V (at pH 7.0) |
| pKa | 8.1, 9.4, 10.6[6] | ~5.9[7] |
Key Scientific Applications
Quantification of Ascorbic Acid (Vitamin C)
One of the most widespread applications of DCPIP is in the titrimetric determination of ascorbic acid. Ascorbic acid is a potent reducing agent that readily reduces the blue, oxidized form of DCPIP to its colorless, reduced form. The endpoint of the titration is indicated by the persistence of the blue color of DCPIP, signifying that all the ascorbic acid in the sample has been oxidized.
Experimental Protocol: Titration of Ascorbic Acid with DCPIP
-
Preparation of DCPIP Solution: A standardized solution of DCPIP is prepared, typically around 0.001 M. Due to the limited stability of the solution, it should be prepared fresh.[1] To aid dissolution, a small amount of sodium bicarbonate can be added to the water before dissolving the DCPIP sodium salt.[1]
-
Sample Preparation: The sample containing ascorbic acid (e.g., fruit juice) is acidified, often with metaphosphoric acid or oxalic acid, to prevent oxidation of ascorbic acid by enzymes like ascorbate oxidase.
-
Titration: The acidified sample is titrated with the standardized DCPIP solution. The DCPIP is added dropwise from a burette until a faint pink or blue color persists for at least 30 seconds.
-
Calculation: The concentration of ascorbic acid in the sample is calculated based on the volume of DCPIP solution required to reach the endpoint and the stoichiometry of the reaction (1:1 molar ratio between ascorbic acid and DCPIP).
Workflow for the titration of ascorbic acid with DCPIP.
Investigation of Photosynthesis (The Hill Reaction)
DCPIP is a crucial tool for studying the light-dependent reactions of photosynthesis. It acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain, typically after Photosystem II. The reduction of DCPIP, observed as a color change from blue to colorless, provides a measure of the rate of electron transport and, consequently, the rate of the light-dependent reactions.[8]
Experimental Protocol: The Hill Reaction with DCPIP
-
Isolation of Chloroplasts: Chloroplasts are isolated from plant material, such as spinach leaves, by homogenizing the tissue in a cold, buffered isotonic solution and then separating the chloroplasts by centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing the isolated chloroplasts, a buffer to maintain a stable pH, and the DCPIP solution. A control tube without chloroplasts or kept in the dark is also prepared.
-
Illumination: The reaction tubes are exposed to a light source.
-
Measurement of DCPIP Reduction: The rate of DCPIP reduction is measured over time. This can be done qualitatively by observing the color change or quantitatively using a spectrophotometer to measure the decrease in absorbance at approximately 600 nm.[5]
-
Data Analysis: The rate of the Hill reaction is determined from the change in absorbance over time.
Role of DCPIP as an artificial electron acceptor in the Hill reaction.
Modern Applications and Future Directions
While classical applications in vitamin C analysis and photosynthesis research remain prevalent in educational and research settings, this compound derivatives continue to find utility in modern scientific endeavors. Their redox properties are being explored in the development of biosensors and new analytical methods. For instance, DCPIP has been investigated for its potential as a pro-oxidant chemotherapeutic agent targeting cancer cells.[9] Furthermore, the fundamental chemistry of indophenol dyes is still relevant in fields such as hair coloring and materials science.
Conclusion
From its origins as a synthetic dye to its indispensable role as a redox indicator in seminal biochemical experiments, the journey of this compound is a testament to the often-unforeseen applications of chemical compounds. The ability of 2,6-dichlorothis compound to visually report on the progress of redox reactions has provided invaluable insights into fundamental biological processes such as photosynthesis and the vital role of antioxidants like vitamin C. As analytical techniques continue to evolve, the core principles demonstrated by these versatile molecules will undoubtedly continue to inspire new avenues of scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. Indophenol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mdpi.com [mdpi.com]
- 6. INDOPHENOL | 500-85-6 [chemicalbook.com]
- 7. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Mechanism of Action of 2,6-Dichlorophenolindophenol (DCPIP) as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, quantitative properties, and key applications of 2,6-Dichlorophenolindophenol (DCPIP) as a redox indicator. It includes detailed experimental protocols and visualizations to facilitate its application in a research and development setting.
Core Mechanism of Action
2,6-Dichlorothis compound (DCPIP) is a chemical compound that functions as a redox-sensitive dye.[1][2] Its utility in biochemical assays stems from a distinct color change upon accepting electrons, transitioning from an oxidized to a reduced state.[3]
-
Oxidized State: In its oxidized form, DCPIP is blue at neutral to alkaline pH, with a maximal absorption peak (λmax) around 600 nm.[1][2][4] In acidic conditions, the oxidized form is pink/red.[1][5][6][7]
-
Reduced State: When DCPIP accepts two electrons and two protons, it is reduced to the colorless compound DCPIPH₂.[1][8] This transition from a colored to a colorless state is readily quantifiable using spectrophotometry.[1]
The fundamental reaction can be summarized as:
DCPIP (Oxidized, Blue) + 2e⁻ + 2H⁺ ⇌ DCPIPH₂ (Reduced, Colorless)
DCPIP's ability to act as an electron acceptor is determined by its standard reduction potential (E₀'), which is approximately +0.217 V.[9][10] This potential allows it to intercept electrons from various biological electron transport chains and reducing agents.
Caption: Redox state transition of DCPIP indicator.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of DCPIP, which are critical for experimental design and data interpretation.
| Property | Value | Notes |
| IUPAC Name | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |
| Molar Mass | 268.09 g·mol⁻¹ | [1] |
| Standard Redox Potential (E₀') | +0.217 V | [9][10] |
| pKa | ~5.9 | Influences the color of the oxidized form (pink vs. blue).[10] |
| λmax (Oxidized Form) | ~600 nm | At neutral/alkaline pH (blue form).[1][2][4] |
| λmax (Isobestic Point) | 522 nm | Wavelength where protonated (pink) and deprotonated (blue) forms have the same molar absorptivity.[2][7] |
| Molar Extinction Coefficient (ε) | Varies significantly with pH and wavelength. | ε at ~600 nm is often cited as ~21 mM⁻¹cm⁻¹.[11] At 520 nm, ε is ~6.8 mM⁻¹cm⁻¹ (pH < 6.5) and ~6.6 mM⁻¹cm⁻¹ (pH > 6.5).[12] |
Applications in Biological Systems
DCPIP's properties make it a versatile tool for monitoring redox reactions in various biological contexts.
In one of its most common applications, DCPIP serves as an artificial electron acceptor to measure the rate of the light-dependent reactions of photosynthesis. This is known as the Hill Reaction.[13][14] In isolated chloroplasts, DCPIP intercepts electrons from the electron transport chain after Photosystem II, thereby substituting for the natural electron acceptor, NADP+.[1][15] The rate of DCPIP reduction (loss of blue color) is directly proportional to the rate of photosynthetic electron flow.[3][16]
Caption: Electron flow from water to DCPIP in the Hill Reaction.
DCPIP can be used to assay the activity of specific components of the mitochondrial electron transport chain. For instance, it can accept electrons from succinate dehydrogenase (Complex II). In this assay, succinate is provided as a substrate, and the reduction of DCPIP is measured to determine the enzyme's activity.[17] It is particularly useful for studying electron flow when downstream components, like the cyanide-sensitive pathway, are inhibited.[9]
Caption: DCPIP as an electron acceptor for Complex II activity.
DCPIP is widely used for the titrimetric or spectrophotometric determination of ascorbic acid.[2][18] Ascorbic acid is a potent reducing agent that rapidly and stoichiometrically reduces DCPIP.[5][19] The reaction involves the oxidation of ascorbic acid to dehydroascorbic acid as DCPIP is reduced to its colorless form.[1] The endpoint of the titration is reached when all ascorbic acid has been consumed, and the addition of one more drop of DCPIP results in a persistent pink or blue color.[1][6]
Caption: Redox reaction between Ascorbic Acid and DCPIP.
Experimental Protocols
This protocol details the measurement of photosynthetic activity in isolated chloroplasts by monitoring the reduction of DCPIP.
Methodology:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves (approx. 10g) with 100 mL of ice-cold isolation buffer (e.g., 0.4 M sucrose in 10 mM Tris, pH 7.8) in a blender for 30 seconds.[16]
-
Filter the homogenate through multiple layers of cheesecloth into a chilled centrifuge tube.[13]
-
Centrifuge the filtrate at low speed (e.g., 100 x g) for 5-10 minutes to pellet cell debris.
-
Decant the supernatant into a clean, chilled tube and centrifuge at a higher speed (e.g., 1500 x g) for 10 minutes to pellet the chloroplasts.[14]
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 1-2 mL) of the ice-cold isolation buffer. Keep the suspension on ice at all times.[13]
-
-
Reaction Setup:
-
Prepare labeled spectrophotometer cuvettes or test tubes. A typical setup includes:
-
Tube 1 (Light): Chloroplast suspension + Buffer + DCPIP solution.
-
Tube 2 (Dark Control): Chloroplast suspension + Buffer + DCPIP solution (wrap in aluminum foil).[8]
-
Tube 3 (Blank/Control): Chloroplast suspension + Buffer (no DCPIP).
-
-
A typical reaction mixture contains 5 cm³ of DCPIP solution, 1 cm³ of water, and 1 cm³ of chloroplast suspension.[8]
-
-
Measurement and Data Analysis:
-
Set a spectrophotometer to a wavelength of 600 nm.[13] Use Tube 3 to zero the instrument.
-
Add the chloroplast suspension to Tubes 1 and 2 to initiate the reaction, mix quickly, and immediately take an initial absorbance reading (T=0).[16]
-
Place Tube 1 under a bright light source (approx. 10-15 cm away) and place Tube 2 in complete darkness.[16][20]
-
Record the absorbance of Tube 1 at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes.[21]
-
Plot absorbance vs. time. The rate of reaction is the negative slope of the linear portion of the curve (ΔAbs/min).
-
Caption: Experimental workflow for the Hill Reaction assay.
This protocol describes a standard titration method to determine the concentration of ascorbic acid in a liquid sample.
Methodology:
-
Preparation of Reagents:
-
DCPIP Solution (e.g., 0.1%): Dissolve 0.1 g of DCPIP sodium salt in 100 mL of distilled water. This solution is not a primary standard and should be standardized daily.[19][22]
-
Standard Ascorbic Acid Solution: Accurately weigh a known amount of pure ascorbic acid (e.g., 0.100 g) and dissolve it in a known volume of extraction solution (e.g., 100 mL) to create a standard of known concentration.[22] An extraction solution (e.g., acetic acid/phosphoric acid mixture) helps stabilize the ascorbic acid.[22]
-
-
Standardization of DCPIP Solution:
-
Pipette a known volume (e.g., 5.00 mL) of the standard ascorbic acid solution into an Erlenmeyer flask.[6]
-
Add ~25 mL of distilled water.
-
Fill a burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution, swirling the flask continuously. The blue DCPIP will become colorless upon reacting with ascorbic acid.[19]
-
The endpoint is reached when a faint pink/red color persists for at least 30 seconds, indicating that all ascorbic acid has been consumed.[6]
-
Record the volume of DCPIP used. Repeat the titration at least twice more for accuracy and calculate the exact concentration of the DCPIP solution.
-
-
Titration of Unknown Sample:
-
Prepare the sample extract (e.g., fruit juice) by grinding a known mass of the sample in a known volume of extraction solution.[19]
-
Pipette a known volume of the sample extract into an Erlenmeyer flask.
-
Titrate the sample with the standardized DCPIP solution until the same persistent pink endpoint is reached.
-
Record the volume of DCPIP used.
-
-
Calculation:
-
Use the stoichiometry of the reaction (1:1) and the volume/concentration of the standardized DCPIP to calculate the amount of ascorbic acid in the aliquot of the sample extract.[19]
-
Scale this value up to determine the total ascorbic acid concentration in the original sample (e.g., in mg per 100 g of fruit).
-
References
- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. A novel electro-optical sensor format with generic applicability for exploitation with NAD(P) dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 7. Features of Using 2,6-Dichlorothis compound as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 8. senecalearning.com [senecalearning.com]
- 9. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hill Reaction [people.hsc.edu]
- 14. ocr.org.uk [ocr.org.uk]
- 15. snabbiology.co.uk [snabbiology.co.uk]
- 16. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 17. faculty.fairfield.edu [faculty.fairfield.edu]
- 18. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]
- 19. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 20. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 21. ableweb.org [ableweb.org]
- 22. seniorchem.com [seniorchem.com]
Spectrophotometric Properties of 2,6-Dichlorophenolindophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenolindophenol (DCPIP) is a redox-active dye widely employed in biochemical and physiological research as a versatile electron acceptor and indicator. Its distinct color change upon reduction, from a deep blue in its oxidized state to colorless in its reduced form, provides a robust and quantifiable signal for spectrophotometric analysis. This property makes DCPIP an invaluable tool for studying electron transport chains in processes such as photosynthesis and cellular respiration, as well as for the quantification of reducing agents like ascorbic acid (Vitamin C). This technical guide provides a comprehensive overview of the spectrophotometric properties of DCPIP, detailed experimental protocols, and a summary of its key applications.
Core Spectrophotometric Properties
The utility of DCPIP in spectrophotometry is rooted in the significant difference between the absorption spectra of its oxidized and reduced forms. The oxidized form of DCPIP exhibits a strong absorption of light in the orange-red region of the visible spectrum, giving it a characteristic blue color in solution.[1] Upon accepting electrons and becoming reduced, this absorption is eliminated, rendering the solution colorless.
The maximal absorption (λmax) of oxidized DCPIP is generally observed around 600 nm.[1][2] However, the precise wavelength of maximum absorbance and the molar extinction coefficient (ε) are highly dependent on the pH of the solution.[3] This is due to the existence of protonated (pink) and deprotonated (blue) forms of the oxidized dye in equilibrium.[2] To mitigate the impact of pH fluctuations on measurements, assays can be performed at the isobestic point of 522 nm, where the molar absorptivity of the protonated and deprotonated forms are identical.[2][4]
Quantitative Spectrophotometric Data
The following table summarizes the key spectrophotometric parameters for 2,6-dichlorothis compound. It is crucial to note that molar extinction coefficients can vary based on experimental conditions such as buffer composition and pH.[3]
| Property | Oxidized DCPIP | Reduced DCPIP | Citation |
| Appearance | Blue | Colorless | [1] |
| λmax (nm) | ~600-605 | - | [2] |
| Molar Extinction Coefficient (ε) at ~600 nm (M⁻¹cm⁻¹) | 18,000 - 22,000 | - | [2][5] |
| Isobestic Point (nm) | 522 | 522 | [2][4] |
Key Applications and Experimental Protocols
Measurement of Photosynthetic Rate (Hill Reaction)
DCPIP is famously used as an artificial electron acceptor to measure the rate of the light-dependent reactions of photosynthesis, a procedure known as the Hill reaction.[1][6] In this assay, DCPIP intercepts electrons from the photosynthetic electron transport chain, typically after Photosystem II, in place of the natural electron acceptor, NADP+.[1][7] The rate of DCPIP reduction, observed as the loss of blue color, is directly proportional to the rate of photosynthetic electron flow.[8]
Experimental Protocol: Isolation of Chloroplasts and Hill Reaction Assay
Materials:
-
Fresh spinach or lettuce leaves
-
Cold isolation buffer (e.g., 0.05 M phosphate buffer, pH 7.0)[9]
-
DCPIP solution (e.g., 0.01% in isolation buffer)[9]
-
Spectrophotometer
-
Centrifuge
-
Ice bath, mortar and pestle, muslin cloth
Procedure:
-
Chloroplast Isolation: All steps should be performed at low temperatures (on ice) to preserve enzyme activity.[9]
-
Homogenize fresh leaf tissue in cold isolation buffer using a mortar and pestle or a blender.
-
Filter the homogenate through several layers of muslin cloth to remove large debris.
-
Centrifuge the filtrate at low speed to pellet cell debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of cold isolation buffer.
-
-
Hill Reaction Assay:
-
Set up a series of cuvettes containing the chloroplast suspension.
-
Add a known concentration of DCPIP solution to the experimental cuvettes.
-
Include a control cuvette with chloroplasts but without DCPIP, and another with DCPIP but without chloroplasts.
-
Expose the experimental cuvettes to a light source.
-
Measure the decrease in absorbance at 600 nm at regular time intervals using a spectrophotometer. The rate of absorbance decrease indicates the rate of photosynthesis.
-
Logical Workflow for Hill Reaction Experiment
Caption: Workflow for measuring photosynthesis rate using DCPIP.
Quantification of Ascorbic Acid (Vitamin C)
DCPIP is a widely used reagent for the determination of ascorbic acid content in various samples, including fruit juices and pharmaceutical preparations.[2][10] Ascorbic acid is a potent reducing agent that rapidly reduces the blue DCPIP to its colorless form in a 1:1 stoichiometric reaction.[10] The concentration of ascorbic acid can be determined either by titration or spectrophotometrically.
Experimental Protocol: Spectrophotometric Quantification of Ascorbic Acid
Materials:
-
Ascorbic acid standard solutions of known concentrations
-
Sample containing ascorbic acid (e.g., fruit juice)
-
DCPIP solution
-
Buffer solution (e.g., sodium citrate buffer)[11]
-
Spectrophotometer
Procedure:
-
Standard Curve Generation:
-
Prepare a series of standard solutions with varying, known concentrations of ascorbic acid.[11]
-
To each standard, add a fixed amount of DCPIP solution and buffer.
-
Measure the absorbance of each solution at the λmax of DCPIP (around 600 nm) or at the isobestic point (520 nm has also been used).[11]
-
Plot a standard curve of absorbance versus ascorbic acid concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample, making dilutions if necessary.
-
Treat the sample with the same amount of DCPIP solution and buffer as the standards.
-
Measure the absorbance of the sample at the same wavelength used for the standard curve.
-
Determine the concentration of ascorbic acid in the sample by interpolating its absorbance value on the standard curve.
-
Signaling Pathway of DCPIP Reduction by Ascorbic Acid
Caption: Redox reaction between Ascorbic Acid and DCPIP.
Dehydrogenase Enzyme Assays
DCPIP can serve as a terminal electron acceptor in assays for various dehydrogenase enzymes.[5] The activity of the dehydrogenase is determined by monitoring the rate of DCPIP reduction at 600 nm. This approach is applicable to a range of dehydrogenases, including succinate dehydrogenase in the mitochondrial electron transport chain.[12][13]
Experimental Protocol: General Dehydrogenase Assay
Materials:
-
Enzyme preparation (e.g., isolated mitochondria, cell lysate)
-
Substrate for the dehydrogenase (e.g., succinate)
-
DCPIP solution
-
Buffer solution (e.g., Tris-HCl, pH 8.0)[5]
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
In a cuvette, combine the buffer, the specific substrate for the dehydrogenase, and the enzyme preparation.
-
-
Initiation of Reaction:
-
Add DCPIP to the cuvette to start the reaction. In some protocols, an intermediate electron carrier like phenazine methosulfate (PMS) is also included to facilitate electron transfer to DCPIP.[5]
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 600 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.
-
Experimental Workflow for a Dehydrogenase Assay
Caption: General workflow for a DCPIP-linked dehydrogenase assay.
Conclusion
2,6-Dichlorothis compound remains a cornerstone reagent in spectrophotometric analysis due to its reliable and easily detectable redox-dependent color change. Its application in fundamental research, such as the study of photosynthesis and enzyme kinetics, as well as in analytical chemistry for quantifying vital compounds like Vitamin C, underscores its versatility and importance. Researchers and professionals utilizing DCPIP should pay careful attention to experimental parameters, particularly pH, to ensure accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the effective application of DCPIP in various scientific and developmental endeavors.
References
- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 3. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features of Using 2,6-Dichlorothis compound as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 5. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 6. senecalearning.com [senecalearning.com]
- 7. gspchem.com [gspchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 11. Determination of Ascorbic Acid Content - Team Granola [nfsc450groupd.weebly.com]
- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Role of Phenolindophenol as an Electron Acceptor in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenolindophenol, primarily in the form of its halogenated derivative 2,6-dichlorothis compound (DCPIP), and its critical role as an artificial electron acceptor in various biological assays. Its ability to change color upon reduction makes it an invaluable tool for studying electron transport in photosynthesis, cellular respiration, and for quantifying the activity of dehydrogenase enzymes.
Core Principles and Mechanism of Action
This compound and its derivatives are redox dyes that exhibit a distinct color change depending on their oxidation state. The most commonly used compound in biological research is 2,6-dichlorothis compound (DCPIP). In its oxidized form, DCPIP is blue, with a maximum absorbance at approximately 600 nm. Upon accepting electrons, it is reduced to a colorless form, DCPIP-H2. This visible transition allows for the straightforward spectrophotometric monitoring of reactions involving electron transfer.
The standard redox potential of DCPIP is +0.217 V, which allows it to intercept electrons from various carriers in biological electron transport chains. For instance, it has a higher affinity for electrons than ferredoxin in the photosynthetic electron transport chain. This property enables it to act as a substitute for the natural electron acceptor, NADP+.
The reduction of DCPIP is pH-dependent. The dye exists in a "blue" deprotonated form and a "pink" protonated form, and the ratio of these forms changes with pH. This is an important consideration for designing and interpreting assays, with measurements at the isobestic point (around 522 nm) offering an alternative to avoid complexities related to pH-induced color changes.
Applications in Biological Systems
Photosynthesis: The Hill Reaction
One of the most prominent applications of DCPIP is in the study of the light-dependent reactions of photosynthesis, famously known as the Hill reaction. In 1937, Robert Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without CO2 fixation. This seminal experiment provided crucial evidence that the light-dependent and light-independent reactions of photosynthesis are separate processes.
In the context of the Hill reaction, DCPIP serves as a terminal electron acceptor for Photosystem II (PSII). When chloroplasts are illuminated, water is oxidized, releasing electrons that are passed through the electron transport chain. DCPIP intercepts these electrons, leading to its decolorization. The rate of this color change is directly proportional to the rate of photosynthetic electron transport. This assay is widely used to investigate the effects of light intensity, temperature, herbicides, and other factors on photosynthesis.
Dehydrogenase Enzyme Assays
DCPIP is extensively used to measure the activity of various dehydrogenase enzymes. Dehydrogenases catalyze oxidation-reduction reactions, transferring electrons from a substrate to an electron acceptor, often NAD+ or FAD. The activity of these enzymes can be assayed by using an intermediate electron carrier, such as phenazine methosulfate (PMS), which transfers electrons from the reduced cofactor (e.g., NADH) to DCPIP. The subsequent reduction and decolorization of DCPIP are monitored spectrophotometrically.
This method is applicable to a wide range of dehydrogenases and is used as a marker for the inner mitochondrial membrane. For example, the activity of Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain can be measured by monitoring the rate of DCPIP reduction.
Cellular Respiration Studies
DCPIP can act as an artificial electron acceptor in the mitochondrial electron transport chain (ETC). Its redox potential allows it to accept electrons near cytochrome c1. This property is useful for studying the effects of inhibitors on cellular respiration. For example, when the ETC is blocked by inhibitors like cyanide or antimycin A, DCPIP can provide an alternative route for electrons, preventing the complete shutdown of electron flow and allowing researchers to dissect specific segments of the chain.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DCPIP, essential for experimental design and data analysis.
Table 1: Physicochemical and Spectrophotometric Properties of DCPIP
| Parameter | Value | Notes |
| Chemical Formula | C₁₂H₇Cl₂NO₂ | |
| Molar Mass | 268.09 g·mol⁻¹ | |
| Oxidized Form | Blue | |
| Reduced Form | Colorless | |
| λmax (Oxidized) | ~600 nm | |
| Isobestic Point | ~522 nm | For pH-independent measurements. |
| Redox Potential (E₀') | +0.217 V | |
| pKa | ~5.9 |
Table 2: Molar Extinction Coefficients (ε) for DCPIP
| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions | Reference(s) |
| 19,100 M⁻¹cm⁻¹ | 605 | pH 7.4 | |
| 22,000 M⁻¹cm⁻¹ | 600 | Not specified | |
| 21,000 M⁻¹cm⁻¹ | 600 | Not specified |
Note: The molar extinction coefficient can vary with pH and buffer conditions. It is recommended to determine the coefficient empirically under specific experimental conditions for highest accuracy.
Experimental Protocols
Preparation of DCPIP Stock Solution
DCPIP sodium salt is sparingly soluble in water. For consistent results, fresh solutions should be prepared daily and protected from light.
-
Reagents: 2,6-dichlorothis compound sodium salt, distilled water, sodium bicarbonate (optional).
-
Procedure: To enhance solubility, dissolve DCPIP in a dilute aqueous solution of sodium bicarbonate (e.g., ~0.05% NaHCO₃). A common stock concentration is 5 mM. For a 0.05 g amount, dissolve in 200 mL of the bicarbonate solution. Stirring overnight may be required for complete dissolution. Filter the solution before use to remove any undissolved particles.
Protocol for the Hill Reaction Assay
This protocol is a generalized procedure for measuring photosynthetic electron transport in isolated chloroplasts.
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 0.4 M sucrose in 10 mM Tris, pH 7.8).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet cell debris, then centrifuge the supernatant at a higher speed (e.g., 6000 rpm) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold buffer and keep on ice.
-
-
Reaction Mixture:
-
Prepare reaction tubes containing a suitable buffer (e.g., phosphate buffer), and water.
-
Add the isolated chloroplast suspension.
-
A control tube should be prepared and kept in the dark (e.g., wrapped in aluminum foil) to demonstrate light dependency.
-
-
Assay Procedure:
-
Set a spectrophotometer to read absorbance at ~600 nm.
-
To initiate the reaction, add a specific volume of DCPIP solution (e.g., 0.1 mL of a stock solution) to the reaction tubes.
-
Immediately take an initial absorbance reading (Time 0).
-
Expose the experimental tubes to a light source.
-
Take absorbance readings at regular intervals (e.g., every 2 minutes for 10-14 minutes).
-
The rate of reaction is determined by the change in absorbance over time.
-
Protocol for Dehydrogenase Activity Assay (General)
This protocol outlines the measurement of dehydrogenase activity using DCPIP.
-
Reagents:
-
Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Substrate (e.g., 0.6 M sodium succinate for Complex II).
-
Enzyme preparation (e.g., isolated mitochondria or cell lysate).
-
Phenazine methosulfate (PMS) solution (e.g., 12.5 mM, freshly prepared).
-
DCPIP solution (e.g., 2.5 mM, freshly prepared).
-
Optional: Respiratory chain inhibitor (e.g., 0.2 M KCN) to direct electrons to the artificial acceptors.
-
-
Assay Procedure:
-
In a cuvette, combine the buffer, substrate, optional inhibitor, and enzyme preparation.
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).
-
To start the reaction, add the PMS and DCPIP solutions and mix briefly.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.
-
The blank should contain all components except the enzyme preparation.
-
Calculate the enzyme activity in µmoles of DCPIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCPIP.
-
Conclusion
This compound, particularly as DCPIP, remains a cornerstone reagent in biochemistry and cell biology. Its utility as a visible redox indicator provides a robust and accessible method for quantifying electron transport in fundamental biological processes. For researchers in basic science and drug development, a thorough understanding of its mechanism, quantitative parameters, and experimental application is essential for generating reliable and reproducible data. The protocols and data presented in this guide offer a solid foundation for the effective use of this compound as a powerful analytical tool.
An In-depth Technical Guide to the DCPIP Reduction Assay
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the 2,6-dichlorophenolindophenol (DCPIP) reduction assay. DCPIP is a redox-active dye widely utilized in biochemical and physiological research to monitor electron transport rates in various biological systems.
Core Principles of the DCPIP Reduction Assay
The DCPIP reduction assay is fundamentally a spectrophotometric method that relies on the color change of the redox indicator DCPIP. In its oxidized state, DCPIP is a deep blue compound with a maximum absorbance at approximately 600 nm.[1] When it accepts electrons and becomes reduced (to DCPIPH₂), it turns colorless.[1][2][3] This distinct color change allows for the quantitative measurement of redox reactions.
The rate at which the blue color disappears is directly proportional to the rate of electron donation from the system under investigation.[2] This principle is harnessed to study processes involving electron transport chains, such as photosynthesis and cellular respiration, or to quantify the concentration of reducing agents like ascorbic acid (Vitamin C).[1][4][5]
Caption: The basic redox principle of DCPIP.
Application in Photosynthesis Research: The Hill Reaction
One of the classic applications of the DCPIP assay is to measure the rate of the light-dependent reactions of photosynthesis. In this context, the assay is often referred to as the Hill reaction. DCPIP acts as an artificial electron acceptor, intercepting electrons that would normally be passed to NADP⁺.[1][3][4]
During the light-dependent reactions, light energy excites electrons in chlorophyll within Photosystem II. These electrons are passed along an electron transport chain (ETC). By adding DCPIP to isolated chloroplast preparations, it can accept electrons from the ETC, specifically having a higher affinity for them than ferredoxin.[1] The subsequent reduction of DCPIP and loss of blue color can be monitored over time as a proxy for the rate of photosynthetic electron transport.[1][2]
Caption: DCPIP as an artificial electron acceptor in the photosynthetic ETC.
This protocol outlines the key steps for a typical Hill reaction experiment.
-
Chloroplast Isolation:
-
Homogenize fresh spinach or lettuce leaves in a chilled isolation buffer (e.g., a solution containing sucrose, KCl, and a phosphate buffer at pH 7.0).[4]
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Discard the supernatant and resuspend the chloroplast pellet in a small volume of the isolation buffer. Keep the suspension on ice.[4]
-
-
Assay Setup:
-
Prepare a set of labeled test tubes or cuvettes. A typical setup includes:
-
Tube 1 (Experimental): Chloroplast extract + DCPIP solution, exposed to a bright light source.[4]
-
Tube 2 (Control - No Light): Chloroplast extract + DCPIP solution, kept in complete darkness.[4]
-
Tube 3 (Control - No Chloroplasts): Isolation buffer + DCPIP solution, exposed to light.
-
Tube 4 (Control - Color Standard): Chloroplast extract + distilled water, exposed to light.[4]
-
-
Place the tubes designated for light exposure at a fixed distance from a bright lamp (e.g., 100W).[4]
-
-
Data Collection:
-
Immediately after adding DCPIP, take an initial absorbance reading at 600 nm using a spectrophotometer for each tube.
-
Continue to take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set duration.
-
The rate of photosynthesis is determined by the rate of decrease in absorbance in the experimental tube compared to the controls.
-
Application in Antioxidant Capacity Assays
The DCPIP assay is also a standard method for quantifying the concentration of strong reducing agents, most notably ascorbic acid (Vitamin C).[1][6] In this application, ascorbic acid directly reduces the blue DCPIP to its colorless form. The reaction is stoichiometric, allowing for the determination of the vitamin C concentration through titration.
-
Preparation of Reagents:
-
Titration Procedure:
-
Pipette a known volume (e.g., 2 cm³) of the sample or standard ascorbic acid solution into a flask.[6]
-
Fill a burette with the standardized DCPIP solution.
-
Add the DCPIP solution drop by drop to the sample while gently swirling.[6]
-
The endpoint is reached when all the ascorbic acid has been oxidized, and the next drop of DCPIP is not decolorized, resulting in a persistent pink or faint blue color that lasts for at least 10 seconds.[1][6]
-
Record the volume of DCPIP solution used.
-
-
Calculation:
-
First, titrate the standard ascorbic acid solution to determine the amount of Vitamin C required to decolorize 1 mL of the DCPIP solution.
-
Use this calibration factor to calculate the concentration of Vitamin C in the test samples based on the volume of DCPIP they decolorize.
-
Caption: General workflow for the titration of Vitamin C using DCPIP.
Data Presentation
Quantitative data associated with the DCPIP reduction assay are crucial for accurate interpretation and comparison of results.
| Property | Value | Reference |
| Molar Mass | 268.09 g·mol⁻¹ | [1] |
| Maximal Absorption (Oxidized) | ~600-605 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹ cm⁻¹ at pH 7.4 | [7] |
| Redox Potential (E₀') | +0.217 V | [8] |
| Appearance (Oxidized) | Blue | [1] |
| Appearance (Reduced) | Colorless | [1] |
This table presents comparative data from a study measuring succinate oxidation rates using different methods, illustrating how DCPIP can be used to monitor mitochondrial enzyme activity.
| Assay Condition | Measured Rate (μmol min⁻¹ mg⁻¹) | Reference |
| Coupled Assay (with decylubiquinone) | 0.41 ± 0.023 | [9] |
| DCPIP Assay (without decylubiquinone) | 0.062 ± 0.003 | [9] |
| DCPIP Assay (NADH instead of succinate) | 0.088 ± 0.005 | [9] |
| DCPIP Assay (Bovine heart mitochondria) | 0.06 ± 0.001 | [9] |
Note: The data show that DCPIP can be reduced directly by components of the mitochondrial respiratory chain, but the rate may differ from other assay methods.[9]
References
- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. senecalearning.com [senecalearning.com]
- 4. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Phenolindophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolindophenol and its derivatives are vital compounds in analytical chemistry and biomedical research, primarily utilized as redox indicators and in the quantification of various substances. This technical guide provides a comprehensive overview of the principal methodologies for the chemical synthesis and purification of the parent compound, this compound. Detailed experimental protocols for two primary synthetic routes—the Gibbs reaction involving the condensation of phenol with 2,6-dichloroquinone-4-chloroimide, and the oxidative coupling of p-aminophenol with phenol—are presented. Furthermore, this guide outlines a standardized procedure for the purification of crude this compound by recrystallization. The underlying chemical mechanisms of these synthetic pathways are illustrated through signaling pathway diagrams. A summary of the key quantitative data, including physical and spectral properties, is provided for easy reference. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, purification, and application of this compound.
Introduction
This compound (4-(4-hydroxyphenyl)imino)cyclohexa-2,5-dien-1-one) is a dyestuff that belongs to the indophenol class of compounds. Its molecular structure, characterized by a quinone-imine chromophore, is responsible for its intense blue color in its oxidized state. The reversible reduction to a colorless leuco form underpins its widespread application as a redox indicator in various chemical and biological assays.[1] A notable derivative, 2,6-dichlorothis compound (DCPIP), is famously used in the quantification of ascorbic acid (Vitamin C).[2]
The synthesis of this compound is primarily achieved through two well-established methods: the Gibbs reaction and oxidative coupling. The Gibbs reaction involves the electrophilic substitution of a phenol by a quinone-chloroimide, while oxidative coupling entails the reaction of a p-aminophenol derivative with a phenol in the presence of an oxidizing agent. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.
Subsequent purification of the synthesized this compound is crucial to remove unreacted starting materials and by-products, ensuring the high purity required for analytical and research applications. Recrystallization is the most common and effective method for the purification of crude, solid this compound.[3][4]
This guide provides detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful synthesis and purification of this compound in a laboratory setting.
Chemical Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Synthesis via Gibbs Reaction
The Gibbs reaction provides a direct route to substituted and unsubstituted indophenols through the reaction of a phenol with 2,6-dihaloquinone-4-chloroimide (Gibbs reagent).[5][6] For the synthesis of the parent this compound, phenol is reacted with 2,6-dichloroquinone-4-chloroimide.
Materials:
-
Phenol
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent such as ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium carbonate (a weak base). The reaction is pH-dependent and proceeds optimally under alkaline conditions.[9]
-
Add the sodium carbonate solution to the ethanolic solution of phenol with stirring.
-
Dissolve 2,6-dichloroquinone-4-chloroimide (1.0 equivalent) in a minimal amount of ethanol.
-
Add the Gibbs reagent solution dropwise to the alkaline phenol solution with continuous stirring at room temperature.
-
A deep blue color should develop, indicating the formation of the indophenol dye.
-
Allow the reaction to stir for 1-2 hours to ensure completion.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
The crude product can then be purified by recrystallization.
Synthesis via Oxidative Coupling
This method involves the oxidative coupling of a p-phenylenediamine derivative (in this case, p-aminophenol) with phenol using a suitable oxidizing agent.[10]
Materials:
-
p-Aminophenol Hydrochloride
-
Phenol
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Persulfate (Na₂S₂O₈)
-
Suitable solvent (e.g., water or a water/alcohol mixture)
Procedure:
-
Dissolve p-aminophenol hydrochloride (1.0-1.1 equivalents) and phenol (1.0 equivalent) in a suitable solvent in a reaction vessel.
-
Add sodium carbonate (5.0-6.8 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium persulfate (an oxidizing agent) in water to the cooled reaction mixture in batches, maintaining the temperature at 0 °C.
-
Upon addition of the oxidizing agent, a red-colored solid should begin to form.
-
After the complete addition of the sodium persulfate solution, continue to stir the reaction mixture at 0 °C for a specified period to ensure the reaction goes to completion.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted reagents and inorganic by-products.
-
The crude red solid obtained is the indophenol derivative, which can be further purified by recrystallization.[10]
Purification of this compound
Recrystallization is a highly effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[11][12]
Recrystallization Protocol
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol, methanol, ethanol/water, or acetone/water)
-
Activated Charcoal (optional, for removing colored impurities)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask to dissolve the solid. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| Appearance | Reddish-blue powder | [2] |
| Melting Point | > 300 °C | [2] |
| Solubility | Soluble in 1 M NaOH, slightly soluble in water, more soluble in organic solvents. | |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: Signals in the aromatic region. | |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted: Signals for aromatic carbons and the carbonyl carbon. | |
| FT-IR (cm⁻¹) | Characteristic Peaks: O-H stretch, C=O stretch, C=N stretch, aromatic C-H and C=C stretches. | [5] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways and a general purification workflow.
Gibbs Reaction Mechanism
Caption: Gibbs Reaction for this compound Synthesis.
Oxidative Coupling Mechanism
Caption: Oxidative Coupling for this compound Synthesis.
Purification Workflow
Caption: General Workflow for Recrystallization.
Conclusion
This technical guide has detailed two robust methods for the synthesis of this compound: the Gibbs reaction and oxidative coupling. Furthermore, a standard protocol for its purification via recrystallization has been provided. The successful synthesis and subsequent purification of this compound are critical for its application in various analytical and research contexts where high purity is paramount. The provided experimental protocols, reaction mechanisms, and quantitative data serve as a valuable resource for chemists and researchers, enabling the efficient and effective production of this important indicator compound. Further research to fully characterize the spectral properties of unsubstituted this compound would be a valuable contribution to the field.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Indophenol - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dichloroquinone-4-chloroimide, Hi-AR™ [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Phenolindophenol as a Model Compound for Enzyme Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of enzyme kinetics and drug discovery, the use of reliable and efficient assay methodologies is paramount. Phenolindophenol, and more specifically its halogenated derivative 2,6-dichlorothis compound (DCPIP), has long served as a valuable tool for studying the kinetics of a variety of oxidoreductase enzymes. This technical guide provides a comprehensive overview of the principles behind using this compound as a model compound, detailed experimental protocols, and a summary of kinetic data for relevant enzymes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DCPIP in their enzyme kinetic studies.
DCPIP is a redox indicator that exhibits a distinct color change upon reduction, making it an excellent chromogenic substrate for spectrophotometric analysis. In its oxidized state, DCPIP is a deep blue color, while its reduced form is colorless. This property allows for the continuous monitoring of enzyme activity by measuring the decrease in absorbance at a specific wavelength, typically around 600 nm. Its application is particularly widespread in the study of dehydrogenases, where it acts as an artificial electron acceptor, intercepting electrons from the enzyme's natural electron transport chain.
Core Principles
The fundamental principle behind the use of DCPIP in enzyme kinetics lies in its ability to accept electrons from a reduced enzyme or a primary electron acceptor that has been reduced by the enzyme. The overall reaction can be summarized as follows:
Substrate (reduced) + Enzyme (oxidized) → Product (oxidized) + Enzyme (reduced)
Enzyme (reduced) + DCPIP (oxidized, blue) → Enzyme (oxidized) + DCPIP (reduced, colorless)
The rate of the second reaction, the reduction of DCPIP, is proportional to the rate of the enzyme-catalyzed reaction. By measuring the rate of disappearance of the blue color, one can determine the initial velocity of the enzymatic reaction. This data can then be used to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
It is important to note that the extinction coefficient and absorbance maximum of DCPIP can be influenced by pH. Therefore, careful control and reporting of the buffer system and pH are crucial for the reproducibility and comparison of kinetic data. For some applications, measurements at the isobestic point (around 522 nm) can mitigate issues arising from pH-dependent spectral shifts.
Data Presentation: Kinetic Parameters of Enzymes with this compound
The following table summarizes reported kinetic parameters for various enzymes where this compound (DCPIP) has been utilized as a component of the assay. It is important to note that assay conditions, such as pH, temperature, and the use of primary electron acceptors (e.g., PMS), can significantly influence these values.
| Enzyme | EC Number | Substrate | Km | Vmax | Source Organism |
| Succinate Dehydrogenase | 1.3.5.1 | Succinate | 0.13 - 1.5 mM | Not consistently reported | Various |
| Methanol Dehydrogenase | 1.1.2.7 | Methanol | 0.36 mM | 4.2 U/mg | Methylorubrum extorquens AM1 |
| Yeast Alcohol Dehydrogenase | 1.1.1.1 | Ethanol | ~2.4 mM | ~10.4 (relative units) | Saccharomyces cerevisiae |
| Diaphorase | 1.6.99.- | NADH | Not reported | Not reported | Various |
| Aldehyde Oxidase | 1.2.3.1 | Various aldehydes | Not reported | Not reported | Various |
Experimental Protocols
General Protocol for a Dehydrogenase Assay using DCPIP
This protocol provides a general framework that can be adapted for various dehydrogenase enzymes. Optimization of substrate, DCPIP, and enzyme concentrations, as well as buffer conditions, is recommended for each specific application.
Materials:
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Cuvettes or 96-well microplate
-
Enzyme preparation (e.g., purified enzyme, cell lysate, mitochondrial fraction)
-
Substrate stock solution
-
DCPIP stock solution (e.g., 2.5 mM in water, freshly prepared and protected from light)
-
Phenazine methosulfate (PMS) or Phenazine ethosulfate (PES) stock solution (e.g., 12.5 mM in water, freshly prepared and protected from light) - Optional, but often used as a primary electron acceptor to enhance the reaction rate.
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Inhibitor stock solution (for inhibition studies)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette or microplate well, combine the assay buffer, substrate at the desired final concentration, and PMS/PES (if used).
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the DCPIP solution to the reaction mixture and mix gently.
-
Establish a Baseline: Add the enzyme preparation to a blank cuvette/well containing all components except the substrate to measure any non-specific reduction of DCPIP.
-
Start the Measurement: To initiate the enzymatic reaction, add the enzyme preparation to the reaction mixture.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).
-
Calculate Initial Velocity: Determine the initial linear rate of the reaction (ΔA600/minute) from the steepest portion of the absorbance versus time plot.
-
Data Analysis: Convert the rate of absorbance change to the rate of reaction in terms of concentration per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of DCPIP (a commonly cited value is 21 mM-1cm-1 at 600 nm, though this can be pH-dependent).
-
Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations to generate a Michaelis-Menten plot and determine Km and Vmax using non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk).
Specific Protocol: Succinate Dehydrogenase Assay in Mitochondrial Fractions
This protocol is adapted for measuring the activity of succinate dehydrogenase (Complex II) in isolated mitochondria.
Materials:
-
Isolated mitochondrial fraction
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Substrate: 0.6 M Sodium Succinate
-
Primary Electron Acceptor: 12.5 mM Phenazine Methosulfate (PMS), freshly prepared
-
Final Electron Acceptor: 2.5 mM DCPIP, freshly prepared
-
Inhibitor (optional): 0.2 M Potassium Cyanide (KCN) to inhibit Complex IV
Procedure:
-
Prepare Reaction Mix: In a cuvette, add 2 ml of 0.1 M Tris-HCl, pH 8.0, 0.1 ml of 0.2 M KCN, and 0.1 ml of 0.6 M sodium succinate. Add distilled water to a final volume of 2.85 ml.
-
Add Enzyme: Add a small volume (e.g., 10 µl) of the mitochondrial preparation to the reaction mix.
-
Pre-incubate: Incubate the mixture at 25°C for 6 minutes.
-
Initiate Reaction: Add 0.1 ml of 12.5 mM PMS and 0.05 ml of 2.5 mM DCPIP. Mix briefly.
-
Measure Absorbance: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 600 nm for several minutes.
-
Calculate Activity: Determine the initial rate of DCPIP reduction and express the enzyme activity as µmoles of DCPIP reduced per minute per milligram of protein. A molar extinction coefficient of 22,000 M-1cm-1 for DCPIP can be used.[1]
Mandatory Visualizations
Signaling Pathway: Electron Transport Chain and the Role of Succinate Dehydrogenase
The following diagram illustrates the position of succinate dehydrogenase (Complex II) within the mitochondrial electron transport chain and conceptually shows how an artificial electron acceptor like DCPIP can be used to measure its activity.
Caption: Electron transport chain and the DCPIP assay principle.
Experimental Workflow: Spectrophotometric Enzyme Kinetics Assay using DCPIP
The following diagram outlines a typical workflow for conducting an enzyme kinetics experiment using DCPIP as the chromogenic substrate.
Caption: Workflow for a DCPIP-based enzyme kinetic assay.
Conclusion
This compound, particularly DCPIP, remains a robust and accessible tool for the study of enzyme kinetics, especially for oxidoreductases. Its distinct color change upon reduction provides a straightforward method for spectrophotometric monitoring of enzyme activity. By understanding the core principles of the assay, adhering to detailed and optimized protocols, and being mindful of the factors that can influence the results, researchers can effectively leverage DCPIP to obtain reliable kinetic data. This guide serves as a foundational resource for scientists and professionals in drug development, enabling the application of this classic yet powerful technique to advance our understanding of enzyme function and inhibition.
References
An In-depth Technical Guide to the Exploratory Studies of Phenolindophenol Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolindophenol derivatives, a class of organic compounds characterized by a quinone-imine core structure, have garnered significant interest in various scientific disciplines. Their unique redox properties and biological reactivity make them valuable tools in analytical chemistry, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the research applications of this compound derivatives, with a focus on their roles as enzyme inhibitors, cytotoxic agents, and antioxidants. Detailed experimental protocols, quantitative data, and visualizations of their interactions with cellular signaling pathways are presented to facilitate further exploratory studies in drug discovery and development.
Introduction
This compound and its derivatives are redox-active compounds historically used as dyes and indicators. The most well-known member of this class is 2,6-dichlorothis compound (DCPIP), a blue dye that becomes colorless upon reduction. This property has been extensively utilized in biochemical assays to monitor electron transport chain activity. Beyond their utility as analytical reagents, recent research has unveiled the potential of this compound derivatives as modulators of biological processes, exhibiting a range of activities from enzyme inhibition to cytotoxicity against cancer cells. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers exploring their therapeutic and investigational potential.
Quantitative Data on Biological Activities
The biological effects of this compound derivatives are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Cytotoxicity of 2,6-Dichlorothis compound (DCPIP)
DCPIP has demonstrated cytotoxic effects against various human cancer cell lines. The sensitivity to DCPIP appears to be influenced by the expression levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxifying quinones.[1][2] Cells with lower NQO1 activity tend to be more susceptible to DCPIP-induced cell death.[1][2]
| Cell Line | Cancer Type | NQO1 Status | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Carcinoma | Homozygous NQO1*2 (no active enzyme) | 1.8 ± 0.5 | [3] |
| MCF7-DT15 | Breast Carcinoma | High NQO1 activity | 41.8 ± 4.7 | [3] |
| MCF7-neo2 | Breast Carcinoma | Intermediate NQO1 activity | 13.5 ± 3.7 | [3] |
| A375 | Melanoma | Low NQO1 activity | 1.9 ± 0.5 | [1] |
| G361 | Melanoma | High NQO1 activity | 19.3 ± 3.1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound derivatives. The following are key experimental protocols cited in the research.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DCPIP Assay for Mitochondrial Complex II Activity
This assay measures the activity of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain using DCPIP as an artificial electron acceptor.
Principle: Complex II oxidizes succinate to fumarate and reduces ubiquinone. In this assay, electrons are transferred to DCPIP, causing its reduction and a decrease in absorbance at 600 nm.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:
-
Mitochondrial sample
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Inhibitors of other complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV)
-
DCPIP solution
-
-
Reaction Initiation: Start the reaction by adding the substrate, succinate.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a spectrophotometer or microplate reader.
-
Data Analysis: The rate of DCPIP reduction, indicated by the rate of decrease in absorbance, is proportional to the activity of Complex II.
Visualization of Cellular Signaling Pathways
Phenolic compounds, including this compound derivatives, can modulate various intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
Experimental Workflow for Studying Pathway Modulation
The following workflow can be employed to investigate the effects of this compound derivatives on cellular signaling.
References
- 1. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorothis compound) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimelanoma activity of the redox dye DCPIP (2,6-dichlorothis compound) is antagonized by NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCPIP (2,6-dichlorothis compound) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Measuring Photosynthesis Rate Using Phenolindophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenolindophenol (DCPIP), a redox-active dye, serves as a valuable tool for quantifying the rate of the light-dependent reactions of photosynthesis. In this process, DCPIP acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain. As DCPIP is reduced, it undergoes a distinct color change from blue to colorless, providing a measurable indicator of photosynthetic activity. The rate of this decolorization is directly proportional to the rate of electron flow and, consequently, the rate of photosynthesis.[1][2][3][4] This method is particularly useful for studying the effects of various factors, such as light intensity, temperature, and the presence of inhibitors, on photosynthetic efficiency.
Principle of the Assay
During the light-dependent reactions of photosynthesis, light energy excites electrons in chlorophyll molecules within Photosystem II (PSII). These high-energy electrons are then passed along an electron transport chain, ultimately reducing NADP+ to NADPH. DCPIP, when present, has a higher affinity for these electrons than the natural electron carrier, ferredoxin, and thus hijacks the electrons.[5]
The reduction of DCPIP can be summarized as follows:
DCPIP (blue, oxidized) + 2e⁻ + 2H⁺ → DCPIPH₂ (colorless, reduced)
The rate of this reaction can be monitored by measuring the decrease in absorbance of blue light (around 600-620 nm) using a spectrophotometer.[6][7] A faster decrease in absorbance indicates a higher rate of photosynthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of DCPIP reduction and the general experimental workflow for this assay.
Caption: DCPIP as an artificial electron acceptor in the photosynthetic electron transport chain.
Caption: General experimental workflow for the DCPIP photosynthesis assay.
Detailed Experimental Protocols
Materials and Reagents
-
Fresh spinach leaves
-
Blender
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes
-
Light source
-
Ice bath
-
Isolation Buffer (e.g., 0.5 M sucrose, 0.02 M phosphate buffer pH 6.8)
-
0.1% DCPIP solution
-
Phosphate buffer (pH 6.8)
Protocol 1: Chloroplast Isolation
-
Homogenization: Homogenize approximately 20g of fresh, deveined spinach leaves with 100 mL of ice-cold isolation buffer in a blender for 1-2 minutes.
-
Filtration: Filter the homogenate through several layers of cheesecloth into a chilled beaker.
-
Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Pelleting Chloroplasts: Carefully decant the supernatant into clean centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 2-3 mL) of ice-cold isolation buffer. Keep the chloroplast suspension on ice.
Protocol 2: Measurement of Photosynthesis Rate
-
Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to 600-620 nm. Calibrate the instrument with a blank cuvette containing the isolation buffer.
-
Reaction Setup: Prepare a series of cuvettes for different experimental conditions (e.g., varying light intensity, presence of inhibitors). A typical reaction mixture might include:
-
2.5 mL phosphate buffer
-
0.3 mL distilled water
-
0.1 mL chloroplast suspension
-
0.1 mL 0.1% DCPIP solution
-
-
Control Tubes: It is crucial to include appropriate controls:
-
Dark Control: A tube with the complete reaction mixture but kept in the dark to demonstrate that the reaction is light-dependent.
-
No Chloroplasts Control: A tube with the reaction mixture but without the chloroplast suspension to show that the chloroplasts are necessary for the reaction.
-
-
Initiating the Reaction: Add the DCPIP solution to the cuvettes to start the reaction and immediately take an initial absorbance reading (Time 0).
-
Data Collection: Place the cuvettes at a fixed distance from a light source and take absorbance readings at regular intervals (e.g., every 2-5 minutes) for a set period (e.g., 20-30 minutes).
-
Rate Calculation: The rate of photosynthesis is determined by calculating the initial rate of DCPIP reduction, which is the slope of the linear portion of the graph of absorbance versus time.
Data Presentation
The following tables present hypothetical but realistic quantitative data from experiments using the DCPIP assay to illustrate the effects of light intensity and a common photosynthesis inhibitor.
Table 1: Effect of Light Intensity on the Rate of DCPIP Reduction
| Light Intensity (LUX) | Initial Absorbance (620 nm) | Final Absorbance (620 nm) after 10 min | Change in Absorbance (ΔA) | Rate of Photosynthesis (ΔA/min) |
| 0 (Dark) | 1.20 | 1.18 | 0.02 | 0.002 |
| 5,000 | 1.21 | 0.85 | 0.36 | 0.036 |
| 10,000 | 1.19 | 0.52 | 0.67 | 0.067 |
| 20,000 | 1.20 | 0.21 | 0.99 | 0.099 |
This table demonstrates that as light intensity increases, the rate of DCPIP reduction, and thus the rate of photosynthesis, also increases.
Table 2: Effect of the Inhibitor DCMU on the Rate of DCPIP Reduction
| Condition | Initial Absorbance (620 nm) | Final Absorbance (620 nm) after 10 min | Change in Absorbance (ΔA) | Rate of Photosynthesis (ΔA/min) |
| Light (Control) | 1.22 | 0.45 | 0.77 | 0.077 |
| Light + DCMU | 1.21 | 1.15 | 0.06 | 0.006 |
| Dark (Control) | 1.20 | 1.19 | 0.01 | 0.001 |
DCMU (Diuron) is an herbicide that blocks the electron flow from Photosystem II, thus inhibiting photosynthesis. This is reflected in the significantly reduced rate of DCPIP reduction in its presence.
Applications in Research and Drug Development
-
Screening for Herbicides: The DCPIP assay can be used as a high-throughput screening method to identify compounds that inhibit the photosynthetic electron transport chain.
-
Studying Environmental Stress: This method is effective for investigating the impact of various environmental stressors, such as temperature, pH, and pollutants, on photosynthetic activity.
-
Biofuel Research: By understanding the factors that affect photosynthetic efficiency, this assay can aid in the development of more efficient biofuel production systems from algae or other photosynthetic organisms.
-
Fundamental Research: The DCPIP assay remains a cornerstone in fundamental plant biology research for elucidating the mechanisms of photosynthesis.
Conclusion
The use of 2,6-Dichlorothis compound provides a reliable and straightforward method for measuring the rate of the light-dependent reactions of photosynthesis. Its simplicity and adaptability make it a valuable tool for a wide range of applications in research, from fundamental plant science to applied fields like agriculture and drug development. Proper experimental design, including the use of appropriate controls, is essential for obtaining accurate and reproducible results.
References
- 1. blogs.iwu.edu [blogs.iwu.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. senecalearning.com [senecalearning.com]
- 4. savemyexams.com [savemyexams.com]
- 5. mdpi.com [mdpi.com]
- 6. Photosynthesis – Biology I: Introduction to Cell and Molecular Biology Lab Guidebook [boisestate.pressbooks.pub]
- 7. ableweb.org [ableweb.org]
Application Notes and Protocols: Determination of Vitamin C Content using DCPIP Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C, also known as ascorbic acid, is a vital water-soluble vitamin and a potent antioxidant. Its quantification in various samples, including pharmaceuticals, food products, and biological fluids, is crucial for quality control, nutritional analysis, and research. A common and established method for this determination is the redox titration using 2,6-dichlorophenolindophenol (DCPIP). This method is based on the principle that ascorbic acid reduces the blue DCPIP dye to a colorless compound.[1][2] The reaction is stoichiometric, with a 1:1 molar ratio between ascorbic acid and DCPIP, allowing for accurate quantification.[1][3] This document provides a detailed protocol for the determination of Vitamin C using DCPIP titration, including reagent preparation, standardization of the titrant, sample analysis, and data interpretation.
Principle of the Assay
The titration is based on a redox reaction where ascorbic acid is oxidized to dehydroascorbic acid, while the deep blue DCPIP is reduced to the colorless leuco-DCPIP.[1][2][4] In an acidic solution, DCPIP is pink, and upon reduction by ascorbic acid, it becomes colorless. The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized, and the first excess drop of DCPIP imparts a persistent pink or blue color to the solution.[4][5][6]
Materials and Reagents
-
2,6-dichlorothis compound sodium salt (DCPIP)
-
L-Ascorbic acid (analytical standard)
-
Metaphosphoric acid (HPO₃)
-
Acetic acid (CH₃COOH)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled or deionized water
-
Burette (50 mL)
-
Pipettes (various volumes)
-
Volumetric flasks (100 mL, 500 mL, 1000 mL)
-
Erlenmeyer flasks (250 mL)
-
Mortar and pestle (for solid samples)
-
Filter paper
Experimental Protocols
Preparation of Solutions
a) Extraction Solution (Metaphosphoric Acid - Acetic Acid Stabilizing Solution): This solution is used to extract Vitamin C from solid samples and to stabilize it, preventing oxidation by air.
-
Dissolve 15 g of metaphosphoric acid and 40 mL of glacial acetic acid in 200 mL of distilled water.
-
Dilute the solution to a final volume of 500 mL with distilled water.[5]
b) Standard Ascorbic Acid Solution (0.1 mg/mL): This solution is used to standardize the DCPIP solution.
-
Accurately weigh 100 mg of L-ascorbic acid.[5]
-
Transfer the ascorbic acid to a 1000 mL volumetric flask.
-
Dissolve in the extraction solution and make up to the mark with the same solution.
c) DCPIP Solution (Indicator and Titrant): DCPIP is not a primary standard, so its concentration must be determined by standardization.[5]
-
Weigh approximately 50 mg of 2,6-dichlorothis compound sodium salt.
-
Dissolve it in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate.
-
Cool the solution and dilute it to 200 mL with distilled water.[5]
-
Store the solution in a dark, amber-colored bottle and refrigerate. The solution should be standardized daily.
Standardization of DCPIP Solution
-
Pipette 10 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of the extraction solution.
-
Fill the burette with the DCPIP solution and note the initial volume.
-
Titrate the ascorbic acid solution with the DCPIP solution, drop by drop, while continuously swirling the flask.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.[4][6]
-
Record the final volume of the DCPIP solution used.
-
Repeat the titration at least two more times to ensure reproducibility. The volumes should agree within 0.1 mL.
-
Calculate the concentration of the DCPIP solution using the following formula:
Concentration of DCPIP (mg/mL) = (Volume of Ascorbic Acid × Concentration of Ascorbic Acid) / Volume of DCPIP
Sample Preparation
a) Liquid Samples (e.g., Fruit Juices):
-
Centrifuge or filter the juice to remove any pulp or suspended solids.
-
Pipette a known volume (e.g., 10 mL) of the clear juice into a 100 mL volumetric flask and dilute with the extraction solution.[6]
b) Solid Samples (e.g., Pharmaceuticals, Plant Tissues):
-
Weigh a known amount of the solid sample.
-
If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Extract the Vitamin C by homogenizing the sample with a known volume of the extraction solution.
-
Filter the mixture to obtain a clear extract.
Sample Titration
-
Pipette a known volume of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Titrate the sample with the standardized DCPIP solution until the endpoint (a persistent faint pink color) is reached.[6]
-
Record the volume of DCPIP solution used.
-
Repeat the titration for replicate samples.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Standardization of DCPIP Solution
| Replicate | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP used (mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Table 2: Vitamin C Content in Samples
| Sample ID | Sample Volume/Weight | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP used (mL) | Vitamin C Content (mg/100g or mg/100mL) |
| Sample A | |||||
| Sample B | |||||
| Sample C |
Calculation of Vitamin C Content
The concentration of Vitamin C in the sample can be calculated using the following formula:
Vitamin C (mg/100g or mg/100mL) = (V_DCPIP × C_DCPIP × V_extract × 100) / (V_aliquot × W_sample)
Where:
-
V_DCPIP = Volume of DCPIP solution used for titration of the sample (mL)
-
C_DCPIP = Concentration of standardized DCPIP solution (mg/mL)
-
V_extract = Total volume of the sample extract (mL)
-
V_aliquot = Volume of the sample extract taken for titration (mL)
-
W_sample = Weight of the solid sample (g) or volume of the liquid sample (mL)
Visualizations
Caption: Experimental workflow for Vitamin C titration.
Caption: Redox reaction between Ascorbic Acid and DCPIP.
Considerations and Troubleshooting
-
Endpoint Detection: For highly colored samples, such as some fruit juices, the endpoint color change may be difficult to observe.[7] In such cases, dilution of the sample may be necessary. Alternatively, a potentiometric endpoint detection method can be employed.
-
Stability of Vitamin C: Ascorbic acid is susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions. Therefore, it is crucial to prepare solutions fresh and perform the analysis promptly. The use of the metaphosphoric acid-acetic acid extraction solution helps to minimize this degradation.[5]
-
Interfering Substances: Other reducing agents present in the sample may react with DCPIP, leading to an overestimation of the Vitamin C content. It is important to be aware of the sample matrix and potential interferences.
-
pH of the Reaction: The reaction is pH-dependent. The use of the acidic extraction solution ensures a consistent and appropriate pH for the titration.[6]
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals. Glacial acetic acid and metaphosphoric acid are corrosive and should be handled in a fume hood.[5]
References
- 1. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 2. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 5. seniorchem.com [seniorchem.com]
- 6. studylib.net [studylib.net]
- 7. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
Application Notes and Protocols for the DCPIP Assay: Demonstrating the Hill Reaction in Chloroplasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hill reaction, discovered by Robert Hill in 1937, demonstrated that isolated chloroplasts could produce oxygen in the absence of CO2 fixation, provided an artificial electron acceptor was present.[1] This pivotal discovery separated the light-dependent reactions of photosynthesis from the carbon fixation reactions (the Calvin cycle). The DCPIP (2,6-dichlorophenolindophenol) assay is a classic and robust method to demonstrate and quantify the Hill reaction. DCPIP is a redox indicator that conveniently changes color from blue in its oxidized state to colorless when it is reduced, allowing for simple colorimetric or spectrophotometric measurement of the rate of electron transport in isolated chloroplasts.[2][3]
In the light-dependent reactions, light energy excites electrons in chlorophyll molecules within Photosystem II (PSII). These high-energy electrons are then passed along an electron transport chain. In vivo, the final electron acceptor is NADP+. In this in vitro assay, DCPIP intercepts electrons from the electron transport chain, specifically after Photosystem II, and becomes reduced.[4] The rate of this color change is directly proportional to the rate of photosynthetic electron transport.[2]
These application notes provide a detailed protocol for the isolation of functional chloroplasts from spinach leaves and the subsequent use of the DCPIP assay to measure the Hill reaction. This assay is a valuable tool for studying the effects of various compounds, such as herbicides or potential drug candidates, on photosynthetic electron transport.
Signaling Pathway: The Z-Scheme of Photosynthetic Electron Transport
The light-dependent reactions of photosynthesis involve a series of electron carriers organized in the thylakoid membrane of chloroplasts. This electron flow is often depicted as the "Z-scheme," which illustrates the energy level of the electrons as they move from water to NADP+. In the DCPIP assay, DCPIP serves as an artificial electron acceptor, intercepting electrons from the electron transport chain.
Caption: The Z-scheme of photosynthetic electron transport.
Experimental Workflow
The following diagram outlines the major steps involved in the isolation of chloroplasts and the subsequent DCPIP assay.
Caption: Experimental workflow for the DCPIP assay.
Experimental Protocols
Materials and Reagents
-
Fresh spinach leaves
-
Blender
-
Cheesecloth
-
Chilled mortar and pestle (optional)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
-
Light source
-
Ice bucket
-
Isolation Buffer (pH 7.8): 0.4 M Sucrose, 10 mM Tris-HCl.[5] Keep ice-cold.
-
Resuspension Buffer (pH 7.8): 0.4 M Sucrose, 10 mM Tris-HCl.[5] Keep ice-cold.
-
DCPIP Stock Solution (1 mM): Dissolve 32.7 mg of 2,6-dichlorothis compound sodium salt in 100 mL of distilled water. Store in a dark bottle and keep refrigerated.[6]
Protocol 1: Chloroplast Isolation
This protocol is adapted for the isolation of functional chloroplasts from spinach leaves. All steps should be performed at 4°C to minimize enzymatic degradation.
-
Preparation: Pre-chill the blender, centrifuge tubes, and all buffers on ice.
-
Homogenization: Remove the midribs from approximately 20-30 grams of fresh spinach leaves.[7] Cut the leaves into small pieces and place them in the pre-chilled blender with 100 mL of ice-cold isolation buffer.[5] Homogenize with two to three short bursts of 5-10 seconds each. Over-homogenization can damage the chloroplasts.
-
Filtration: Filter the homogenate through four to eight layers of cheesecloth into a chilled beaker to remove large debris.[5]
-
First Centrifugation: Transfer the filtrate to chilled centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes.[7] This will pellet nuclei and unbroken cells.
-
Second Centrifugation: Carefully decant the supernatant into clean, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 7-10 minutes.[3][7] This will pellet the chloroplasts.
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 2-3 mL) of ice-cold resuspension buffer.[3] Keep the chloroplast suspension on ice and in the dark.
Protocol 2: DCPIP Assay
This protocol describes how to measure the rate of DCPIP reduction under different light conditions.
-
Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to 600 nm.[8]
-
Reaction Setup: Prepare a set of cuvettes as described in the table below. It is crucial to prepare a "blank" cuvette to zero the spectrophotometer. The blank should contain all components except DCPIP. A "dark control" is also essential to demonstrate that the reaction is light-dependent.
| Tube | Resuspension Buffer | Chloroplast Suspension | DCPIP (1 mM) | Distilled Water | Incubation Condition |
| Blank | 3.0 mL | 0.1 mL | - | 0.1 mL | Light |
| Light Reaction | 2.9 mL | 0.1 mL | 0.1 mL | - | Light |
| Dark Control | 2.9 mL | 0.1 mL | 0.1 mL | - | Dark (wrap in foil) |
-
Measurement:
-
Use the "Blank" tube to zero the spectrophotometer at 600 nm.
-
For the "Light Reaction" and "Dark Control" tubes, add the chloroplast suspension last to initiate the reaction.
-
Immediately after adding the chloroplasts, cover the cuvette with parafilm, invert to mix, and take the initial absorbance reading (Time 0).
-
Place the "Light Reaction" cuvette in front of a light source at a fixed distance. Wrap the "Dark Control" cuvette completely in aluminum foil and place it under the same conditions.
-
Take absorbance readings for both cuvettes at regular intervals (e.g., every 1-2 minutes) for a total of 10-15 minutes.[5][8]
-
Data Presentation
The following tables present representative data from a DCPIP assay, demonstrating the effect of light and varying light intensity on the rate of the Hill reaction.
Table 1: Effect of Light on DCPIP Reduction
This table shows the change in absorbance at 600 nm over time for chloroplasts incubated in the presence and absence of light.
| Time (minutes) | Absorbance at 600 nm (Light Reaction) | Absorbance at 600 nm (Dark Control) |
| 0 | 0.850 | 0.852 |
| 2 | 0.685 | 0.850 |
| 4 | 0.520 | 0.848 |
| 6 | 0.365 | 0.849 |
| 8 | 0.210 | 0.847 |
| 10 | 0.095 | 0.846 |
Table 2: Effect of Light Intensity on the Rate of DCPIP Reduction
This table summarizes the initial rate of DCPIP reduction at different light intensities, which can be varied by changing the distance of the reaction cuvette from the light source.
| Light Intensity (Distance from Source) | Initial Rate of DCPIP Reduction (ΔAbs/min) |
| High (e.g., 10 cm) | 0.085 |
| Medium (e.g., 20 cm) | 0.052 |
| Low (e.g., 40 cm) | 0.021 |
Conclusion
The DCPIP assay is a powerful and versatile tool for investigating the light-dependent reactions of photosynthesis. The protocols and data presented here provide a solid foundation for researchers to study the Hill reaction in isolated chloroplasts. This assay can be readily adapted to screen for compounds that inhibit or enhance photosynthetic electron transport, making it a valuable technique in agricultural research, environmental science, and drug development. The clear visual endpoint and the quantitative nature of the spectrophotometric measurement ensure reliable and reproducible results.
References
- 1. savemyexams.com [savemyexams.com]
- 2. snabbiology.co.uk [snabbiology.co.uk]
- 3. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 4. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 5. amherst.edu [amherst.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. ableweb.org [ableweb.org]
- 8. An isothermal absorptiometric assay for viable microbes using the redox color indicator 2,6-dichlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenolindophenol in Cellular Respiration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenolindophenol (DCPIP), a redox-active dye, serves as a valuable tool in the study of cellular respiration. Its ability to act as an artificial electron acceptor allows for the specific measurement of the activity of certain components of the electron transport chain (ETC), most notably Complex II (Succinate Dehydrogenase). In its oxidized state, DCPIP is blue, and upon reduction, it becomes colorless, a property that enables spectrophotometric monitoring of reaction rates.[1][2] These application notes provide a detailed overview of the use of DCPIP in cellular respiration research, including experimental protocols and data presentation.
Principle of Application
In the mitochondrial electron transport chain, electrons are passed along a series of protein complexes, ultimately reducing molecular oxygen to water. DCPIP can intercept this electron flow at specific points. A primary application is the measurement of Succinate Dehydrogenase (SDH), or Complex II, activity.[3][4] In this assay, succinate is provided as a substrate, and it is oxidized to fumarate by SDH, with the concomitant reduction of FAD to FADH2.[5] The electrons from FADH2 are then transferred to DCPIP, causing its decolorization. The rate of this color change is directly proportional to the activity of SDH.[6][7]
To isolate the activity of Complex II, inhibitors of other respiratory complexes are often used. For instance, rotenone is used to inhibit Complex I, and antimycin A is used to inhibit Complex III, while potassium cyanide (KCN) can be used to inhibit Complex IV.[8] This ensures that the observed DCPIP reduction is primarily due to the activity of Complex II.[8]
Key Applications
-
Determination of Succinate Dehydrogenase (Complex II) Activity: The most common application is to quantify the enzymatic activity of SDH in isolated mitochondria, tissue homogenates, and cell lysates.[4][6] This is crucial for studying mitochondrial function in various physiological and pathological states.
-
Screening for Inhibitors and Activators: The DCPIP assay can be adapted for high-throughput screening of compounds that may inhibit or activate Complex II, which is a target for some drugs and toxins.
-
Investigating Mitochondrial Dysfunction: By measuring SDH activity, researchers can investigate mitochondrial dysfunction in diseases such as neurodegenerative disorders, metabolic diseases, and cancer.[6][9]
-
Studying the Effects of Genetic Mutations: The assay can be used to assess the impact of genetic mutations on the function of SDH.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the DCPIP assay for cellular respiration studies.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of DCPIP at 600 nm | 20,700 M⁻¹cm⁻¹ | [8] |
| Wavelength for Absorbance Measurement | 600 nm | [3][6] |
| Typical Rate of DCPIP Reduction (Rat Skeletal Muscle Homogenates) | 0.06 ± 0.001 µmol min⁻¹ mg⁻¹ | [10] |
| Typical Rate of DCPIP Reduction (Human Tissue Samples) | 0.061 to 0.079 µmol min⁻¹ mg⁻¹ | [10] |
| IC50 of Malonate (Complex II inhibitor) in DCPIP assay | 96 ± 1.3 µM (rat mitochondria) | [10] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is a prerequisite for performing the DCPIP assay on isolated mitochondria.
Materials:
-
Cultured cells (70-80% confluency)
-
Ice-cold Ca/Mg free PBS
-
Hypotonic buffer
-
Hypertonic buffer
-
Isolation buffer
-
Respiration buffer (e.g., MiP05)
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells from 20-50 flasks (75 cm²). It is important that the cell culture is at 70-80% confluency to avoid cell death signals that could affect mitochondria integrity.[11]
-
Rinse the cells with cold Ca/Mg free PBS and determine the weight of the cell pellet.[11]
-
Resuspend the cell pellet in a hypotonic solution (5 ml per 1 g of cell pellet) and incubate on ice for 10 minutes to allow the cells to swell.[11]
-
Homogenize the swollen cell suspension in 2 ml batches using a Potter-Elvehjem homogenizer with six gentle strokes.[11]
-
Immediately add a hypertonic solution (1 ml per 10 ml of cell suspension) to restore isotonicity.[11]
-
Centrifuge the homogenate at 930 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[11]
-
Transfer the supernatant containing the mitochondria to a new tube and centrifuge at 10,300 x g for 20 minutes at 4°C to pellet the mitochondria.[11]
-
Discard the supernatant and wash the mitochondrial pellet by resuspending it in respiration buffer and centrifuging again at 10,300 x g for 20 minutes at 4°C.[11]
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 50-100 µl).[11]
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
Protocol 2: Measurement of Succinate Dehydrogenase (Complex II) Activity using DCPIP
Materials:
-
Isolated mitochondria (or tissue homogenate/cell lysate)
-
Assay Buffer (e.g., 25 mM Potassium Phosphate buffer, pH 7.5)
-
DCPIP solution (e.g., 25 mM in water)
-
Succinate solution (e.g., 100 mM in water)
-
Rotenone solution (e.g., 600 µM in ethanol)
-
Antimycin A solution (e.g., 2 mM in ethanol)
-
Potassium Cyanide (KCN) solution (e.g., 100 mM in water)
-
Decylubiquinone solution (e.g., 38.75 mM in DMSO)
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or a cuvette. A typical reaction mixture might contain:
-
Assay Buffer
-
Mitochondrial sample (e.g., 0.5 mg protein/mL)
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
KCN (to inhibit Complex IV)
-
Decylubiquinone (an artificial electron acceptor)
-
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C) to allow the inhibitors to take effect.[8]
-
Add DCPIP to the reaction mixture.
-
Initiate the reaction by adding the substrate, succinate.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time.[8] The rate of decrease in absorbance is proportional to the rate of DCPIP reduction and thus to the activity of Complex II.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε = 20,700 M⁻¹cm⁻¹ at 600 nm).[8] The activity is typically expressed as nmol of DCPIP reduced per minute per milligram of protein.[8]
Visualizations
Caption: Experimental workflow for measuring Complex II activity using DCPIP.
Caption: Interception of the electron transport chain by DCPIP.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. signosisinc.com [signosisinc.com]
- 4. biocompare.com [biocompare.com]
- 5. homework.study.com [homework.study.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An Experimental Approach to Address the Functional Relationship between Antioxidant Enzymes and Mitochondrial Respiratory Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation by amperometric methods of intracellular reduction of 2,6-dichlorothis compound in normal and transformed hepatocytes in the presence of different inhibitors of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drexel.edu [drexel.edu]
Application Notes and Protocols: Standard Operating Procedure for Preparing Phenolindophenol Indicator Solution
Introduction
Phenolindophenol, specifically the sodium salt of 2,6-dichlorothis compound (DCPIP), is a redox indicator commonly employed in analytical chemistry and biochemistry.[1][2] Its most prominent application is in the quantification of ascorbic acid (Vitamin C), where the deep blue color of the oxidized DCPIP solution is reduced to a colorless form by ascorbic acid.[3][4] This color change provides a distinct endpoint for titration. This document provides a detailed standard operating procedure for the preparation, standardization, and storage of this compound indicator solution for use by researchers, scientists, and drug development professionals.
Quantitative Data for Solution Preparation
The following table summarizes various reported concentrations and components for the preparation of this compound (DCPIP) solution.
| Component | Concentration/Amount | Solvent Volume | Notes | Reference |
| 2,6-dichlorothis compound sodium salt | 0.05 g | 200 mL | Dissolution can be difficult; leaving overnight and filtering is recommended.[1] | [1] |
| 2,6-dichlorothis compound sodium salt | 0.1 g | 100 mL | The solution should be made fresh as it deteriorates over several weeks. | [5] |
| 2,6-dichlorothis compound sodium salt | 0.025 g | 100 mL | Prepare no more than one day in advance and refrigerate. | [4] |
| 2,6-dichlorothis compound sodium salt | 50 mg | 200 mL | Contains 50 mg of sodium hydrogen carbonate to aid dissolution.[6] | [6] |
| 2,6-dichlorothis compound sodium salt | 50 mg | 50 mL | Contains 42 mg of sodium bicarbonate. | [2] |
| Sodium Bicarbonate (to aid dissolution) | 0.04 g | 200 mL | Used with 0.05 g of DCPIP. | [1] |
Experimental Protocols
Protocol 1: Preparation of 0.025% w/v DCPIP Indicator Solution
This protocol is suitable for general laboratory use, particularly for Vitamin C titration experiments.
Materials:
-
2,6-dichlorothis compound sodium salt (DCPIP)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Filter paper
Procedure:
-
Weighing: Accurately weigh 0.025 g of 2,6-dichlorothis compound sodium salt using an analytical balance.
-
Dissolution: Transfer the weighed DCPIP powder into a 100 mL volumetric flask. Add approximately 50-70 mL of distilled water.
-
Mixing: Cap the flask and invert several times to mix. Alternatively, use a magnetic stirrer for gentle agitation. DCPIP can be difficult to dissolve, so continuous stirring may be required.[1] For improved dissolution, the solution can be left to stir overnight in a dark, cool place.
-
Dilution: Once the DCPIP is fully dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Filtration: If any particulate matter remains, filter the solution using standard laboratory filter paper.
-
Storage: Transfer the solution to a labeled, airtight, and light-protected (e.g., amber glass) bottle. Store in a refrigerator. It is recommended to prepare this solution fresh, ideally no more than a day before use, as it deteriorates over time.[4][5]
Protocol 2: Standardization of DCPIP Solution
Since DCPIP is not a primary standard, the prepared solution must be standardized to determine its exact concentration.[1] This is typically done using a standard solution of ascorbic acid.
Materials:
-
Prepared DCPIP solution
-
Standard L-ascorbic acid solution (e.g., 0.1 g in 100 mL of distilled water)[4]
-
Burette
-
Pipette (1.00 mL)
-
Conical flask
-
Extraction solution (e.g., a mixture of metaphosphoric acid and acetic acid)[6]
Procedure:
-
Prepare Standard Ascorbic Acid: Accurately prepare a standard solution of L-ascorbic acid. For example, dissolve a precisely weighed 0.1 g of L-ascorbic acid in a 100 mL volumetric flask with distilled water.[4]
-
Burette Preparation: Rinse and fill a burette with the prepared DCPIP solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titration Setup: Pipette 1.00 mL of the standard ascorbic acid solution into a conical flask. Add approximately 50 mL of an extraction solution (e.g., metaphosphoric acid/acetic acid mixture) to prevent oxidation of the ascorbic acid by air.[1]
-
Titration: Titrate the ascorbic acid solution with the DCPIP solution from the burette. The blue DCPIP solution will turn colorless upon reacting with the ascorbic acid.[3] Add the DCPIP drop by drop, swirling the flask, until a faint pink or grey-blue color persists for at least 30 seconds. This indicates the endpoint.
-
Calculation: Record the volume of DCPIP solution used. Calculate the concentration of the DCPIP solution based on the known concentration of the ascorbic acid standard and the volume used in the titration. The reaction between ascorbic acid and DCPIP is 1:1.[3]
Diagrams
Caption: Workflow for preparing DCPIP indicator solution.
Caption: Workflow for the standardization of DCPIP solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 4. flinnsci.com [flinnsci.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. hiranuma.com [hiranuma.com]
Application Note: Determination of Ascorbic Acid in Fruit Juices using 2,6-Dichlorophenolindophenol (DCPIP) Titration
References
- 1. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 2. iitg.ac.in [iitg.ac.in]
- 3. brainly.in [brainly.in]
- 4. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seniorchem.com [seniorchem.com]
- 6. studylib.net [studylib.net]
- 7. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 8. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Quantification of Mitochondrial Complex II Activity using DCPIP Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that plays a central role in cellular respiration and energy production.[1][2] Complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase, is a key enzyme that links the Krebs cycle directly to the ETC by oxidizing succinate to fumarate and transferring electrons to the ubiquinone (Q) pool.[1][3] Assessing the activity of Complex II is crucial for studying mitochondrial function, diagnosing mitochondrial diseases, and evaluating the toxicological effects of various compounds.
This application note provides a detailed protocol for a robust and widely used spectrophotometric assay to quantify the activity of mitochondrial Complex II. The assay measures the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1][4] In its oxidized state, DCPIP is a blue-colored dye with a maximum absorbance around 600 nm.[5][6][7] When it accepts electrons from the ubiquinone pool, it is reduced to a colorless form.[5][7] By monitoring the rate of decrease in absorbance at 600 nm, the activity of Complex II can be specifically determined. To ensure the specificity of the assay, inhibitors of Complex I (e.g., rotenone) and Complex III (e.g., antimycin A) are included to prevent electron flow from other sources.[1]
Principle of the Assay
The assay isolates the activity of Complex II. Succinate, the substrate, donates electrons to Complex II. These electrons are then passed to ubiquinone (or a synthetic analog like decylubiquinone). In the presence of inhibitors that block Complex I and Complex III, the electrons from the reduced ubiquinone pool are intercepted by DCPIP. The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically, and the rate of this color change is directly proportional to the activity of Complex II.
Electron Transport Chain and DCPIP Assay Pathway
Caption: Electron flow from succinate through Complex II to DCPIP.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Animal Tissue
This protocol provides a general method for isolating mitochondria using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Isolation Buffer: 225 mM Sucrose, 75 mM Mannitol, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Homogenizer: Glass Potter-Elvehjem homogenizer with a Teflon pestle.[8]
-
Refrigerated centrifuge.
-
Fresh tissue (e.g., liver, heart).
Procedure:
-
Excise and weigh the fresh tissue. Place it in ice-cold Isolation Buffer.
-
Mince the tissue thoroughly with scissors on an ice-cold surface.
-
Transfer the minced tissue to a pre-chilled glass homogenizer. Add 10 mL of ice-cold Isolation Buffer per gram of tissue.
-
Homogenize with 8-10 slow strokes of the pestle.[8]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[8]
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the mitochondria.[8]
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of Isolation Buffer and repeat the high-speed centrifugation (Step 6) to wash the mitochondria.
-
Discard the final supernatant and resuspend the mitochondrial pellet in a minimal volume of a suitable buffer (e.g., Isolation Buffer without EGTA).
-
Determine the protein concentration of the isolated mitochondria using a standard method such as the BCA or Bradford protein assay.[9] The mitochondrial preparation should be kept on ice and used promptly.[10]
Protocol 2: Spectrophotometric Assay of Complex II Activity (DCPIP Reduction)
This protocol details the measurement of Complex II activity in isolated mitochondria.
Materials:
-
Assay Buffer: 25 mM Potassium Phosphate buffer (pH 7.5), 5 mM MgCl₂, 2 mM KCN.
-
Substrate: 100 mM Succinate solution.
-
Inhibitors: 600 µM Rotenone (in ethanol), 2 mM Antimycin A (in ethanol).[1]
-
Electron Acceptor: 25 mM DCPIP solution (in water).[1]
-
Activator: 40 mM Decylubiquinone (in DMSO).[1]
-
Isolated mitochondria (0.5-1.0 mg/mL protein concentration).
-
UV/Vis Spectrophotometer capable of reading at 600 nm.
-
96-well plate or cuvettes.
Procedure:
-
Set the spectrophotometer to read absorbance at 600 nm at 30°C or 37°C.
-
Prepare the Reaction Mix in a microcentrifuge tube or directly in the cuvette/well. For a 1 mL final volume, add the components in the following order:
-
850 µL Assay Buffer
-
20 µL Rotenone
-
5 µL Antimycin A
-
10 µL Decylubiquinone
-
10 µL DCPIP solution
-
-
Add 20-50 µg of mitochondrial protein to the Reaction Mix. The volume should be adjusted with Assay Buffer to bring the total volume to 900 µL.
-
Incubate the mixture for 5-10 minutes at the desired temperature to allow for full inhibition of Complex I and III.[11]
-
To start the reaction, add 100 µL of 100 mM Succinate. Mix gently by pipetting or inverting (if using a cuvette).
-
Immediately begin monitoring the decrease in absorbance at 600 nm for 5-10 minutes, taking readings every 30-60 seconds. The rate should be linear during the initial phase of the reaction.
-
Control Reaction: To confirm that the measured activity is specific to Complex II, run a parallel reaction including a Complex II inhibitor, such as 10 mM malonate or oxaloacetate.[1][11] The specific activity is the difference between the rates in the absence and presence of the Complex II inhibitor.
Experimental Workflow Diagram
Caption: Workflow for mitochondrial isolation and Complex II activity assay.
Data Analysis and Presentation
Calculations
The activity of Complex II is calculated based on the rate of DCPIP reduction using the Beer-Lambert law.
-
Calculate the rate of absorbance change (ΔAbs/min): Determine the slope of the linear portion of your absorbance vs. time plot.
-
Calculate the enzyme activity: Use the following formula:
Activity (nmol/min/mg) = (ΔAbs/min) / (ε × l) × (V_total / V_sample) × (1 / P) × 10⁶
Where:
-
ΔAbs/min: The rate of absorbance change at 600 nm.
-
ε (Molar extinction coefficient of DCPIP): 20,700 M⁻¹cm⁻¹ or 21,000 M⁻¹cm⁻¹.[1][12] The exact value can be pH-dependent.[6]
-
l (Path length): The path length of the cuvette or well (usually 1 cm).
-
V_total: Total reaction volume in mL.
-
V_sample: Volume of the mitochondrial sample added in mL.
-
P: Protein concentration of the mitochondrial sample in mg/mL.
-
10⁶: Conversion factor from Moles to nmoles.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different experimental conditions (e.g., control vs. drug-treated).
Table 1: Sample Data for Complex II Activity Measurement
| Sample ID | Protein (mg) | ΔAbs/min (at 600 nm) | Specific Activity (nmol DCPIP reduced/min/mg protein) | % Inhibition (vs. Control) |
| Control | 0.05 | 0.045 | 43.48 | N/A |
| Control + Malonate | 0.05 | 0.003 | 2.90 | 93.3% |
| Drug X (10 µM) | 0.05 | 0.022 | 21.26 | 51.1% |
| Drug Y (10 µM) | 0.05 | 0.043 | 41.55 | 4.4% |
Note: Calculations are based on a 1 mL reaction volume, a path length of 1 cm, and ε = 21,000 M⁻¹cm⁻¹.
Troubleshooting and Considerations
-
Mitochondrial Integrity: Ensure mitochondria are freshly isolated and kept on ice to maintain their integrity. Freeze-thaw cycles can damage the inner membrane and affect results.[10][11]
-
Linearity: The reaction rate should be linear. If the rate decreases rapidly, the substrate may be depleted or the protein concentration may be too high. Test different protein concentrations to find the optimal range.[10]
-
DCPIP Concentration: The initial absorbance of DCPIP at 600 nm should be within the linear range of the spectrophotometer (typically 0.8-1.2).
-
Inhibitor Specificity: Confirm that the inhibitors used are at effective concentrations to block their respective complexes without non-specific effects on Complex II.
-
pH Dependence: The extinction coefficient of DCPIP can be influenced by pH.[6] Ensure consistent pH buffering throughout the experiments.
References
- 1. An Experimental Approach to Address the Functional Relationship between Antioxidant Enzymes and Mitochondrial Respiratory Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 6. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 8. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847) | Abcam [abcam.com]
- 11. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Assessing Antioxidant Capacity using the Phenolindophenol Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phenolindophenol method, utilizing the redox indicator 2,6-dichlorothis compound (DCPIP), is a well-established and cost-effective technique for assessing the antioxidant capacity of various samples. This method is predicated on the ability of antioxidants to reduce the blue DCPIP dye to a colorless form. The degree of decolorization, which can be measured either titrimetrically or spectrophotometrically, is proportional to the antioxidant capacity of the sample. While traditionally used for the quantification of ascorbic acid (Vitamin C), this method has been adapted to determine the total antioxidant capacity (TAC) of complex biological samples, plant extracts, and pharmaceutical compounds.[1][2][3]
These application notes provide detailed protocols for both the titrimetric and spectrophotometric this compound methods, along with data presentation guidelines and visualizations to aid researchers in applying this assay effectively.
Principle of the Method
The core of the this compound method lies in a redox reaction. 2,6-dichlorothis compound (DCPIP) is a chemical compound that acts as a redox indicator. In its oxidized state, DCPIP is a deep blue color in neutral and alkaline solutions and pink in acidic solutions.[4] When it accepts electrons from an antioxidant (reducing agent), it is reduced to the colorless compound, leuco-phenolindophenol. The antioxidant, in turn, is oxidized. The reaction with ascorbic acid, a potent antioxidant, is a classic example where they react in a 1:1 stoichiometric ratio.[3]
The total antioxidant capacity of a sample is determined by measuring the amount of DCPIP that is reduced by the antioxidants present in the sample.
Applications
-
Nutraceutical and Food Science: Quantification of Vitamin C in fruits, vegetables, and juices.[4][5][6]
-
Pharmaceutical and Drug Development: Screening of novel compounds for antioxidant properties.
-
Clinical Research: Assessment of total antioxidant capacity in biological fluids such as plasma and serum as an indicator of oxidative stress.
-
Phytochemistry: Evaluation of the antioxidant potential of plant extracts.[7]
Data Presentation
Quantitative data from the this compound assay and comparative studies should be summarized for clarity and ease of comparison.
Table 1: IC50 Values of Standard Antioxidants using this compound (DCPIP) and Other Assays
| Antioxidant | This compound (DCPIP) IC50 (µg/mL) | DPPH IC50 (µg/mL) | FRAP (µM Fe(II)/mg) | Reference |
| Ascorbic Acid | Not typically reported as IC50; used as a standard for titration | 3.37 - 8.75 | High reducing power | [8][9] |
| Gallic Acid | Data not readily available | 8.75 - 39.90 | High reducing power | [8] |
| Quercetin | Data not readily available | ~5 | High reducing power | [10] |
| Trolox | Weakly reactive with DCPIP | 4.05 - 30.12 | Standard for TEAC | [7][9] |
| BHA | Data not readily available | 112.05 | Not applicable | [11] |
| BHT | Data not readily available | 202.35 | Not applicable | [11] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparative Analysis of Total Antioxidant Capacity (TAC) of Plant Extracts
| Plant Extract | This compound (DCPIP) Method (mg Ascorbic Acid Equivalent/g) | DPPH Radical Scavenging Activity (%) | FRAP Assay (mM Fe(II)/g) | Reference |
| Green Tea | High | High (e.g., ~90%) | High (e.g., >20) | [2][12] |
| Rosemary | Moderate to High | High (e.g., ~85%) | High (e.g., ~18) | [2][12] |
| Ginkgo Biloba | Moderate | Moderate (e.g., ~70%) | Moderate (e.g., ~10) | [2] |
| Grape Seed | High | High (e.g., ~95%) | High (e.g., >20) | [2][12] |
Values are illustrative and can vary significantly based on the extraction method and specific plant variety.
Experimental Protocols
Protocol 1: Titrimetric Method for Antioxidant Capacity
This method is suitable for colored and turbid samples and is often used for determining the ascorbic acid content in food products.
1. Reagents and Materials:
-
2,6-Dichlorothis compound (DCPIP) Solution (0.001 M): Dissolve 52 mg of the sodium salt of 2,6-dichlorothis compound and 42 mg of sodium bicarbonate in 200 mL of distilled water. This solution should be prepared fresh daily and stored in a dark bottle.[4]
-
Standard Ascorbic Acid Solution (0.1% w/v): Dissolve 100 mg of L-ascorbic acid in 100 mL of 3% (w/v) metaphosphoric acid or 4% (w/v) oxalic acid solution.[4] Metaphosphoric acid or oxalic acid is used to prevent the oxidation of ascorbic acid.
-
Sample Extract: Homogenize a known weight of the sample (e.g., 10 g of fruit pulp) in a known volume (e.g., 50 mL) of 3% metaphosphoric acid or 4% oxalic acid.[3][4] Centrifuge or filter to obtain a clear extract.
-
Burette (10 mL or 25 mL)
-
Pipettes
-
Conical flasks (100 mL)
2. Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of 3% metaphosphoric acid or 4% oxalic acid.
-
Titrate with the DCPIP solution from the burette until a faint pink or blue color persists for at least 15 seconds. The endpoint color depends on the pH of the solution (pink in acidic, blue in neutral/alkaline).[3][4]
-
Record the volume of DCPIP solution used (V1).
-
Calculate the ascorbic acid equivalent of the DCPIP solution (mg of ascorbic acid per mL of DCPIP).
3. Sample Titration:
-
Pipette a known volume of the sample extract (e.g., 10 mL) into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached, as described above.
-
Record the volume of DCPIP solution used (V2).
4. Calculation:
Antioxidant Capacity (mg Ascorbic Acid Equivalent / 100g of sample) = (V2 × Ascorbic Acid Equivalent of DCPIP × Dilution Factor × 100) / Weight of the sample (g)
Protocol 2: Spectrophotometric Method for Total Antioxidant Capacity
This method is suitable for clear, colorless, or lightly colored samples and can be adapted for high-throughput screening using a microplate reader.
1. Reagents and Materials:
-
2,6-Dichlorothis compound (DCPIP) Solution (e.g., 0.1 mM): Prepare a stock solution and dilute to the working concentration with a suitable buffer (e.g., phosphate buffer, pH 7.0). The optimal concentration may need to be determined empirically.
-
Standard Antioxidant Solution: Prepare a series of standard solutions of a known antioxidant (e.g., ascorbic acid, Trolox, or glutathione) in the same buffer as the DCPIP solution.
-
Sample Solution: Dissolve or dilute the sample in the same buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 600 nm.
-
Cuvettes or 96-well microplates.
2. Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for DCPIP (typically around 600-605 nm).
-
To a cuvette or microplate well, add the DCPIP solution.
-
Add the sample solution or standard antioxidant solution and mix quickly.
-
Measure the decrease in absorbance at 600 nm over a specific time period (e.g., 5 minutes) or until the reaction reaches a plateau. The absorbance should be read against a blank containing the buffer and the sample (without DCPIP) to correct for any background absorbance.
-
A control reaction containing only the DCPIP solution and buffer should also be run.
3. Calculation:
The antioxidant capacity can be expressed in several ways:
-
Percentage of DCPIP Reduction: % Reduction = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100
-
IC50 Value: Determine the concentration of the sample required to cause a 50% reduction in the initial DCPIP absorbance. This is a common metric for comparing the potency of different antioxidants.
-
Equivalent Capacity: Construct a standard curve using a known antioxidant (e.g., ascorbic acid or Trolox). The antioxidant capacity of the sample is then expressed as equivalents of the standard (e.g., mg Ascorbic Acid Equivalents/g of sample).
Mandatory Visualizations
Caption: Workflow for this compound Antioxidant Assay.
Caption: Redox reaction in the this compound assay.
Caption: Antioxidant modulation of the Keap1-Nrf2 pathway.
Method Validation and Quality Control
For use in drug development and regulated environments, the this compound method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the antioxidant of interest in the presence of other components. Potential interferences from other reducing substances in the sample matrix should be evaluated.
-
Linearity: The assay should demonstrate a linear relationship between the concentration of the antioxidant and the analytical signal (absorbance change or titrant volume) over a defined range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments, where a known amount of a standard antioxidant is added to a sample matrix.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the antioxidant that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, incubation time).
Quality Control:
-
A standard antioxidant (e.g., ascorbic acid) should be run with each batch of samples to ensure the consistency and validity of the results.
-
Control samples with known antioxidant capacity should be included in each assay run.
-
Reagent stability should be monitored, and fresh reagents should be prepared as required.
Concluding Remarks
The this compound method offers a simple, rapid, and economical approach to assessing antioxidant capacity. Its versatility allows for its application in various research and development settings. By following detailed protocols and implementing proper validation and quality control measures, researchers can obtain reliable and reproducible data on the antioxidant potential of their samples. The choice between the titrimetric and spectrophotometric method will depend on the nature of the sample and the required throughput. For a comprehensive antioxidant profile, it is often recommended to use the this compound method in conjunction with other assays that measure different aspects of antioxidant activity (e.g., radical scavenging by DPPH, metal chelation).
References
- 1. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]
- 6. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Applications of Phenolindophenol in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolindophenol, specifically the redox dye 2,6-dichlorothis compound (DCPIP), has emerged as a promising pro-oxidant chemotherapeutic agent for targeted cancer therapy.[1][2][3] In vitro studies have demonstrated its efficacy in inducing cell death in various cancer cell lines, particularly those with a specific genetic vulnerability. These application notes provide a comprehensive overview of the in vitro use of DCPIP in cancer cell research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
The primary mechanism of DCPIP's anticancer activity lies in its ability to induce significant oxidative stress within cancer cells.[1][2] This targeted approach exploits the altered redox homeostasis often present in tumor cells, pushing them beyond their threshold of viability. A key determinant of cellular sensitivity to DCPIP is the expression level of NAD(P)H:quinone oxidoreductase (NQO1).[1][2][3] Cancer cells with low NQO1 enzymatic activity are particularly susceptible to DCPIP-induced cytotoxicity, making NQO1 a potential biomarker for patient selection in future clinical applications.[1][2]
Mechanism of Action
DCPIP acts as a pro-oxidant, leading to a rapid increase in intracellular reactive oxygen species (ROS).[1] This surge in ROS overwhelms the cellular antioxidant capacity, causing widespread damage to cellular components. Key events in DCPIP-induced cell death include:
-
Induction of Oxidative Stress: DCPIP treatment leads to a significant elevation of intracellular ROS levels.[1]
-
Glutathione Depletion: A rapid depletion of the primary intracellular antioxidant, glutathione, is observed in sensitive cancer cells.[1][3]
-
Induction of Apoptosis: In NQO1-deficient cells, DCPIP triggers programmed cell death (apoptosis), characterized by the cleavage of procaspase-3 and PARP.[1]
-
Caspase-Independent Cell Death: In some cancer cell lines, such as homozygous NQO1*2 breast carcinoma cells, DCPIP induces a caspase-independent form of cell death.[2][4]
-
Upregulation of Stress-Response Genes: DCPIP treatment leads to the massive upregulation of genes involved in oxidative and heat shock stress responses, including HSPA6 (Hsp70B'), HSPA1A (Hsp70), HMOX1 (heme oxygenase-1), and EGR1 (early growth response protein 1).[1][2][3]
-
Genotoxic Stress: The compound can also induce genotoxic stress, leading to a loss of genomic integrity.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on DCPIP in cancer cell lines.
Table 1: IC50 Values for DCPIP in Human Melanoma Cell Lines
| Cell Line | NQO1 Expression | IC50 (µM) for Cell Proliferation Inhibition (72h) | Reference |
| A375 | Low | 1.9 ± 0.5 | [1] |
| G361 | High | 19.3 ± 3.1 | [1] |
Table 2: Effective Concentrations of DCPIP for In Vitro Assays
| Assay | Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | A375 | 20 - 40 | 24 h | Cleavage of procaspase-3 and PARP | [1] |
| Oxidative Stress Induction | A375 | 10 - 40 | 24 h | Increased intracellular oxidative stress | [1] |
| Gene Expression Analysis | A375 | 40 | 24 h | Upregulation of stress-related genes | [1] |
Experimental Protocols
Protocol 1: Assessment of DCPIP-Induced Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DCPIP on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., A375, G361)
-
Complete cell culture medium
-
DCPIP stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DCPIP in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the DCPIP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest DCPIP concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following DCPIP treatment.
Materials:
-
Cancer cell lines (e.g., A375)
-
6-well plates
-
DCPIP
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of DCPIP (e.g., 20 µM and 40 µM) for 24 hours.[1] Include an untreated control.
-
Harvest the cells (including floating cells from the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Measurement of Intracellular Oxidative Stress (DCFH-DA Assay)
This protocol is for assessing the generation of reactive oxygen species (ROS) in cells treated with DCPIP.
Materials:
-
Cancer cell lines (e.g., A375)
-
6-well plates
-
DCPIP
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DCPIP (e.g., 10, 20, 40 µM) for 24 hours.[1]
-
After treatment, incubate the cells with DCFH-DA (final concentration of 5 µg/mL) in culture medium for 60 minutes in the dark at 37°C.[1]
-
Harvest the cells, wash with PBS, and resuspend in 300 µL of PBS.[1]
-
Immediately analyze the fluorescence of the cells by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS.
Visualizations
References
- 1. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorothis compound) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCPIP (2,6-dichlorothis compound) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimelanoma activity of the redox dye DCPIP (2,6-dichlorothis compound) is antagonized by NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCPIP (2,6-dichlorothis compound) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Phenolindophenol as a Redox Probe in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenolindophenol, specifically 2,6-dichlorothis compound (DCPIP), as a redox probe in cellular assays. While DCPIP is a classical colorimetric indicator of redox reactions, its direct application in standard flow cytometry is limited due to its non-fluorescent nature. This document outlines both established spectrophotometric methods and proposes conceptual flow cytometric applications, alongside validated flow cytometry protocols using fluorescent redox-sensitive probes that operate on similar principles.
Application Note 1: Measurement of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity
Introduction:
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and their derivatives. Overexpression of NQO1 is a hallmark of several solid tumors, making it a significant biomarker and a target for cancer therapeutics. DCPIP is a well-established artificial electron acceptor for NQO1, where its reduction can be monitored by a decrease in absorbance at 600 nm. While this is typically a bulk assay performed on a spectrophotometer, the principles can be conceptually adapted for single-cell analysis.
Principle:
In its oxidized form, DCPIP is a blue compound with a maximum absorbance at 600 nm.[1] Upon reduction by cellular enzymes like NQO1, it becomes colorless.[1] This change in absorbance can be used to quantify NQO1 activity. In a hypothetical flow cytometry application, a change in a fluorescence-based reporter system could be linked to the reduction of DCPIP, or advanced cytometers capable of measuring light scattering or absorbance could be employed. A more direct and validated approach in flow cytometry involves using fluorogenic probes that are specifically activated by NQO1 to produce a fluorescent signal.
dot
Caption: NQO1-mediated reduction of DCPIP.
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of NQO1 Activity using DCPIP (Bulk Assay)
This protocol details the standard method for measuring NQO1 activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cells (e.g., 2 x 10^6) and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., 20 mM Tris-HCl, 2 mM EDTA, pH 7.4).
-
Disrupt cells by sonication or freeze-thaw cycles.
-
Centrifuge at 12,000 x g for 5 minutes to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture in a cuvette or a 96-well plate containing:
-
25 mM Tris-HCl (pH 7.4)
-
0.2 mg/mL BSA
-
180 µM NADPH
-
Cell lysate (e.g., 5 µL)
-
-
To measure NQO1-specific activity, prepare a parallel reaction mixture containing an NQO1 inhibitor (e.g., 20 µM dicoumarol).
-
-
Measurement:
-
Initiate the reaction by adding DCPIP to a final concentration of 20 µM.
-
Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time (e.g., for 1 minute) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the NQO1 activity using the Beer-Lambert law, based on the molar extinction coefficient of DCPIP (ε = 21,000 M⁻¹cm⁻¹ at 600 nm).
-
The NQO1-specific activity is the difference between the rates in the absence and presence of dicoumarol.
-
Express the activity as nmol of DCPIP reduced per minute per mg of protein.
-
Protocol 2: Flow Cytometric Analysis of NQO1 Activity using a Fluorogenic Probe (Single-Cell Assay)
This protocol uses a commercially available fluorogenic probe that becomes fluorescent upon reduction by NQO1, as a validated method for single-cell analysis.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).
-
For a negative control, pre-incubate a sample of cells with an NQO1 inhibitor (e.g., dicoumarol) for 30 minutes.
-
-
Probe Staining:
-
Add the NQO1-activatable fluorescent probe (e.g., at a final concentration of 10 µM) to the cell suspension.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with buffer to remove excess probe.
-
Resuspend the cells in 300 µL of buffer for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or APC channel depending on the probe's emission spectrum).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Analyze the fluorescence intensity of the NQO1 probe in the cell population.
-
Compare the fluorescence intensity of the test sample with the inhibitor-treated control to determine the NQO1-specific signal.
-
dot
Caption: Workflow for NQO1 activity assay by flow cytometry.
Data Presentation
| Parameter | Spectrophotometry (Bulk Assay) | Flow Cytometry (Single-Cell Assay) |
| Readout | Decrease in Absorbance at 600 nm | Increase in Fluorescence Intensity |
| Units | nmol DCPIP/min/mg protein | Mean Fluorescence Intensity (MFI) or % Positive Cells |
| Sample Type | Cell Lysate | Live or Fixed Single Cells |
| Throughput | Moderate | High |
| Information | Average activity of the population | Heterogeneity of activity within the population |
| Example Data | NQO1 Activity: 250 ± 20 | NQO1 Positive Cells: 85% ± 5% |
Application Note 2: Assessment of Cellular Redox State and Oxidative Stress
Introduction:
The balance between reactive oxygen species (ROS) production and antioxidant defenses determines the cellular redox state. An imbalance leading to an excess of ROS results in oxidative stress, which is implicated in numerous diseases. Flow cytometry is a powerful tool for measuring the redox state at the single-cell level using fluorescent probes that are sensitive to cellular redox conditions. While DCPIP is a classic redox indicator, fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are more suitable for flow cytometry.
Principle:
DCFH-DA is a cell-permeable, non-fluorescent molecule.[2][3] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[2] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[4] The intensity of the DCF fluorescence is proportional to the amount of ROS in the cell.
dot
Caption: Logic of oxidative stress detection by flow cytometry.
Experimental Protocol
Protocol 3: Measurement of Intracellular ROS using DCFH-DA by Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a serum-free medium.
-
For a positive control, treat cells with an ROS-inducing agent (e.g., 100 µM H₂O₂ for 30 minutes).
-
For a negative control, pre-incubate cells with an antioxidant (e.g., N-acetylcysteine) for 1 hour.
-
-
DCFH-DA Staining:
-
Load the cells with DCFH-DA at a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS.
-
Resuspend the cells in 300 µL of PBS for immediate analysis.
-
Acquire data on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the geometric mean fluorescence intensity (gMFI) of the DCF signal for each sample.
-
Compare the gMFI of treated cells to the untreated and control samples.
-
Data Presentation
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Untreated |
| Untreated Control | 500 ± 50 | 1.0 |
| Positive Control (H₂O₂) | 5000 ± 400 | 10.0 |
| Negative Control (NAC + H₂O₂) | 1000 ± 120 | 2.0 |
| Test Compound | 2500 ± 300 | 5.0 |
Disclaimer: These application notes and protocols are intended as a guide. Researchers should optimize the protocols for their specific cell types and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. A redox-based characterization of human immune cell subsets by polychromatic flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DCPIP Assay for Vitamin C: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 2,6-dichlorophenolindophenol (DCPIP) assay for Vitamin C (ascorbic acid) determination.
Troubleshooting Guide
This section addresses specific issues that may arise during the DCPIP assay.
Issue 1: Inaccurate or Inconsistent Titration Results
Q: My titration results for Vitamin C are inconsistent or seem inaccurate. What are the potential causes and how can I troubleshoot this?
A: Inaccurate or inconsistent results in the DCPIP assay can stem from several factors, primarily related to the stability of the reagents and the experimental setup.
-
DCPIP Solution Degradation: The DCPIP solution is light-sensitive and can degrade over time, leading to a weaker concentration and an overestimation of Vitamin C. It is crucial to prepare fresh DCPIP solution daily and store it in a dark, cool place.[1] Some sources suggest that the powder form is stable for years, but the solution deteriorates over weeks.[1]
-
Vitamin C Standard Instability: Ascorbic acid solutions are also prone to oxidation. Always prepare fresh standard solutions for calibration before each experiment.
-
Improper Standardization: The DCPIP solution is not a primary standard, meaning its exact concentration can vary.[2] It is mandatory to standardize the DCPIP solution with a known concentration of ascorbic acid just before titrating your samples.[3][4] This calibration is essential for accurate quantitative analysis.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always use freshly prepared DCPIP and Vitamin C standard solutions.
-
Standardize DCPIP: Titrate the DCPIP solution against a freshly prepared, known concentration of ascorbic acid to determine its exact concentration.
-
Control Environmental Factors: Perform the assay under consistent lighting and temperature conditions, as these can affect reaction rates.[5] The exclusion of oxygen can also improve results as it minimizes the re-oxidation of reduced DCPIP.[5]
Issue 2: Difficulty in Determining the Titration Endpoint
Q: I am finding it difficult to determine the precise endpoint of the titration. The color change is ambiguous. Why is this happening and what can I do?
A: Ambiguity in the endpoint is a common challenge, often influenced by the sample's characteristics and the properties of DCPIP itself.
-
Acidic pH: In acidic environments, such as those found in many fruit juices, the blue DCPIP dye turns pink or reddish.[3][6] This can be confused with the endpoint, which is the disappearance of color. The actual endpoint in acidic solutions is the transition to a colorless state, or in some cases, a persistent faint pink color.[7][8]
-
Sample Color: The natural pigments in samples like fruit juices can interfere with the visual determination of the endpoint.[3]
-
Slow Reaction: A slow reaction between Vitamin C and DCPIP can also make the endpoint difficult to pinpoint.
Troubleshooting Steps:
-
Recognize the Correct Endpoint: In acidic samples, titrate until the pink color disappears, not just the blue color. The endpoint is reached when the solution becomes colorless or a very faint, persistent pink.[7][8]
-
Dilute the Sample: If the sample is strongly colored, diluting it with distilled water can help to minimize color interference.[6] Be sure to account for this dilution in your final calculations.
-
Dilute the DCPIP Solution: Using a more dilute DCPIP solution can sometimes provide a sharper endpoint.[3]
-
Use a Spectrophotometer: For more precise endpoint determination, a spectrophotometer can be used to measure the absorbance of DCPIP at around 600 nm.[8][9] The endpoint corresponds to the point where the absorbance no longer decreases upon the addition of the sample.
Issue 3: Suspected Interference from Other Substances
Q: I suspect that substances other than Vitamin C in my sample are reacting with the DCPIP, leading to an overestimation. How can I confirm and mitigate this?
A: DCPIP is a general redox indicator and not entirely specific to ascorbic acid. Other reducing agents present in the sample can also reduce DCPIP, causing interference.
-
Common Interfering Substances: Phenolic compounds, some sugars, and other antioxidants can react with DCPIP.[10][11]
Troubleshooting Steps:
-
Sample Pre-treatment: Depending on the sample matrix, specific pre-treatment steps may be necessary to remove interfering substances. This could involve solid-phase extraction or other chromatographic techniques, though these add complexity to the assay.
-
Alternative Assays: For complex matrices where interference is significant, consider using a more specific method for Vitamin C determination, such as High-Performance Liquid Chromatography (HPLC). Another suggested alternative for fruit juices is the iodine-backtitration method.[3]
Frequently Asked Questions (FAQs)
Q1: How does the DCPIP assay for Vitamin C work?
A: The DCPIP assay is a redox titration method. DCPIP is a blue-colored oxidizing agent. Vitamin C (ascorbic acid) is a strong reducing agent.[12][13] In the reaction, ascorbic acid reduces the blue DCPIP to a colorless compound.[7][13][14][15] The titration involves adding a sample containing Vitamin C to a known amount of DCPIP solution until the blue color disappears, indicating that all the DCPIP has been reduced. The amount of sample required to decolorize the DCPIP is then used to calculate the Vitamin C concentration.[14][16]
Q2: How do I prepare the DCPIP solution?
A: The sodium salt of DCPIP is more soluble in water than the acid form.[2][3] A common method for preparing a DCPIP solution is as follows:
-
Dissolve a small amount of sodium bicarbonate in distilled water.[2][4]
-
Add the DCPIP powder and shake to dissolve. This may take time, and leaving it overnight to dissolve before filtering is sometimes recommended.[2]
-
The concentration of DCPIP solution can vary depending on the protocol, with 1%, 0.1%, and 0.025% being commonly cited concentrations.[1][6][12]
Q3: How do I calculate the concentration of Vitamin C in my sample?
A: The calculation involves comparing the volume of your sample required to decolorize the DCPIP with the volume of a known standard Vitamin C solution required for the same purpose.
-
Standardize the DCPIP: First, titrate a known concentration of Vitamin C standard solution against your DCPIP solution to determine the mass of Vitamin C required to decolorize a specific volume of the DCPIP solution.
-
Titrate the Sample: Titrate your unknown sample against the same volume of DCPIP solution.
-
Calculate: Use the following relationship to calculate the concentration of Vitamin C in your sample:
Concentration of Vitamin C in sample = (Mass of Vitamin C standard / Volume of sample) * (Volume of Vitamin C standard / Volume of DCPIP)
A detailed example of the calculation can be found in educational resources on the topic.[17]
Data Presentation
Table 1: Common DCPIP and Vitamin C Solution Concentrations
| Solution | Commonly Used Concentrations |
| DCPIP | 1%, 0.1%, 0.025% |
| Vitamin C (Ascorbic Acid) Standard | 1%, 0.1% |
Note: The optimal concentration may vary depending on the specific application and sample concentration.
Experimental Protocols
Protocol 1: Standardization of DCPIP Solution
-
Preparation:
-
Prepare a 0.1% (1 mg/mL) standard ascorbic acid solution by dissolving 100 mg of L-ascorbic acid in 100 mL of distilled water.
-
Prepare a 0.1% DCPIP solution.
-
-
Titration:
-
Pipette 1 mL of the DCPIP solution into a conical flask.
-
Fill a burette with the standard ascorbic acid solution.
-
Slowly add the ascorbic acid solution dropwise to the DCPIP solution while swirling the flask.
-
Continue adding the ascorbic acid solution until the blue color of the DCPIP just disappears.
-
Record the volume of ascorbic acid solution used.
-
Repeat the titration at least two more times to obtain an average volume.
-
-
Calculation:
-
Calculate the mass of ascorbic acid required to neutralize 1 mL of the DCPIP solution.
-
Protocol 2: Determination of Vitamin C in a Juice Sample
-
Sample Preparation:
-
If the juice is colored or expected to have a high concentration of Vitamin C, dilute it with distilled water (e.g., a 1:10 dilution). Record the dilution factor.
-
-
Titration:
-
Pipette 1 mL of the same DCPIP solution used for standardization into a conical flask.
-
Fill a clean burette with the prepared juice sample.
-
Titrate the juice sample against the DCPIP solution until the endpoint is reached (colorless or faint persistent pink).
-
Record the volume of the juice sample used.
-
Repeat the titration for consistency.
-
-
Calculation:
-
Use the standardization data to calculate the concentration of Vitamin C in the juice sample, remembering to account for the dilution factor.
-
Visualizations
Caption: General workflow for the DCPIP assay.
Caption: Troubleshooting decision tree for the DCPIP assay.
References
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. researchgate.net [researchgate.net]
- 3. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 4. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 5. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 7. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 8. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 9. lemon8-app.com [lemon8-app.com]
- 10. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flinnsci.com [flinnsci.com]
- 13. savemyexams.com [savemyexams.com]
- 14. scribd.com [scribd.com]
- 15. foodafactoflife.org.uk [foodafactoflife.org.uk]
- 16. snabbiology.co.uk [snabbiology.co.uk]
- 17. youtube.com [youtube.com]
Technical Support Center: Phenolindophenol (DCPIP) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of phenolindophenol (DCPIP) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your DCPIP solutions in experimental settings.
Troubleshooting Guide: Unstable this compound Solutions
Encountering issues with the stability of your this compound solution? Use the table below to identify potential causes and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid discoloration or fading of the blue DCPIP solution | Incorrect pH: The solution is too acidic or too alkaline. DCPIP is unstable at pH values below 2 and shows decreased stability in strongly alkaline conditions.[1] | Adjust the pH of the solution to a stable range of 6.5-7.5 using a suitable buffer system, such as a phosphate or Tris buffer.[1] |
| Exposure to Light: Photodegradation can occur when the solution is exposed to UV or fluorescent light. | Store the DCPIP solution in an amber or opaque container to minimize light exposure. Handle the solution under subdued lighting conditions. | |
| Presence of Dissolved Oxygen: Oxygen can participate in redox cycling and the formation of reactive oxygen species that degrade DCPIP.[2] | Prepare solutions with deionized, distilled water that has been recently boiled and cooled to reduce dissolved oxygen. For highly sensitive experiments, consider de-gassing the solvent. | |
| Contamination with Metal Ions: Metal ions can catalyze the auto-oxidation of phenolic compounds. | Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA in the buffer. | |
| Inconsistent results in titrations (e.g., Vitamin C assay) | Degradation of DCPIP stock solution: The concentration of the DCPIP solution has decreased over time due to auto-oxidation. | Prepare fresh DCPIP solutions daily for optimal results.[2][3] If short-term storage is necessary, keep the solution refrigerated at 2-8°C and in the dark. |
| Improper Standardization: The DCPIP solution was not accurately standardized before use. | Always standardize the DCPIP solution against a fresh, primary standard of ascorbic acid before performing experimental titrations. | |
| Precipitate formation in the solution | Low Solubility: The free acid form of DCPIP is poorly soluble in water.[4] | Use the sodium salt of 2,6-dichlorothis compound, which is more soluble in water. Dissolving the sodium salt in a dilute sodium bicarbonate or sodium carbonate solution can also improve solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a stable this compound (DCPIP) solution?
A stable pH range for DCPIP solutions is between 6.5 and 7.5.[1] Outside of this range, the stability of the solution decreases, with significant degradation occurring in strongly acidic (pH < 2) or alkaline conditions.
Q2: How should I store my DCPIP solution to prevent auto-oxidation?
To minimize auto-oxidation, store your DCPIP solution in a tightly sealed, amber or opaque container to protect it from light. For short-term storage (no longer than 24-48 hours), refrigeration at 2-8°C is recommended. For best results, it is highly advisable to prepare the solution fresh on the day of use.[2][3]
Q3: What are the main factors that cause the degradation of DCPIP solutions?
The primary factors contributing to the degradation of DCPIP solutions are:
-
pH: Extreme pH values, both acidic and alkaline, can lead to instability.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5]
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the dye.[2][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Metal Ion Contamination: Certain metal ions can act as catalysts for oxidation reactions.
Q4: Can I use any type of water to prepare my DCPIP solution?
It is recommended to use high-purity, deionized, or distilled water to prepare your DCPIP solution. To further enhance stability, you can boil the water and then cool it before use to minimize the concentration of dissolved oxygen.
Q5: Are there any chemical stabilizers I can add to my DCPIP solution?
While preparing the solution fresh is the best practice, for certain applications, the following can be considered:
-
Buffers: Using a phosphate or Tris buffer to maintain the pH within the optimal range of 6.5-7.5 is crucial for stability.[1]
-
Chelating Agents: In cases where metal ion contamination is a concern, adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the buffer can help by sequestering these ions.
-
Antioxidants: While not a standard practice for routine DCPIP solutions, in specific research contexts, the use of antioxidants could be explored to quench free radicals. However, this would require careful validation to ensure no interference with the intended assay.
Experimental Protocols
Preparation of a Standardized 0.001 M 2,6-Dichlorothis compound (DCPIP) Solution
This protocol details the preparation and standardization of a DCPIP solution suitable for use in applications such as vitamin C titration.
Materials:
-
2,6-dichlorothis compound sodium salt
-
Sodium bicarbonate (NaHCO₃)
-
Deionized, distilled water
-
Ascorbic acid (primary standard grade)
-
Metaphosphoric acid
-
Acetic acid
-
Volumetric flasks (100 mL, 200 mL)
-
Analytical balance
-
Burette (50 mL)
-
Pipettes (1.00 mL, 5.00 mL)
-
Erlenmeyer flasks (50 mL)
-
Filter paper
Methodology:
Part 1: Preparation of DCPIP Solution (approx. 0.001 M)
-
Weigh approximately 0.04 g of sodium bicarbonate and dissolve it in 200 mL of deionized, distilled water in a beaker.
-
Accurately weigh approximately 0.05 g of 2,6-dichlorothis compound sodium salt and add it to the sodium bicarbonate solution.
-
Stir the solution until the dye is fully dissolved. This may require gentle warming or leaving it to stir overnight.
-
Filter the solution to remove any undissolved particles.
-
Store the solution in an amber bottle, protected from light.
Part 2: Preparation of Standard Ascorbic Acid Solution (0.001 M)
-
Prepare an extraction solution by dissolving 15 g of metaphosphoric acid and 40 mL of glacial acetic acid in 200 mL of deionized, distilled water, and then diluting to 500 mL.
-
Accurately weigh approximately 0.088 g of primary standard ascorbic acid and dissolve it in the extraction solution in a 500 mL volumetric flask. Make up to the mark with the extraction solution. This yields a 0.001 M ascorbic acid solution.
Part 3: Standardization of the DCPIP Solution
-
Pipette 5.00 mL of the standard 0.001 M ascorbic acid solution into a 50 mL Erlenmeyer flask.
-
Add approximately 10 mL of the metaphosphoric acid-acetic acid extraction solution.
-
Fill the burette with the prepared DCPIP solution and record the initial volume.
-
Titrate the ascorbic acid solution with the DCPIP solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record the final volume of the DCPIP solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the exact molarity of the DCPIP solution using the following equation:
Molarity of DCPIP = (Molarity of Ascorbic Acid × Volume of Ascorbic Acid) / Volume of DCPIP
Visualizing Stability Factors
The following diagram illustrates the key factors that can lead to the degradation of a this compound solution and the corresponding preventative measures that can be taken to ensure its stability.
Caption: Factors influencing this compound solution stability.
References
- 1. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoinduced decolorization of 2, 6-dichloroindophenol by 2-anthraquinone sulfonate treated nylon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dissolved oxygen, pH, and anions on the 2,3-dichlorophenol degradation by photocatalytic reaction with anodic TiO(2) nanotube films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DCPIP for Photosynthesis Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 2,6-dichlorophenolindophenol (DCPIP) to measure the rate of photosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of DCPIP in photosynthesis experiments? A1: In photosynthesis, the light-dependent reactions generate high-energy electrons.[1] Normally, these electrons are accepted by NADP+ to form NADPH.[2][3] In laboratory settings with isolated chloroplasts, DCPIP serves as an artificial electron acceptor, substituting for NADP+.[4][5] Oxidized DCPIP is a blue dye; when it accepts electrons, it becomes reduced and turns colorless.[6][7][8] This color change provides a measurable indicator of the rate of the light-dependent reactions.[1][5] This experimental setup is often referred to as the Hill Reaction.[9]
Q2: How is the rate of photosynthesis measured using DCPIP? A2: The rate is determined by monitoring how quickly the blue DCPIP solution loses its color.[4] This can be done qualitatively by eye or, for quantitative results, by using a colorimeter or spectrophotometer to measure the decrease in absorbance over time.[9][10] The peak absorbance for blue, oxidized DCPIP is approximately 600 nm.[8][9] A faster rate of color change corresponds to a higher rate of photosynthetic activity.[1][5]
Q3: What is a typical starting concentration for DCPIP in these experiments? A3: A commonly used concentration for DCPIP solution is approximately 1 x 10⁻⁴ M.[3] However, the optimal concentration may vary. Preliminary experiments are recommended to find a concentration that results in a starting absorbance between 0.5 and 1.0 and a reaction that completes in a reasonable timeframe, such as 5 to 10 minutes.[11]
Q4: Is it normal for the final solution to be green instead of completely colorless? A4: Yes, this is normal. The DCPIP itself becomes colorless when reduced, but the solution will remain green due to the color of the chlorophyll in the chloroplast suspension.[1][7] The endpoint of the reaction is the absence of the blue hue, leaving a green solution.
Troubleshooting Guide
Problem: The DCPIP solution decolorizes almost instantly.
| Possible Cause | Recommended Solution |
| Chloroplast suspension is too concentrated or highly active. | Dilute the chloroplast suspension with the isolation medium. A 1:5 dilution is a good starting point.[3] |
| Light intensity is too high. | Reduce the light intensity by moving the light source further away from the sample or by using neutral density filters.[2] |
| DCPIP concentration is too low for the activity level. | While less common, you can try slightly increasing the DCPIP concentration in subsequent experiments. |
Problem: The DCPIP solution is not changing color, or the rate is very slow.
| Possible Cause | Recommended Solution |
| Inactive or damaged chloroplasts. | This is the most common cause. Ensure all reagents and equipment were kept ice-cold during the isolation procedure to preserve enzyme activity.[1][2] Use fresh leaves and prepare the chloroplast suspension on the day of the experiment, as activity diminishes over time.[2][10] |
| Insufficient light. | Ensure a bright light source (e.g., a 100W bulb) is placed close to the sample (approx. 12-15 cm).[3] Note that some incandescent bulbs emit very little blue light and may not be effective if using colored filters.[2] |
| Incorrect pH. | Use a buffer solution (e.g., phosphate buffer at pH 7.0) to maintain a stable pH for the reaction.[4] |
| Electron transport chain inhibitors are present. | Ensure all glassware is clean and free of contaminants like herbicides (e.g., DCMU/Diuron) that block the electron transport chain.[12][13] |
| Mild heat damage. | Gentle heating can eliminate the chloroplasts' ability to oxidize water, which is the source of electrons.[14] Ensure the experimental temperature is controlled and not excessive. A water bath set to 25°C can work well.[2] |
Problem: My results are inconsistent between trials.
| Possible Cause | Recommended Solution |
| Temperature fluctuations. | Use a water bath to maintain a constant temperature for all samples during the experiment.[15] |
| Inconsistent light exposure. | Ensure all tubes are illuminated equally and from the same distance.[16] For time-course experiments, minimize the time the sample is in transit between the light source and the spectrophotometer; wrapping the cuvette in foil during transport can help.[9] |
| Variable reagent volumes. | Use calibrated pipettes to ensure precise and consistent volumes of chloroplast suspension, buffer, and DCPIP for each replicate. |
| Chloroplasts settling out of suspension. | Gently mix the cuvette by inverting it (covered with parafilm) immediately before each absorbance reading to ensure the chloroplasts are evenly distributed.[10] |
Experimental Protocols
Protocol 1: Chloroplast Isolation from Spinach
This protocol is adapted from standard procedures for isolating functional chloroplasts.[3][10][11]
Reagents & Equipment:
-
Fresh spinach leaves (approx. 10-30g)
-
Ice-cold Isolation Buffer (see table below)
-
Blender or a cold mortar and pestle
-
Cheesecloth or muslin
-
Chilled centrifuge tubes (14 mL and 50 mL)
-
Refrigerated centrifuge
-
Ice bucket
Procedure:
-
Preparation: Keep all solutions and equipment on ice throughout the procedure.[1]
-
Homogenization: Remove tough midribs from spinach leaves.[3] Place the leaves and 100-135 mL of ice-cold isolation buffer into a blender.[10][17] Blend with short bursts (e.g., two 15-second bursts at high speed) to break the cell walls without destroying the chloroplasts.[10][11]
-
Filtration: Filter the homogenate through several layers of cheesecloth or muslin into a chilled beaker to remove large debris.[8]
-
Centrifugation: Pour the filtrate into chilled centrifuge tubes. Centrifuge at a low speed (e.g., ~200 x g) for 2-5 minutes to pellet cell debris.
-
Pelleting Chloroplasts: Carefully decant the supernatant into a new set of clean, chilled centrifuge tubes. Centrifuge at a higher speed (e.g., ~1000 x g) for 10 minutes to pellet the chloroplasts.[4]
-
Resuspension: Discard the supernatant. Gently resuspend the green chloroplast pellet in a small volume (e.g., 2 cm³) of fresh, ice-cold isolation medium.[3]
-
Storage: Store the final chloroplast suspension in an ice bath and use it as soon as possible, preferably within a few hours.[3]
Protocol 2: The Hill Reaction Assay
This protocol outlines the measurement of photosynthetic activity using the prepared chloroplast suspension.
Reagents & Equipment:
-
Chloroplast suspension (from Protocol 1)
-
Phosphate Buffer (see table below)
-
DCPIP Solution (see table below)
-
Spectrophotometer or colorimeter with a red light filter (~600-620 nm)[2][8]
-
Cuvettes or test tubes
-
Bright light source (e.g., 100W lamp)
-
Aluminum foil
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 600 nm.[9]
-
Reaction Mixture: In a cuvette, combine the reaction components. A typical mixture might be 2.5 mL phosphate buffer, 0.5 mL chloroplast suspension, and 0.5 mL DCPIP solution. Note: The reaction begins when you add the final component. It is common to add the chloroplasts or DCPIP last.[10]
-
Initial Reading (T=0): Immediately after mixing, take an initial absorbance reading. This is your zero-time data point.[10]
-
Experimental and Control Setups:
-
Experimental Tube: Place the cuvette in a rack approximately 12-15 cm from the light source.[3]
-
Dark Control: Prepare an identical tube, but wrap it completely in aluminum foil to block all light.[3][16]
-
No Chloroplast Control: Prepare a tube with buffer and DCPIP but no chloroplast suspension to show that light alone does not reduce DCPIP.[3]
-
-
Data Collection: Take absorbance readings from the experimental tube at regular intervals (e.g., every 2 minutes for 14-20 minutes).[9] Mix the cuvette gently before each reading.
-
Analysis: Plot absorbance versus time. The rate of photosynthesis is proportional to the negative slope of the linear portion of this graph.
Typical Reagent Concentrations
| Reagent | Typical Concentration | Purpose |
| Sucrose (in Isolation Medium) | 0.4 M - 0.5 M[4][10] | Maintains osmotic potential to prevent chloroplast lysis.[1][11] |
| Phosphate Buffer | 0.05 M, pH 7.0[3][4] | Maintains a stable pH for optimal enzyme function. |
| Potassium Chloride (KCl) | 0.01 M[3] | Cofactor for the Hill reaction.[3] |
| DCPIP Solution | ~1 x 10⁻⁴ M[3] | Artificial electron acceptor. |
Visualizations
DCPIP in the Photosynthetic Electron Transport Chain
The diagram below illustrates how DCPIP intercepts electrons that are energized by light in Photosystem II, thereby acting as an artificial electron acceptor in place of the natural pathway.
Caption: DCPIP intercepts electrons from the electron transport chain.
Experimental Workflow for DCPIP Assay
This workflow outlines the key stages of the experiment, from preparation to data analysis.
Caption: Standard workflow for a photosynthesis assay using DCPIP.
Troubleshooting Logic
Use this decision tree to diagnose common experimental issues.
Caption: A decision tree for troubleshooting DCPIP assay results.
References
- 1. savemyexams.com [savemyexams.com]
- 2. mystrica.com [mystrica.com]
- 3. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 4. snabbiology.co.uk [snabbiology.co.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. ableweb.org [ableweb.org]
- 9. ableweb.org [ableweb.org]
- 10. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 11. amherst.edu [amherst.edu]
- 12. The Regulation of Photosynthetic Electron Transport during Nutrient Deprivation in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Diphenyl carbazide restores electron transport in isolated, illuminated chloroplasts after electron transport from water has been eliminated by mild heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Redox Indicators to Investigate the Rate of Photosynthesis [superprof.co.uk]
- 16. senecalearning.com [senecalearning.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting unexpected color changes in Phenolindophenol assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Phenolindophenol (DCPIP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (DCPIP) assay?
The this compound assay is a redox-based colorimetric method. The indicator, 2,6-dichlorothis compound (DCPIP), is blue in its oxidized state and becomes colorless when it is reduced by an antioxidant, such as ascorbic acid (Vitamin C).[1][2] The rate and extent of this color change can be used to quantify the concentration of the reducing agent in a sample. In acidic conditions, the blue oxidized form of DCPIP turns pink or reddish.[3]
Q2: What are the primary applications of the this compound assay?
This assay is widely used for:
-
Quantification of Ascorbic Acid (Vitamin C): It is a common method for determining the Vitamin C content in food samples, particularly fruit juices.[4][5]
-
Photosynthesis Research: In chloroplast studies (the Hill reaction), DCPIP acts as an artificial electron acceptor, intercepting electrons from the electron transport chain. The rate of its reduction (loss of blue color) is a measure of the rate of the light-dependent reactions.[2][6]
-
Enzyme Activity Assays: It can be used as a redox dye in assays for certain oxidoreductase enzymes.[7]
-
Assessing Total Antioxidant Capacity: The assay can be adapted to measure the total reducing capacity of a sample.[1]
Q3: Why did my blue DCPIP solution turn pink instead of colorless?
A pink or reddish color indicates that the solution is acidic.[3][5] DCPIP itself acts as a pH indicator, changing from blue in neutral or alkaline conditions to pink in an acidic environment. This is a common observation when working with acidic samples like citrus fruit juices.[3][4] The subsequent reduction of the dye by a substance like Vitamin C will then cause this pink color to fade to colorless.
Q4: Can substances other than my target analyte interfere with the assay?
Yes, several substances can interfere with the this compound assay:
-
Other Reducing Agents: Compounds like reducing sugars, thiols, and some phenolic compounds can also reduce DCPIP, leading to an overestimation of the intended analyte.[8]
-
Pigments in the Sample: The natural color of the sample, such as the pigments in fruit juices, can interfere with the visual or spectrophotometric determination of the endpoint.[3] Diluting the sample may help to minimize this interference.[4]
-
Oxidizing Agents: The presence of oxidizing agents can re-oxidize the reduced, colorless form of DCPIP back to its blue (or pink) form, leading to inaccurate results. Excessive shaking of the sample can introduce oxygen, which can also cause this.[9][10]
-
Metal Ions: Certain metal ions can form colored complexes and interfere with the assay.[11][12]
Troubleshooting Guide: Unexpected Color Changes
This guide addresses specific issues related to unexpected color changes during your this compound assay.
Issue 1: The DCPIP solution remains blue and does not decolorize.
-
Possible Cause 1: Absence or very low concentration of the reducing agent.
-
Troubleshooting Step: Verify the presence and concentration of your analyte in the sample. If possible, run a positive control with a known standard (e.g., an ascorbic acid solution) to ensure the DCPIP solution is reactive.[5]
-
-
Possible Cause 2: Inactive or degraded DCPIP solution.
-
Possible Cause 3: Presence of interfering oxidizing agents.
-
Troubleshooting Step: Avoid excessive shaking of the reaction mixture to minimize the introduction of atmospheric oxygen.[9] Consider if any components of your sample buffer could have oxidizing properties.
-
Issue 2: The endpoint color is unclear, or a muddy brown/violet color appears.
-
Possible Cause 1: Interference from pigments in the sample.
-
Possible Cause 2: Oxidation of the reaction products.
-
Troubleshooting Step: The oxidized product of Vitamin C can sometimes be a slightly brownish color.[3] This may be unavoidable, but working quickly and avoiding over-titration can help.
-
-
Possible Cause 3: Multiple reducing agents in the sample.
-
Troubleshooting Step: Your sample may contain other compounds that react with DCPIP at different rates, leading to a gradual and unclear endpoint. Chromatographic separation of the analyte prior to the assay may be necessary for complex samples.
-
Issue 3: The decolorized solution returns to its blue/pink color over time.
-
Possible Cause 1: Re-oxidation by atmospheric oxygen.
-
Troubleshooting Step: The reduced form of DCPIP can be slowly re-oxidized by oxygen from the air.[10] This is a known phenomenon. Record your results immediately after the endpoint is reached. For kinetic assays, ensure all samples are read at consistent time points.
-
Data Presentation
Table 1: Common Interfering Substances and Their Effects
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Reducing Sugars | False positive (reduces DCPIP) | Use an alternative method or correct for their presence if their concentration is known.[8] |
| Phenolic Compounds | False positive (reduces DCPIP) | Consider sample pre-treatment to remove interfering phenols.[1] |
| Sample Pigments (e.g., Anthocyanins) | Obscures color change endpoint | Dilute the sample; use a spectrophotometer to reduce subjective endpoint determination.[3][4] |
| Dissolved Oxygen | Re-oxidation of reduced DCPIP | Minimize shaking; use freshly prepared, degassed buffers.[9][10] |
| Strong Acids | Changes DCPIP color to pink/red | Acknowledge the color change and titrate to a colorless endpoint.[3][4] |
Table 2: DCPIP Color at Different Redox States and pH
| State | pH Condition | Color | Wavelength of Max. Absorbance (λmax) |
| Oxidized | Neutral / Alkaline | Blue | ~600 nm[14][15] |
| Oxidized | Acidic | Pink / Red | N/A |
| Reduced | Any | Colorless | N/A[2] |
Experimental Protocols
Protocol 1: Quantification of Ascorbic Acid by Titration
This protocol details the determination of Vitamin C concentration in a liquid sample (e.g., fruit juice) using a titration method.
-
Preparation of Reagents:
-
DCPIP Solution (0.1% w/v): Dissolve 0.1 g of the sodium salt of 2,6-dichlorothis compound in 100 mL of distilled water. Store in a dark bottle and prepare fresh.[3]
-
Standard Ascorbic Acid Solution (1 mg/mL): Accurately weigh 100 mg of ascorbic acid and dissolve it in 100 mL of distilled water. This solution should be prepared fresh.
-
-
Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Fill a burette with the 0.1% DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution, adding the dye drop by drop while swirling the flask, until a faint pink or blue color persists for at least 15 seconds.[13]
-
Record the volume of DCPIP solution used. This volume is equivalent to 5 mg of ascorbic acid.
-
-
Titration of the Sample:
-
Pipette a known volume (e.g., 10 mL) of the sample (e.g., fruit juice) into a clean conical flask. If the sample is highly colored, it should be diluted with a known volume of distilled water.[4]
-
Titrate the sample with the standardized DCPIP solution until the endpoint is reached (a persistent pink or blue color).
-
Record the volume of DCPIP solution used.
-
-
Calculation:
-
Calculate the amount of ascorbic acid in the sample based on the volume of standardized DCPIP solution required to reach the endpoint.
-
Visualizations
Caption: Workflow for Ascorbic Acid Quantification using DCPIP.
Caption: A logical guide for troubleshooting DCPIP assay color issues.
References
- 1. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 4. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 5. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 6. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snabbiology.co.uk [snabbiology.co.uk]
- 10. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An isothermal absorptiometric assay for viable microbes using the redox color indicator 2,6-dichlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on the stability and accuracy of DCPIP titration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DCPIP (2,6-dichlorophenolindophenol) titration for the quantification of ascorbic acid (Vitamin C).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conducting a DCPIP titration for Vitamin C analysis?
A1: The optimal pH for DCPIP titration of ascorbic acid is in the acidic range, typically between pH 3 and 4. This is a compromise to ensure the stability of ascorbic acid, which degrades in neutral to alkaline conditions, while still allowing for a distinct color change of the DCPIP indicator.[1] Some protocols suggest a pH range of 1 to 3.5 for the specific reaction between ascorbic acid and DCPIP.[2]
Q2: How does pH affect the stability of ascorbic acid during the experiment?
A2: Ascorbic acid is highly susceptible to degradation, and the rate of degradation is significantly influenced by pH. It is generally more stable in acidic solutions.[1] As the pH increases, particularly above pH 4, the rate of aerobic degradation accelerates.[[“]][4] In highly acidic conditions (e.g., pH 1-2), ascorbic acid can also degrade, but through different pathways, forming products like furfural.[5] In alkaline solutions, other degradation products are formed.[5]
Q3: What is the effect of pH on the DCPIP indicator itself?
A3: The color of the DCPIP indicator is pH-dependent. In its oxidized form, DCPIP is blue in neutral or alkaline solutions and turns pink or red in acidic conditions.[2][6] When reduced by ascorbic acid, it becomes colorless.[2][7][8] This color change is the basis for determining the titration's endpoint.
Q4: Can I perform the titration in a neutral or alkaline solution?
A4: It is strongly discouraged to perform DCPIP titration in neutral or alkaline solutions. Ascorbic acid is unstable at higher pH values and will degrade, leading to inaccurate, lower-than-expected results.[1] Furthermore, while DCPIP sensors have shown stability at a pH range of 6.5-7.5, the primary concern for titration is the stability of the analyte, ascorbic acid.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Faint or unclear endpoint | The pH of the sample solution may be too low, causing the DCPIP to turn pink instead of blue, which can obscure the transition to colorless.[10][11] | Adjust the pH of your sample to be within the optimal range of 3-4 using a suitable buffer (e.g., metaphosphoric acid-acetic acid solution). |
| Rapid fading of the endpoint color | The ascorbic acid in the sample may be degrading due to a pH that is too high (neutral or alkaline). | Ensure the sample and all solutions are maintained at an acidic pH throughout the experiment. An extraction solution containing metaphosphoric acid can help stabilize the ascorbic acid. |
| Titration volume is unexpectedly low | The ascorbic acid in your standard or sample may have degraded prior to titration. This can be caused by exposure to high temperatures, light, oxygen, or non-optimal pH.[12] | Prepare fresh ascorbic acid standards daily. Store samples and standards in a cool, dark place and analyze them promptly after preparation. Ensure the pH is in the acidic range to minimize degradation. |
| Inconsistent results between replicates | This can be due to general titration errors such as improper mixing, misreading the burette, or inconsistent endpoint determination.[13][14] It could also be due to fluctuations in pH between samples. | Ensure thorough mixing of the solution during titration. Read the burette at eye level to avoid parallax error.[13] Use a consistent method for determining the endpoint. Buffer your samples to a consistent pH. |
| Results are higher than expected | The sample may contain other reducing substances that also react with DCPIP, leading to an overestimation of the ascorbic acid content.[2] | While difficult to eliminate completely without more advanced techniques like HPLC, be aware of this potential interference, especially in complex samples like fruit juices. |
Data Summary
pH Effects on Ascorbic Acid and DCPIP
| Parameter | Acidic pH (Optimal: ~3-4) | Neutral pH (~7) | Alkaline pH (>7) |
| Ascorbic Acid Stability | More stable.[1] | Less stable, aerobic degradation is faster.[[“]][4] | Unstable, rapid degradation.[1] |
| DCPIP Color (Oxidized) | Pink/Red[2][6] | Blue[2] | Blue[2] |
| DCPIP Color (Reduced) | Colorless[2] | Colorless | Colorless |
| Titration Accuracy | High | Low (due to ascorbic acid degradation) | Very Low (due to rapid ascorbic acid degradation) |
Experimental Protocols
Standard DCPIP Titration for Ascorbic Acid Quantification
1. Preparation of Reagents:
-
DCPIP Solution (0.05% w/v): Dissolve 50 mg of 2,6-dichlorothis compound sodium salt in 100 mL of distilled water. This solution should be stored in a dark bottle and refrigerated. It is recommended to standardize this solution daily.
-
Ascorbic Acid Standard Solution (0.1% w/v): Accurately weigh and dissolve 100 mg of pure ascorbic acid in 100 mL of a stabilizing extraction solution (e.g., 3% metaphosphoric acid).
-
Extraction Solution (3% Metaphosphoric Acid): Dissolve 3 g of metaphosphoric acid in 100 mL of distilled water. This solution helps to stabilize the ascorbic acid.
2. Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of the extraction solution.
-
Fill a burette with the DCPIP solution and record the initial volume.
-
Titrate the ascorbic acid solution with the DCPIP solution until a faint, permanent pink color persists for at least 30 seconds.
-
Record the final volume of DCPIP solution used.
-
Repeat the titration at least two more times and calculate the average volume.
-
Calculate the concentration of the DCPIP solution.
3. Titration of Unknown Sample:
-
Prepare an extract of the sample using the metaphosphoric acid extraction solution. This may involve homogenization and filtration for solid samples.
-
Pipette a known volume of the sample extract into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint (a faint, persistent pink color) is reached.
-
Record the volume of DCPIP solution used.
-
Repeat for consistency.
-
Calculate the ascorbic acid content in the original sample.
Visualizations
Caption: Experimental workflow for DCPIP titration.
Caption: Troubleshooting flowchart for DCPIP titration.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 3. consensus.app [consensus.app]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webassign.net [webassign.net]
- 7. brainly.com [brainly.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 11. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 12. benchchem.com [benchchem.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. titrations.info [titrations.info]
Interference of other reducing agents in the Phenolindophenol assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Phenolindophenol (DCPIP) assay, with a specific focus on interference from other reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (DCPIP) assay?
The this compound assay is a widely used method for the quantitative determination of ascorbic acid (Vitamin C). The principle is based on a redox reaction where ascorbic acid, a strong reducing agent, reduces the blue-colored dye 2,6-dichlorothis compound (DCPIP) to a colorless compound.[1] In acidic conditions, the DCPIP solution is pink, and the endpoint of the titration is marked by the disappearance of the color, indicating that all the ascorbic acid has reacted.[1] The reaction is stoichiometric, with one mole of ascorbic acid reacting with one mole of DCPIP, allowing for accurate quantification.
Q2: What are the common interfering substances in the this compound assay?
The this compound assay is susceptible to interference from other reducing agents present in the sample that can also reduce DCPIP, leading to an overestimation of the ascorbic acid content. Common interfering substances include:
-
Sulfhydryl-containing compounds: Cysteine and glutathione are prominent examples of reducing agents that can react with DCPIP.[2]
-
Metal ions: Ferrous (Fe²⁺) and cuprous (Cu⁺) ions can also reduce DCPIP.
-
Sulfite
-
Reductones: These are enediol compounds, often found in food samples that have undergone heat treatment, which have reducing properties similar to ascorbic acid.
Q3: Do cysteine and glutathione always interfere with the assay?
There are conflicting reports in the literature regarding the interference of cysteine and glutathione. One study on commercial liquid diets reported that cysteine and glutathione did not interfere with the titrimetric determination of ascorbic acid using DCPIP.[3] Conversely, another source indicates that sulfhydryl substances, including cysteine, do cause a positive error. It was reported that molar concentration ratios of 1:1 and 10:1 of cysteine to ascorbic acid can lead to an overestimation of 7-9% and 40-50%, respectively.[2] Given this discrepancy, it is crucial to consider the sample matrix and validate the assay for potential interferences.
Q4: How can I minimize interference from other reducing agents?
Several strategies can be employed to minimize interference:
-
Sample Pre-treatment: Using an extraction solution containing metaphosphoric acid or oxalic acid can help stabilize ascorbic acid and precipitate interfering proteins.[4]
-
Masking Agents: For specific interferences, masking agents can be used. For example, EDTA can be used to chelate and effectively remove interference from Fe(II) ions.
-
Kinetic Discrimination: Ascorbic acid reacts very rapidly with DCPIP. By measuring the rate of the reaction, it is possible to distinguish it from slower-reacting interfering substances.
-
Chemical Derivatization: Interfering thiols can be specifically blocked. N-ethylmaleimide (NEM) is a reagent that reacts with sulfhydryl groups of cysteine and glutathione, preventing them from reducing DCPIP.[2] Formaldehyde has been used to condense with ascorbic acid, allowing for the quantification of other reducing substances (reductones), and by subtraction, the determination of ascorbic acid.[5]
-
Standard Addition Method: This method can help to correct for matrix effects and proportional interferences by adding known amounts of a standard to the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Overestimation of Ascorbic Acid Content | Interference from other reducing agents (e.g., cysteine, glutathione). | 1. Confirm Interference: Analyze a sample blank that does not contain ascorbic acid but is expected to have the interfering substance. A color change in the DCPIP solution indicates interference. 2. Implement Mitigation Strategy: a. Thiol Masking: Pretreat the sample with N-ethylmaleimide (NEM) to block sulfhydryl groups (see Experimental Protocols). b. Formaldehyde Treatment: If reductones are suspected, use the formaldehyde condensation method.[5] c. Standard Addition: Use the standard addition method to correct for the interference (see Experimental Protocols). |
| Fading or Unstable Endpoint | Presence of slow-reacting interfering substances. | The reaction with ascorbic acid is almost instantaneous. A fading endpoint suggests a slower reaction with another reducing agent. Record the initial, rapid color change as the endpoint for ascorbic acid. |
| No Color Change or Very Rapid Decolorization | Ascorbic acid concentration is too high or too low. | 1. High Concentration: Dilute the sample and repeat the titration. 2. Low Concentration: Use a more concentrated sample or a larger sample volume. |
| Precipitate Formation During Titration | High concentration of proteins or other substances in the sample. | Ensure proper sample extraction using metaphosphoric acid or oxalic acid to precipitate proteins. Centrifuge or filter the extract before titration.[4] |
Quantitative Data on Interference
The following table summarizes the reported quantitative effects of interfering substances on the this compound assay. It is important to note the conflicting data regarding thiol interference, which underscores the need for method validation in your specific sample matrix.
| Interfering Substance | Molar Ratio (Interferent:Ascorbic Acid) | Reported Effect on Ascorbic Acid Measurement | Source |
| Cysteine | 1:1 | +7-9% | [2] |
| 10:1 | +40-50% | [2] | |
| Not specified | No interference observed in commercial liquid diets | [3] | |
| Glutathione | Not specified | No interference observed in commercial liquid diets | [3] |
| Iron (II) | Not specified | Interferes | [3] |
| Copper (II) | Not specified | Interferes | [3] |
| Sulfite | Not specified | Interferes | [3] |
| Tin (II) | Not specified | No interference observed | [3] |
Experimental Protocols
Standard this compound (DCPIP) Titration Method
This protocol is a standard titrimetric method for the determination of ascorbic acid.
Reagents:
-
Extraction Solution (3% Metaphosphoric Acid): Dissolve 30 g of metaphosphoric acid in 1 L of distilled water.
-
Standard Ascorbic Acid Solution (1 mg/mL): Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of 3% metaphosphoric acid.
-
2,6-Dichlorothis compound (DCPIP) Solution: Dissolve 50 mg of the sodium salt of 2,6-dichlorothis compound in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water. Store in a dark bottle and standardize daily.
Standardization of DCPIP Solution:
-
Pipette 5.0 mL of the standard ascorbic acid solution into a 125 mL Erlenmeyer flask.
-
Add 10 mL of the 3% metaphosphoric acid solution.
-
Titrate with the DCPIP solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of the DCPIP solution (in mg of ascorbic acid equivalent per mL of dye).
Sample Analysis:
-
Extract a known weight of the sample with 3% metaphosphoric acid.
-
Centrifuge or filter the extract to obtain a clear solution.
-
Pipette a suitable aliquot of the sample extract into an Erlenmeyer flask.
-
Titrate with the standardized DCPIP solution to the same faint pink endpoint.
-
Calculate the ascorbic acid content in the sample.
Protocol for Mitigating Thiol Interference with N-Ethylmaleimide (NEM)
This protocol describes a solid-phase extraction (SPE) cleanup method to remove interference from sulfhydryl compounds like cysteine and glutathione.[2]
Materials:
-
C18 bonded silica SPE cartridges.
-
N-ethylmaleimide (NEM) solution (concentration to be optimized based on expected thiol content, a starting point could be a 10-fold molar excess).
-
Metaphosphoric acid (3%).
Procedure:
-
Prepare the SPE Cartridge:
-
Activate a C18 SPE cartridge by passing methanol followed by distilled water.
-
Impregnate the cartridge by passing the NEM solution through it.
-
-
Sample Preparation:
-
Extract the sample with 3% metaphosphoric acid as in the standard protocol.
-
-
Cleanup:
-
Pass the sample extract through the NEM-impregnated SPE cartridge. The sulfhydryl compounds will react with the NEM and be retained on the cartridge.
-
Collect the eluate, which now contains ascorbic acid but is free of thiol-based interfering substances.
-
-
Analysis:
-
Titrate the collected eluate with standardized DCPIP solution as described in the standard protocol.
-
Visualizations
Caption: Experimental workflow for the this compound assay.
References
- 1. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 2. scispace.com [scispace.com]
- 3. Titrimetric determination of ascorbic acid with 2,6-dichlorophenol indophenol in commercial liquid diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seniorchem.com [seniorchem.com]
- 5. ageconsearch.umn.edu [ageconsearch.umn.edu]
Factors affecting the rate of DCPIP reduction in chloroplast suspensions
Welcome to the technical support center for the DCPIP reduction assay in chloroplast suspensions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in successfully conducting and interpreting their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the DCPIP reduction experiment.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| 1. DCPIP solution does not turn colorless (or the rate of reduction is extremely low) in the light. | - Inactive Chloroplasts: Chloroplasts may have been damaged during isolation due to excessive heat, mechanical stress, or osmotic shock.[1] The integrity of chloroplasts significantly impacts experimental outcomes.[1] Aging of chloroplasts in vitro can also lead to a loss in DCPIP reduction activity.[2] | - Ensure all solutions and equipment used for chloroplast isolation are kept ice-cold to prevent damage.[1][3] - Use a cold buffer solution during the blending process.[1] - Minimize the time between chloroplast isolation and the experiment.[4] Store the chloroplast suspension in an ice-water-salt bath.[4] - Verify chloroplast integrity microscopically.[3] |
| - Insufficient Light Intensity: The light source may not be strong enough to drive the light-dependent reactions effectively.[1][5][6] | - Use a high-intensity lamp (e.g., 100W) and position it close to the experimental tubes (e.g., 10-15 cm).[4][7] - Ensure there are no obstructions blocking the light path. - Consider that higher light intensity generally leads to a faster rate of photosynthesis and DCPIP reduction.[5][6][8] | |
| - Incorrect Wavelength: The spectrophotometer is not set to the optimal wavelength for measuring DCPIP absorbance. | - Set the spectrophotometer to a wavelength of 600 nm to measure the absorbance of oxidized DCPIP.[9][10][11] | |
| - Presence of Herbicides or Inhibitors: The chloroplast suspension or reaction mixture may be contaminated with substances that block the electron transport chain.[3][9][12] | - Ensure all glassware is thoroughly cleaned. - If testing for herbicide effects, use a control sample without the herbicide to confirm baseline activity.[9] Atrazine, for example, is a known inhibitor of photosystem II.[13] | |
| 2. The control tube (kept in the dark) shows a significant decrease in DCPIP absorbance. | - Chemical Reduction of DCPIP: Other components in the reaction mixture might be reducing the DCPIP, independent of light-driven photosynthesis. | - Prepare a control tube containing the isolation medium and DCPIP (without chloroplasts) and expose it to light to ensure DCPIP is not decolorized by light alone.[4] - Ensure the chloroplast suspension is not contaminated. |
| - Microbial Contamination: The chloroplast suspension or other reagents may be contaminated with microbes that can reduce DCPIP.[10] | - Use sterile techniques and solutions where possible. - Prepare fresh solutions for each experiment. | |
| 3. The rate of DCPIP reduction is inconsistent across replicates. | - Variable Chloroplast Concentration: The amount of chloroplast suspension added to each replicate is not uniform. | - Ensure the chloroplast pellet is thoroughly resuspended to create a homogenous suspension before pipetting.[4] - Use precise pipetting techniques to add the same volume of chloroplast suspension to each tube. |
| - Temperature Fluctuations: The temperature of the reaction mixture is not consistent across replicates.[1][14] | - Use a water bath to maintain a constant temperature for all experimental tubes.[15] - Photosynthesis rates are optimal at specific temperatures.[1] | |
| - Uneven Light Exposure: Replicates are not receiving the same intensity of light. | - Arrange the experimental tubes in a rack at an equal distance from the light source.[9] | |
| 4. The initial absorbance reading is too high or too low. | - Incorrect DCPIP Concentration: The concentration of the DCPIP solution is not optimal for the assay. | - Prepare the DCPIP solution accurately. A common concentration is around 1 x 10⁻⁴ M.[4] - The initial absorbance should be within the linear range of the spectrophotometer. |
| - Incorrect Blanking of Spectrophotometer: The spectrophotometer was not properly zeroed. | - Use a blank cuvette containing all components of the reaction mixture except DCPIP (e.g., chloroplast suspension and buffer) to zero the spectrophotometer.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using DCPIP to measure the rate of photosynthesis?
A1: DCPIP (2,6-dichlorophenol-indophenol) is a redox indicator that acts as an artificial electron acceptor.[1][7] In the light-dependent reactions of photosynthesis, electrons are excited from chlorophyll and passed along an electron transport chain, which normally reduces NADP+.[1][3][7] In this experimental setup, DCPIP intercepts these electrons and becomes reduced.[1][16][17] Oxidized DCPIP is blue, while reduced DCPIP is colorless.[1][4][3][7] Therefore, the rate at which the blue color disappears is proportional to the rate of the light-dependent reactions.[1]
Q2: Why is it crucial to keep the chloroplasts and all solutions cold during the isolation procedure?
A2: Keeping the chloroplasts and solutions cold is vital to maintain the integrity and functionality of the chloroplasts.[1][4] Low temperatures slow down the activity of enzymes that could damage the chloroplasts once they are released from the plant cells.[1] Heat can also denature proteins involved in the electron transport chain, rendering the chloroplasts inactive.[15][18]
Q3: How does light intensity affect the rate of DCPIP reduction?
A3: Light intensity directly influences the rate of the light-dependent reactions.[1][5] A higher light intensity excites more electrons in the chlorophyll molecules, leading to a faster flow of electrons down the electron transport chain and a quicker reduction of DCPIP.[5][6][8] Conversely, lower light intensity results in a slower rate of DCPIP reduction.[6][8]
Q4: What is the purpose of the control tubes in this experiment?
A4: Control tubes are essential for validating the experimental results. Common controls include:
-
A tube with chloroplasts and DCPIP kept in the dark: This control demonstrates that light is necessary for the reduction of DCPIP.[4][18]
-
A tube with isolation medium and DCPIP (no chloroplasts) in the light: This shows that the chloroplasts are responsible for the reduction of DCPIP and that the dye is not simply bleached by the light.[4]
-
A tube with chloroplasts and distilled water (no DCPIP) in the light: This serves as a color standard for the chloroplast suspension itself.[4]
-
A tube with boiled chloroplasts and DCPIP in the light: This control shows that functional proteins in the chloroplasts are required for the reaction, as boiling denatures these proteins.[15][18]
Q5: How can I calculate the rate of DCPIP reduction?
A5: The rate of DCPIP reduction can be calculated by measuring the change in absorbance at 600 nm over a specific period.[19][20] The rate can be expressed as the change in absorbance per unit of time (e.g., ΔAbs/min). To convert this to molar units (e.g., µmol/min), you can use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient of DCPIP (approximately 21,000 to 22,000 M⁻¹cm⁻¹ at 600 nm), c is the concentration, and l is the path length of the cuvette.[11][19]
Quantitative Data Summary
Table 1: Effect of Light Intensity on the Rate of DCPIP Reduction
| Distance from Light Source (mm) | Light Intensity (Arbitrary Units) | Rate of Absorbance Decrease (absorbances/minute) |
| 5 | High | 0.050[5] |
| 27 | Medium | 0.043[5] |
| 37 | Low | 0.033[5] |
Table 2: Effect of Temperature on Chloroplast Activity
| Temperature (°C) | Duration of Heating | Effect on DCPIP Reduction |
| 55 | 1.5 - 2.0 minutes | A sharp decrease in the rate of DCPIP reduction, indicating a failure of the oxygen-evolving complex.[21] |
| 28 - 29 | 4 hours | The rate of DCPIP photoreduction declined to ~16-35% of the initial values.[21][22] |
Experimental Protocols
Chloroplast Isolation
This protocol is optimized for spinach leaves.
Materials:
-
Fresh spinach leaves
-
Ice-cold 0.5 M sucrose solution
-
Ice-cold 0.05 M phosphate buffer (pH 7.0)[4]
-
Ice bath[4]
Procedure:
-
Remove the midribs from about 10-20g of fresh spinach leaves.[3]
-
Chop the leaves into small pieces and place them in a blender with 100 mL of ice-cold 0.5 M sucrose solution and 20 mL of ice-cold phosphate buffer.[3][23]
-
Blend for about 30 seconds in short bursts to break the cell walls without damaging the chloroplasts.[3]
-
Filter the homogenate through several layers of muslin or cheesecloth into a pre-chilled beaker placed in an ice bath.[1][3]
-
Pour the filtrate into pre-chilled centrifuge tubes and centrifuge at a low speed (e.g., 100 x g) for 1 minute to pellet the cell debris.
-
Carefully decant the supernatant into clean, pre-chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 5-10 minutes to pellet the chloroplasts.[4][3]
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-3 mL) of the ice-cold sucrose/buffer solution.[4][3]
-
Keep the chloroplast suspension on ice at all times.[1][4][3]
DCPIP Reduction Assay
Materials:
-
Isolated chloroplast suspension
-
0.1% DCPIP solution[23]
-
Ice-cold phosphate buffer (pH 7.0)[4]
-
Test tubes or cuvettes
-
Light source (e.g., 100W lamp)[4]
-
Water bath (optional, for temperature control)
-
Aluminum foil
Procedure:
-
Set up a series of labeled test tubes or cuvettes as described in the experimental design (including controls).
-
To a cuvette, add the chloroplast suspension and the phosphate buffer. The exact volumes will depend on the desired final concentration.
-
To zero the spectrophotometer, use a blank cuvette containing the chloroplast suspension and buffer, but no DCPIP.
-
Add the DCPIP solution to the experimental cuvette, mix quickly by inverting, and immediately take the initial absorbance reading at 600 nm (this is time zero).[3]
-
Place the cuvette at a fixed distance from the light source.
-
Take absorbance readings at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 5-10 minutes).[3]
-
For the dark control, wrap the cuvette in aluminum foil immediately after adding DCPIP and keep it in the dark.[15]
-
Plot a graph of absorbance against time. The initial slope of the line is proportional to the initial rate of DCPIP reduction.
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 4. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 5. The Effect Light Intensity Has on the Photosynthesis of Spinach Chloroplasts — Adam Cap [adamcap.com]
- 6. longevitybox.co.uk [longevitybox.co.uk]
- 7. senecalearning.com [senecalearning.com]
- 8. blogs.iwu.edu [blogs.iwu.edu]
- 9. ableweb.org [ableweb.org]
- 10. An isothermal absorptiometric assay for viable microbes using the redox color indicator 2,6-dichlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorothis compound) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. Inhibition of chloroplast translation as a new target for herbicides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00192B [pubs.rsc.org]
- 14. Multi-temperature effects on Hill reaction activity of barley chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ocr.org.uk [ocr.org.uk]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. brainly.com [brainly.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. âTreasure the Exceptionsâ: An Investigation into why Heat-treated, Isolated Chloroplasts Fail to Respond to Uncoupling Reagents [article.sapub.org]
- 23. snabbiology.co.uk [snabbiology.co.uk]
- 24. chegg.com [chegg.com]
Technical Support Center: Phenolindophenol (DCPIP) Solutions
Welcome to the technical support center for Phenolindophenol, specifically 2,6-Dichlorothis compound (DCPIP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of DCPIP in experimental settings.
Troubleshooting Guide
This guide addresses the most common issue encountered when working with DCPIP solutions: rapid and unexpected fading of the dye.
Q1: Why is my DCPIP solution fading too quickly?
The premature fading of a DCPIP solution, indicated by a loss of its characteristic blue color in its oxidized state, can be attributed to several factors related to solution preparation, storage, and experimental conditions. This guide will walk you through the potential causes and their solutions.
1. Solution Preparation and Storage
Improper preparation and storage are frequent culprits behind DCPIP instability.[1][2] The powdered form of DCPIP is known to be stable, but once in solution, its stability decreases significantly.[1]
Potential Causes:
-
Solution Age: DCPIP solutions have low color stability and it is highly recommended to prepare them fresh daily.[1] Storing solutions for extended periods, even when refrigerated, can lead to degradation.[3][4]
-
Improper Storage: Exposure to light and elevated temperatures can accelerate the degradation of the dye.[2] DCPIP is photodegradable.[2]
-
Incorrect Solvent/pH: The stability of DCPIP is pH-dependent.[1][5] The extinction coefficient of DCPIP increases with a rise in pH, and it has a pKa of around 5.9.[1] Alkaline conditions can lead to the rapid decomposition of the dye.[1]
-
Poor Solubility: DCPIP itself is not readily soluble in water.[6] The sodium salt is more soluble.[6] Attempting to dissolve the non-salt form in pure water without adjustments can result in an unstable suspension.
Troubleshooting Steps:
-
Prepare Fresh Solutions: For optimal results, prepare your DCPIP solution on the day of your experiment.[1]
-
Protect from Light: Store DCPIP solutions in dark or amber-colored bottles to prevent photodegradation.[1][2]
-
Refrigerate: Store stock solutions and any temporarily stored working solutions in a refrigerator.[2][7]
-
Use a Buffer: Prepare your DCPIP solution in a suitable buffer to maintain a stable pH, ideally within the 6.5-7.5 range for potentiometric measurements.[5] Phosphate buffers are commonly used.[7]
-
Ensure Complete Dissolution: Use the sodium salt of DCPIP for better aqueous solubility.[6] If using the acid form, you can aid dissolution by adding it to a warm aqueous solution of sodium carbonate.[6]
2. Experimental Conditions
The environment in which the experiment is conducted can significantly impact the stability of the DCPIP solution.
Potential Causes:
-
Presence of Reducing Agents: DCPIP is a redox indicator that becomes colorless upon reduction.[8][9] The presence of known or unknown reducing agents in your sample will cause the solution to fade. This is the intended purpose in experiments like vitamin C titrations.[9][10][11]
-
Oxygen Levels: The presence of dissolved oxygen can lead to the slow re-oxidation of reduced DCPIP.[1] Conversely, the absence of oxygen has been shown to decrease the bleaching of the dye.[1]
-
Light Exposure During Experiment: In photosynthesis experiments (the Hill reaction), light drives the reduction of DCPIP, causing it to decolorize.[8][12][13] Unintended exposure to high-intensity light can cause fading.
-
Temperature: Higher temperatures during the experiment can increase the rate of degradation.[1]
Troubleshooting Steps:
-
Sample Blank: Run a control experiment with your sample to test for the presence of reducing agents before adding DCPIP.
-
De-gas Buffers: For sensitive experiments, using freshly filtered and degassed buffers can minimize the effects of oxygen.[1]
-
Control Light Conditions: Unless it is an intended part of the experiment (e.g., photosynthesis studies), conduct your work under subdued lighting.
-
Maintain Optimal Temperature: Ensure your experimental setup is at a stable and appropriate temperature.
3. Reagent Quality and Contamination
The purity of your reagents and the cleanliness of your labware are crucial.
Potential Causes:
-
Degraded DCPIP Powder: The solid form of DCPIP can degrade over time, especially if it is hygroscopic and has absorbed water.[14]
-
Contaminated Reagents: Contamination in your buffer, water, or other reagents with reducing substances can cause premature fading.
-
Dirty Glassware: Residue from previous experiments on glassware can introduce contaminants.
Troubleshooting Steps:
-
Check Powder Quality: If you suspect the quality of your solid DCPIP, it may be necessary to use a fresh batch.
-
Use High-Purity Reagents: Utilize analytical grade reagents and high-purity water (e.g., distilled or deionized) for all solutions.
-
Ensure Clean Glassware: Thoroughly clean all glassware with an appropriate cleaning solution and rinse with high-purity water before use.
Summary of DCPIP Stability Factors
| Factor | Condition for Instability (Fading) | Recommendation for Stability |
| Solution Age | Stored for more than a day | Prepare fresh daily[1] |
| Light | Exposure to direct sunlight or strong artificial light | Store in dark/amber bottles; work in subdued light[2][15] |
| Temperature | Elevated temperatures | Keep refrigerated when not in use[2] |
| pH | Alkaline conditions | Use a buffer to maintain a pH between 6.5 and 7.5[5] |
| Oxygen | Presence of dissolved oxygen can promote bleaching | Use degassed buffers for sensitive applications[1] |
| Contaminants | Presence of reducing agents | Use high-purity reagents and clean glassware |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for premature DCPIP solution fading.
Experimental Protocol: Vitamin C Titration with DCPIP
This protocol details a common application of DCPIP to determine the concentration of ascorbic acid (Vitamin C).
Objective: To quantify the Vitamin C content in a sample by titrating it with a standardized DCPIP solution.
Principle: Ascorbic acid is a strong reducing agent that will reduce the blue DCPIP to its colorless form. The endpoint of the titration is reached when all the ascorbic acid has been oxidized, and the addition of excess DCPIP results in a persistent pink or blue color.[9]
Materials:
-
DCPIP solution (0.01% w/v in distilled water)
-
Standard ascorbic acid solution (e.g., 0.1 mg/mL)
-
Sample solution (e.g., fruit juice)
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Erlenmeyer flasks (100 mL)
-
Distilled water
Procedure:
-
Standardization of DCPIP Solution: a. Pipette a known volume (e.g., 5 mL) of the standard ascorbic acid solution into an Erlenmeyer flask. b. Fill the burette with the DCPIP solution and record the initial volume. c. Titrate the ascorbic acid solution with the DCPIP solution, swirling the flask continuously. Add the DCPIP dropwise until a faint pink color persists for at least 15 seconds. d. Record the final volume of DCPIP used. e. Repeat the titration at least two more times to obtain concordant results. f. Calculate the amount of ascorbic acid that reacts with 1 mL of the DCPIP solution.
-
Titration of the Sample: a. Pipette a known volume of your sample solution into a clean Erlenmeyer flask. If the sample is colored, it may need to be diluted.[16] b. Titrate the sample with the standardized DCPIP solution until the endpoint is reached, as described above. c. Record the volume of DCPIP used. d. Repeat the titration for consistency.
-
Calculation: a. Calculate the average volume of DCPIP used for the sample. b. Using the standardization factor, calculate the amount of Vitamin C in your sample.
Vitamin C (mg/mL) = (Volume of DCPIP for sample × Standardization Factor) / Volume of sample
Frequently Asked Questions (FAQs)
Q2: How can I tell if my DCPIP solution has degraded? A degraded DCPIP solution will typically appear paler in color than a freshly prepared solution. To confirm, you can perform a simple spot test with a known reducing agent like ascorbic acid. If the solution does not readily decolorize, it has likely degraded.
Q3: What is the optimal pH for working with DCPIP? For potentiometric measurements and general stability, a pH range of 6.5 to 7.5 is recommended.[5] In photosynthesis experiments, the pH of the buffer is often around 7.5.[7] It's crucial to avoid alkaline pH, which can cause rapid decomposition.[1]
Q4: Can I use a spectrophotometer to measure DCPIP reduction? Yes, a spectrophotometer is an excellent tool for quantifying the reduction of DCPIP. The oxidized form has a maximum absorbance at approximately 600 nm.[9] As the dye is reduced and becomes colorless, the absorbance at this wavelength will decrease, which can be measured over time to determine reaction rates.[8]
Q5: Are there any common interfering substances I should be aware of? Besides ascorbic acid, other reducing agents can interfere by decolorizing DCPIP. Additionally, certain ions such as phosphate, citrate, chloride, bromide, thiocyanate, nitrate, nitrite, iodide, and acetate can interfere with potentiometric measurements.[5] It is important to consider the composition of your sample matrix.
Q6: What is the difference between DCPIP and its sodium salt? DCPIP in its acid form has low solubility in water.[6] The sodium salt of DCPIP is significantly more soluble in water and is therefore more commonly used for preparing aqueous solutions.[6] If you only have the acid form, its solubility can be increased by dissolving it in a dilute basic solution, such as sodium carbonate.[6]
References
- 1. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 3. does made up DCPIP solution keep? | UK Science Technician Community [community.preproom.org]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DCPIP | UK Science Technician Community [community.preproom.org]
- 8. quora.com [quora.com]
- 9. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 13. tutorchase.com [tutorchase.com]
- 14. Flinn Chemicals, 2,6 Dichloroindophenol Sodium Salt [flinnsci.com]
- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 16. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
Technical Support Center: Spectrophotometry for DCPIP Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2,6-dichlorophenolindophenol (DCPIP) in spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring DCPIP absorbance?
The oxidized form of DCPIP is blue and exhibits a maximal absorption peak (λ-max) at approximately 600-605 nm.[1][2][3] It is at this wavelength that the change in absorbance upon reduction is most sensitive. While some protocols may use other wavelengths, such as 520 nm or 580 nm, measuring at the λ-max of 600-605 nm is recommended for the highest accuracy.[4][5][6]
Q2: What should I use as a blank for my DCPIP experiment?
Your blank solution should contain all the components of your reaction mixture except the substance that causes the color change. Typically, this means using the same buffer or solvent that your sample is dissolved in.[7][8] For example, if your assay involves reducing DCPIP with a sample in a phosphate buffer, your blank should be the phosphate buffer. This corrects for any absorbance from the buffer and the cuvette itself.
Q3: My DCPIP solution is difficult to dissolve. How can I prepare it correctly?
DCPIP is known to be poorly soluble in water.[9][10] To improve solubility, it is recommended to dissolve the sodium salt of DCPIP or to dissolve DCPIP in a slightly basic solution, such as a dilute solution of sodium bicarbonate (NaHCO₃).[10] After dissolving, it may be necessary to let the solution sit overnight and then filter out any remaining undissolved particles.[9][10]
Q4: Why are my absorbance readings unstable or drifting?
Drifting or inconsistent readings are common issues in spectrophotometry and can be caused by several factors:
-
Instrument Warm-up: The spectrophotometer's lamp requires a stabilization period, typically 15-30 minutes, to provide a steady light output.[7][11]
-
Cuvette Issues: Fingerprints, scratches, or residue on the cuvette's optical surfaces can scatter light. Always handle cuvettes by their frosted sides and wipe them with a lint-free cloth before measurement.[7]
-
Temperature Fluctuations: Changes in the sample's temperature can affect reaction rates and absorbance. Ensure your samples and instrument are at a stable temperature.
-
Air Bubbles: Microbubbles in the sample can cause significant errors in readings by scattering light. Gently tap the cuvette to dislodge any bubbles.[7]
-
Re-oxidation of DCPIP: Reduced DCPIP (colorless) can be slowly re-oxidized back to its blue form by dissolved oxygen in the solution, causing absorbance to increase over time.[12] Performing readings quickly after the reaction is complete is advisable.
Q5: My blue DCPIP solution turned pink instead of colorless. What does this mean?
DCPIP acts as a pH indicator. In acidic conditions (typically below pH 6), the oxidized form of DCPIP is pink/magenta.[6][13] If your sample or buffer is acidic, you will observe a pink color. The reduction of DCPIP by a substance like ascorbic acid will still proceed, resulting in a change from pink to colorless.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your DCPIP assay.
Problem 1: Inaccurate or Non-Reproducible Absorbance Readings
If your results lack accuracy or precision, follow this systematic approach to identify the source of the error.
dot
Caption: General troubleshooting workflow for inaccurate readings.
Problem 2: High Background Absorbance in the Blank
-
Cause: Contaminated reagents or buffer.
-
Solution: Prepare fresh solutions using high-purity water and reagents. Filter buffers if necessary.
-
Cause: Incorrect blank solution.
-
Solution: Ensure the blank contains all components of the reaction mixture minus the analyte being measured.[14]
-
Cause: Instrument reporting high stray light.
-
Solution: Perform a stray light test as detailed in the calibration protocol. High stray light can indicate a failing lamp or compromised optics requiring service.[15][16]
Problem 3: DCPIP Fails to Decolorize or Reaction is Too Slow
-
Cause: Inactive or expired reagents.
-
Solution: Prepare fresh DCPIP and reducing agent solutions. DCPIP solutions are light-sensitive and should be made fresh and stored in the dark.[12]
-
Cause: Incorrect pH of the reaction buffer.
-
Solution: The redox potential of DCPIP is pH-dependent. Ensure your buffer pH is appropriate for the reaction being studied. A pH range of 6.5-7.5 is common.[17]
-
Cause: Insufficient concentration of the reducing agent in the sample.
-
Solution: Verify the concentration of your sample. If it is too dilute, the change in DCPIP absorbance may be too small to detect accurately.[18]
Experimental Protocols
Protocol 1: Standard Spectrophotometer Calibration
Regular calibration is critical for ensuring data integrity.[16][19] The following tests should be performed according to your laboratory's SOP and regulatory requirements.
| Parameter | Standard Reference Material | Typical Wavelengths (nm) | Acceptance Criteria | Citation |
| Wavelength Accuracy | Holmium Oxide in Perchloric Acid | 241.15, 287.15, 361.5, 536.3 | ±1 nm (UV), ±3 nm (Visible) | [15][20][21] |
| Photometric Accuracy | Potassium Dichromate in Sulfuric Acid | 235, 257, 313, 350 | Absorbance within ±0.01 of certified value | [15][16][19] |
| Stray Light | Potassium Chloride (KCl) in Water | 198 | Absorbance ≥ 2.0 | [15][16][20] |
| Resolution | Toluene in Hexane | Scan 266 to 269 | Ratio of Abs at 269 nm to 266 nm must meet instrument specification | [15] |
dot
Caption: Experimental workflow for generating a DCPIP standard curve.
Protocol 2: Generating a Standard Curve for DCPIP Assay using Ascorbic Acid
This protocol describes how to create a standard curve to quantify a reducing agent, using ascorbic acid as an example.[22][23]
-
Prepare Reagents:
-
Ascorbic Acid Stock (e.g., 200 µg/mL): Accurately weigh and dissolve ascorbic acid in your chosen buffer (e.g., sodium citrate buffer).
-
DCPIP Solution: Prepare a solution of DCPIP in distilled water or buffer. The concentration should be chosen so that the initial absorbance reading is within the linear range of your spectrophotometer (typically ~1.0).
-
Buffer: Prepare the buffer that will be used for all dilutions and reactions.
-
-
Create Standards: Perform serial dilutions of the ascorbic acid stock solution to create a range of standards. An example is provided below.
| Standard | Ascorbic Acid Stock (µL) | Buffer (µL) | Final Volume (µL) | Final Concentration (µg/mL) |
| 1 (Blank) | 0 | 1000 | 1000 | 0 |
| 2 | 25 | 975 | 1000 | 5 |
| 3 | 50 | 950 | 1000 | 10 |
| 4 | 75 | 925 | 1000 | 15 |
| 5 | 100 | 900 | 1000 | 20 |
-
Measurement:
-
Set the spectrophotometer to the λ-max of DCPIP (~600 nm).
-
Blank the instrument using your reaction buffer.
-
For each standard, add a fixed volume of DCPIP solution to a cuvette, followed by the corresponding standard solution.
-
Mix quickly and record the absorbance immediately. The absorbance will decrease as the ascorbic acid reduces the DCPIP.
-
Plot the final absorbance values against the known ascorbic acid concentrations.
-
-
Analysis:
-
Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 indicates a good linear fit.
-
Measure your unknown samples using the same procedure and use the regression equation to calculate their concentrations.
-
dot
Caption: Signaling pathway of the DCPIP redox reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 3. A novel electro-optical sensor format with generic applicability for exploitation with NAD(P) dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]
- 5. brainly.com [brainly.com]
- 6. mdpi.com [mdpi.com]
- 7. hinotek.com [hinotek.com]
- 8. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 9. seniorchem.com [seniorchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sperdirect.com [sperdirect.com]
- 12. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 14. quora.com [quora.com]
- 15. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 16. hinotek.com [hinotek.com]
- 17. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. microlabtech.co.uk [microlabtech.co.uk]
- 20. pharmabeginers.com [pharmabeginers.com]
- 21. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 22. Determination of Ascorbic Acid Content - Team Granola [nfsc450groupd.weebly.com]
- 23. Determination of Ascorbic Acid Using Spectroscopy - NFSC 450Food Analysis [canpeople450.weebly.com]
Validation & Comparative
A Comparative Guide to Phenolindophenol and Methylene Blue as Redox Indicators
For researchers, scientists, and drug development professionals, the selection of an appropriate redox indicator is a critical step in a multitude of biochemical and physiological assays. Among the most commonly employed are 2,6-Dichlorophenolindophenol (DCPIP) and Methylene Blue. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal indicator for specific research needs.
Introduction to the Indicators
2,6-Dichlorothis compound (DCPIP) is a redox dye that is well-characterized for its use as an artificial electron acceptor in various biological systems. In its oxidized state, DCPIP is blue, with a maximal absorption around 600 nm.[1][2] Upon reduction, it becomes colorless, providing a clear visual and spectrophotometric endpoint.[1][2] This property makes it particularly useful in assays measuring the rates of photosynthesis and in the quantification of ascorbic acid (Vitamin C).[1][3]
Methylene Blue is another versatile redox indicator and a member of the thiazine dye family.[4] It exhibits a distinct blue color in its oxidized form and becomes colorless (as leucomethylene blue) upon reduction.[4] Its applications are broad, ranging from a staining agent in microscopy to a redox indicator in cellular respiration studies and in assessing the microbiological quality of milk.[4][5]
Performance Comparison: A Quantitative Overview
The selection of a redox indicator is often dictated by its specific physicochemical properties. The following table summarizes the key quantitative parameters for DCPIP and Methylene Blue.
| Property | 2,6-Dichlorothis compound (DCPIP) | Methylene Blue |
| Redox Potential (E₀' at pH 7.0) | +0.217 V[6] | +0.01 V[4] |
| Molar Absorptivity (Oxidized Form) | ~19,100 M⁻¹cm⁻¹ at 605 nm (pH 7.4)[7] | ~67,100 M⁻¹cm⁻¹ at 665 nm[8] |
| Molar Absorptivity (Reduced Form) | ~0 M⁻¹cm⁻¹ (Colorless) | ~0 M⁻¹cm⁻¹ (Colorless) |
| Optimal pH Range | Stable between pH 6.5 - 7.5 for potentiometric measurements[9] | Wide range; used in assays from acidic to alkaline conditions (e.g., pH 6.0-7.5 in some biological applications)[10][[“]] |
| Visual Transition | Blue to Colorless[1] | Blue to Colorless[4] |
Mechanism of Action and Redox Chemistry
The functionality of both DCPIP and Methylene Blue as redox indicators is based on their ability to accept electrons and undergo a reversible color change.
DCPIP Redox Transition
In its oxidized form, DCPIP is blue. When it accepts two electrons and two protons, it is reduced to the colorless DCPIPH₂. This transition is the basis for its use in monitoring electron transport chain activity.
Caption: Redox transition of DCPIP.
Methylene Blue Redox Transition
Similarly, Methylene Blue is blue in its oxidized state. It is reduced to the colorless leucomethylene blue by accepting two electrons and two protons.
Caption: Redox transition of Methylene Blue.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key applications of each indicator.
Measuring Photosynthesis Rate using DCPIP (Hill Reaction)
This protocol is adapted from established methods for demonstrating the light-dependent reactions of photosynthesis.
Objective: To measure the rate of photosynthesis in isolated chloroplasts by monitoring the reduction of DCPIP.
Materials:
-
Fresh spinach leaves
-
Ice-cold isolation buffer (e.g., 0.5 M sucrose, 0.05 M phosphate buffer pH 7.2, 0.01 M KCl)
-
DCPIP solution (0.1 mM)
-
Centrifuge and centrifuge tubes
-
Blender
-
Cheesecloth
-
Spectrophotometer
-
Light source
Workflow:
Caption: Experimental workflow for the Hill Reaction using DCPIP.
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in an ice-cold isolation buffer using a blender. Filter the homogenate through several layers of cheesecloth. Centrifuge the filtrate at a low speed to pellet cell debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.
-
Reaction Setup: Prepare test tubes containing the chloroplast suspension and DCPIP solution. Include a control tube that is kept in the dark.
-
Measurement: Expose the experimental tubes to a light source. At regular intervals, measure the absorbance of the solution at 600 nm using a spectrophotometer.
-
Data Analysis: The rate of photosynthesis is proportional to the rate of decrease in absorbance as DCPIP is reduced.
Measuring Cellular Respiration Rate in Yeast using Methylene Blue
This protocol outlines the use of Methylene Blue to demonstrate dehydrogenase activity during cellular respiration in yeast.
Objective: To measure the rate of cellular respiration in yeast by observing the decolorization of Methylene Blue.
Materials:
-
Yeast suspension
-
Glucose solution
-
Methylene Blue solution (e.g., 0.005%)
-
Test tubes
-
Water bath
Workflow:
Caption: Experimental workflow for yeast respiration using Methylene Blue.
Procedure:
-
Preparation: In a test tube, mix a suspension of yeast with a glucose solution.
-
Indicator Addition: Add a few drops of Methylene Blue solution to the yeast and glucose mixture. The solution will turn blue.
-
Incubation: Place the test tube in a water bath at a constant temperature (e.g., 37°C).
-
Observation: Record the time it takes for the blue color to disappear. The disappearance of the blue color indicates that the Methylene Blue has been reduced by accepting hydrogen ions and electrons released during glycolysis.[12]
-
Analysis: The rate of respiration can be calculated as the reciprocal of the time taken for the color change (Rate ∝ 1/time).
Stability and Interferences
DCPIP: Solutions of DCPIP should be prepared fresh daily and stored in the dark, as the dye can be unstable in solution.[6] Its reduction can be reversed by oxygen, so assays should be conducted with this in mind.[6] The absorbance of DCPIP is also pH-dependent, with its color changing from blue in alkaline solutions to purple in acidic solutions.[13]
Methylene Blue: Methylene Blue is generally stable in aqueous solutions, although prolonged exposure to light can lead to fading.[12][14] Its redox potential is pH-dependent.[1] A variety of substances can interfere with Methylene Blue assays, including other reducing agents and compounds that interact with the dye. In clinical biochemistry, Methylene Blue can interfere with certain spectrophotometric and colorimetric assays.
Conclusion
Both DCPIP and Methylene Blue are effective redox indicators with distinct advantages for specific applications.
Choose DCPIP when:
-
A higher redox potential is required.
-
Studying the light-dependent reactions of photosynthesis (Hill Reaction).
-
Quantifying ascorbic acid.
Choose Methylene Blue when:
-
A lower redox potential is suitable.
-
Demonstrating cellular respiration in educational or qualitative settings.
-
A more cost-effective and readily available indicator is needed.
-
Assessing the microbial quality of milk.
The choice between these two indicators should be guided by the specific requirements of the experimental system, including the redox potential of the components being studied, the optimal pH of the reaction, and the desired sensitivity of the assay. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. Methylene Blue Assisted Electrochemical Detection of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 3. Dichlorthis compound [chemeurope.com]
- 4. Methylene blue - Wikipedia [en.wikipedia.org]
- 5. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorothis compound) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Redox Reactions of 2,6-Dichlorothis compound and Its Use to Detect Photoreduced Quinones [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. eqipped.com [eqipped.com]
A Comparative Guide to Ascorbic Acid Quantification: DCPIP Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate quantification of ascorbic acid (Vitamin C) is paramount. This guide provides a comprehensive comparison of two common analytical methods: the classic 2,6-dichlorophenolindophenol (DCPIP) titration method and the modern High-Performance Liquid Chromatography (HPLC) technique. We will delve into the principles of each method, present comparative performance data, and provide detailed experimental protocols to assist in selecting the most appropriate method for your analytical needs.
Method Principles at a Glance
The DCPIP method is a titrimetric analysis based on the redox reaction between ascorbic acid and the DCPIP indicator.[1] Ascorbic acid, a potent reducing agent, reduces the blue DCPIP dye to a colorless compound.[1] The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized, and the addition of excess DCPIP results in a persistent pink or blue color, depending on the pH of the medium. The volume of DCPIP solution required to reach the endpoint is directly proportional to the concentration of ascorbic acid in the sample.
High-Performance Liquid Chromatography (HPLC) , on the other hand, is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. For ascorbic acid analysis, a liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid solvent (mobile phase) carries the sample through the column. Ascorbic acid interacts with the stationary phase to a certain degree, causing it to travel through the column at a characteristic time, known as the retention time. A detector at the end of the column measures the amount of ascorbic acid as it elutes. The concentration is determined by comparing the peak area or height to that of a known standard. HPLC is considered a highly specific and sensitive method for vitamin C determination.[2]
Performance Comparison: DCPIP vs. HPLC
The choice between the DCPIP and HPLC methods often depends on the specific requirements of the analysis, such as the need for high accuracy, sensitivity, and the nature of the sample matrix. Below is a summary of key performance parameters based on validation studies.
| Performance Parameter | DCPIP Method | HPLC Method | Key Observations |
| Specificity | Lower | Higher | The DCPIP method can be susceptible to interference from other reducing substances present in the sample, potentially leading to an overestimation of ascorbic acid content.[3] HPLC offers superior specificity by separating ascorbic acid from other compounds.[4] |
| Accuracy | Generally lower | Generally higher | Studies have shown that the DCPIP titrimetric method can yield results that are 1-15% higher than those obtained by HPLC.[3] HPLC methods typically demonstrate high recovery rates, often between 94% and 101%.[5] |
| Precision (RSD) | Higher RSD | Lower RSD | The HPLC method generally exhibits better precision, with lower relative standard deviations (RSDs) for intra- and inter-day assays compared to the DCPIP method.[6] |
| Limit of Detection (LOD) | Higher | Lower | HPLC, particularly when coupled with sensitive detectors like electrochemical detectors (ECD), can achieve significantly lower limits of detection (e.g., 0.0043 µg/mL) compared to titrimetric methods.[6] |
| Limit of Quantification (LOQ) | Higher | Lower | Similar to LOD, the limit of quantification for HPLC methods is generally much lower than for the DCPIP method, allowing for the accurate measurement of smaller concentrations of ascorbic acid.[6] |
| Throughput | Higher | Lower | The DCPIP method is relatively simple and rapid, allowing for the analysis of a large number of samples in a short time.[7] HPLC analysis typically has a longer run time per sample. |
| Cost & Complexity | Low cost, simple | High cost, complex | The DCPIP method requires basic laboratory glassware and reagents. HPLC systems represent a significant capital investment and require trained personnel for operation and maintenance. |
Experimental Protocols
DCPIP Titration Method for Ascorbic Acid Determination
This protocol is a standard procedure for the titrimetric determination of ascorbic acid.
1. Reagent Preparation:
-
Extraction Solution (4% Oxalic Acid): Dissolve 40 g of oxalic acid in distilled water and make up the volume to 1 L.
-
DCPIP Solution (0.05% w/v): Dissolve 50 mg of 2,6-dichlorothis compound sodium salt in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water. Store in a dark, refrigerated container. This solution should be standardized daily.
-
Standard Ascorbic Acid Solution (1 mg/mL): Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of 4% oxalic acid solution.
2. Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of 4% oxalic acid.
-
Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 30 seconds.
-
Record the volume of DCPIP solution used (V1).
3. Sample Preparation:
-
Weigh a known amount of the sample and homogenize it in a known volume of 4% oxalic acid solution.
-
Centrifuge or filter the homogenate to obtain a clear extract.
4. Sample Titration:
-
Pipette a known volume (e.g., 5 or 10 mL) of the sample extract into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached (a faint pink color that persists).
-
Record the volume of DCPIP solution used (V2).
5. Calculation: Ascorbic Acid (mg/100g or mL of sample) = (V2 / V1) * (Concentration of standard ascorbic acid) * (Volume of extract / Weight or volume of sample) * 100
HPLC Method for Ascorbic Acid Determination
This protocol provides a general framework for the analysis of ascorbic acid using reverse-phase HPLC with UV detection.
1. Reagent and Equipment:
-
HPLC System: An isocratic or gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A commonly used mobile phase is a mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, adjusted to pH 2.5-3.0 with phosphoric acid) and an organic modifier like methanol. A typical composition could be 95:5 (v/v) buffer to methanol. The mobile phase should be filtered and degassed before use.
-
Standard Ascorbic Acid Solutions: Prepare a stock solution of L-ascorbic acid (e.g., 1 mg/mL) in the mobile phase or a suitable acidic solution (e.g., metaphosphoric acid). Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Extract ascorbic acid from the sample using an acidic solution such as metaphosphoric acid or trichloroacetic acid to precipitate proteins and stabilize the ascorbic acid.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Conditions:
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).
-
Detection Wavelength: Ascorbic acid has a maximum absorbance at approximately 245 nm, although wavelengths up to 280 nm have been used.[8]
-
Injection Volume: Typically 10 to 20 µL.
4. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the ascorbic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of ascorbic acid in the sample by interpolating its peak area on the calibration curve.
Workflow Diagrams
Caption: Workflow of the DCPIP titration method for ascorbic acid determination.
Caption: Workflow of the HPLC method for ascorbic acid determination.
Conclusion
Both the DCPIP and HPLC methods have their merits for the determination of ascorbic acid. The DCPIP method is a cost-effective, rapid, and simple technique suitable for routine quality control and educational purposes where high precision is not the primary concern. However, for research, drug development, and applications requiring high accuracy, specificity, and the ability to analyze complex matrices, HPLC is the unequivocal method of choice. Its superior sensitivity and specificity ensure reliable and reproducible results, making it the gold standard for ascorbic acid quantification in professional settings.
References
- 1. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibas.it [iris.unibas.it]
- 3. asianpubs.org [asianpubs.org]
- 4. utm.mx [utm.mx]
- 5. researchgate.net [researchgate.net]
- 6. A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid: Validation, Application, and Comparison with Titration, Spectrophotometric, and High-Performance Liquid Chromatography with Diode-Array Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to Alternative Electron Acceptors for DCPIP in Photosynthesis Research
In the study of photosynthetic electron transport, 2,6-dichlorophenolindophenol (DCPIP) has traditionally been a widely used artificial electron acceptor. Its reduction, observed as a color change from blue to colorless, provides a convenient method for monitoring the activity of Photosystem II (PSII). However, a range of alternative electron acceptors are available, each with distinct properties that may be advantageous for specific experimental goals. This guide provides a comprehensive comparison of common alternatives to DCPIP, supported by experimental data and detailed protocols for their use.
Performance Comparison of Electron Acceptors
The choice of an artificial electron acceptor can significantly influence the measured rates of photosynthetic activity. The following table summarizes key performance characteristics of DCPIP and its common alternatives. Rates are expressed in µmol of O₂ evolved or acceptor reduced per milligram of chlorophyll per hour (µmol/mg Chl/h) to allow for a standardized comparison.
| Electron Acceptor | Abbreviation | Typical Concentration | Assay Principle | Typical Rates (µmol/mg Chl/h) | Advantages | Disadvantages |
| 2,6-dichlorothis compound | DCPIP | 50-100 µM | Spectrophotometry (decolorization at ~600 nm) | 100 - 250[1] | Well-established, visible color change. | Can interact with components other than the direct electron transport chain. |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.5-2 mM | Spectrophotometry (reduction of Fe³⁺ to Fe²⁺ at 420 nm) or Oxygen Evolution | 150 - 400[2] | High water solubility, does not absorb strongly in the red region of the spectrum. | Can be photoreduced by light, potentially leading to artifacts; can inhibit photosynthesis at higher concentrations.[3] |
| Methyl Viologen | MV | 50-100 µM | Oxygen Electrode (Mehler reaction, O₂ consumption) | (O₂ uptake) 50 - 150 | Useful for studying Photosystem I (PSI) activity and cyclic electron flow. | Can generate reactive oxygen species (ROS) that damage PSII; its use in quantifying cyclic electron flow can be complicated by its inhibitory effects on PSII. |
| 2,5-Dibromo-1,4-benzoquinone | DBBQ | 0.4 mM | Oxygen Evolution | ~2573 | High oxygen evolution rates. | Lower activity compared to PPBQ. |
| 2,6-Dichloro-1,4-benzoquinone | DCBQ | 0.4 mM | Oxygen Evolution | ~1767 | Readily accepts electrons from the Q\textsubscript{B} site.[4] | Lowest activity among the tested benzoquinones in one study. |
| 2-Phenyl-1,4-benzoquinone | PPBQ | 0.4 mM | Oxygen Evolution | ~3100 | Highest reported oxygen-evolving activity among the compared benzoquinones. | Weaker binding to the Q\textsubscript{B} site might influence kinetics. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments used to assess the activity of different electron acceptors.
Isolation of Thylakoid Membranes from Spinach
This protocol is a foundational step for in vitro photosynthesis assays.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 10 mM NaCl)
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 10 mM NaCl)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold grinding buffer (approximately 4 mL of buffer per gram of leaves).
-
Filter the homogenate through four layers of cheesecloth and then through two layers of Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new chilled tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the thylakoid membranes.
-
Discard the supernatant and gently resuspend the thylakoid pellet in a small volume of ice-cold resuspension buffer.
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
Spectrophotometric Assay of PSII Activity (DCPIP Reduction)
This method measures the rate of DCPIP reduction by monitoring the decrease in absorbance at approximately 600 nm.
Materials:
-
Isolated thylakoid suspension
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 10 mM NaCl)
-
DCPIP stock solution (e.g., 1 mM)
-
Spectrophotometer and cuvettes
-
Light source
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer and thylakoids (final chlorophyll concentration of 10-20 µg/mL).
-
Add DCPIP to a final concentration of 50-100 µM.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at ~600 nm in the dark.
-
Illuminate the sample with a light source and record the decrease in absorbance over time.
-
The rate of DCPIP reduction can be calculated using the molar extinction coefficient of DCPIP (approximately 21 mM⁻¹cm⁻¹ at 600 nm).
Measurement of Oxygen Evolution using a Clark-Type Electrode
This protocol directly measures the rate of photosynthetic oxygen evolution.
Materials:
-
Isolated thylakoid suspension
-
Reaction buffer
-
Artificial electron acceptor (e.g., Ferricyanide, Benzoquinones)
-
Clark-type oxygen electrode system
-
Light source
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the isolated thylakoid suspension to the chamber (final chlorophyll concentration of 10-20 µg/mL).
-
Record the rate of oxygen consumption in the dark (respiration).
-
Add the electron acceptor to the desired final concentration.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
The net rate of photosynthesis is the rate of oxygen evolution in the light minus the rate of oxygen consumption in the dark.
Visualizing Photosynthetic Electron Flow and Experimental Workflows
Photosynthetic Electron Transport Chain with Artificial Acceptors
The following diagram illustrates the points at which DCPIP and other artificial electron acceptors intercept the photosynthetic electron transport chain in Photosystem II.
Caption: Interception of the PSII electron transport chain by various artificial electron acceptors.
Experimental Workflow for Comparing Electron Acceptors
This diagram outlines a logical workflow for researchers to screen and compare the performance of different artificial electron acceptors in photosynthesis research.
References
A Researcher's Guide to Cross-Validation of Enzymatic Assays: The Case of Phenolindophenol
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. While classic assays using redox dyes like 2,6-dichlorophenolindophenol (DCPIP) have long been staples in the lab, a diverse array of alternative methods now offers distinct advantages in sensitivity, throughput, and biological relevance. This guide provides a comprehensive comparison of the DCPIP assay with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The cross-validation of enzymatic assays is a critical process to ensure the reliability and comparability of data generated by different methods. This is particularly important when transitioning from an established assay, such as the DCPIP method, to a newer platform, or when comparing results across different laboratories or studies. This guide will delve into the principles, protocols, and comparative performance of the DCPIP assay and its common alternatives, focusing on dehydrogenases as a primary example.
Principle of the DCPIP-Based Enzymatic Assay
The DCPIP assay is a colorimetric method widely used for measuring the activity of various oxidoreductases, particularly dehydrogenases. The central principle lies in the reduction of DCPIP, a blue-colored redox indicator, by cofactors such as NADH or FADH₂, which are produced by the enzymatic reaction. As DCPIP accepts electrons, it is reduced to a colorless form, and the rate of this decolorization, measured spectrophotometrically at around 600 nm, is directly proportional to the enzyme's activity.[1]
Alternative Enzymatic Assays
Several alternative methods are available for measuring dehydrogenase activity, each with its own set of advantages and disadvantages. The most common alternatives include tetrazolium salt-based assays like the MTT and XTT assays, and coupled enzyme assays such as the lactate dehydrogenase (LDH) assay.
-
MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial and cytoplasmic dehydrogenases. The intensity of the purple color is proportional to the metabolic activity of the cells and, by extension, the activity of dehydrogenases.[2][3][4]
-
XTT and WST-1 Assays: These are second-generation tetrazolium salt assays that produce water-soluble formazan products, simplifying the protocol by eliminating the need for a solubilization step that is required in the MTT assay.[2][5]
-
Lactate Dehydrogenase (LDH) Assay: This is a coupled enzymatic assay often used to assess cytotoxicity by measuring the release of LDH from damaged cells. However, the principle can be adapted to measure the activity of other dehydrogenases by coupling their reaction to the reduction of NAD+ to NADH, which then serves as a substrate for LDH to produce a measurable colorimetric or fluorescent signal.[6][7][8][9]
Comparative Performance: DCPIP vs. Alternative Assays
The choice of an enzymatic assay should be guided by a thorough understanding of its performance characteristics. Below is a summary of quantitative data comparing the DCPIP assay with its alternatives for specific dehydrogenases.
Succinate Dehydrogenase (Complex II)
Studies have shown that the DCPIP assay can significantly underestimate the true rate of succinate dehydrogenase activity compared to other methods. This is because DCPIP can be directly reduced by other components of the respiratory chain, and it may not efficiently compete with the natural electron acceptor, ubiquinone.[10]
| Assay Method | Enzyme Source | Measured Rate (µmol/min/mg protein) | Key Findings |
| Coupled Assay | Rat Skeletal Muscle Homogenates | 0.12 ± 0.006 | Fully sensitive to a specific Complex II inhibitor, suggesting it measures the complete turnover cycle.[10] |
| DCPIP Assay | Rat Skeletal Muscle Homogenates | 0.06 ± 0.001 | Rate is significantly lower than the coupled assay, indicating an underestimation of activity.[10] |
| DCPIP Assay (in the absence of ubiquinone-1) | Rat Skeletal Muscle Homogenates | 0.019 ± 0.001 | Demonstrates a basal, ubiquinone-independent reduction of DCPIP.[10] |
| Coupled Assay (in the absence of ubiquinone-1) | Rat Skeletal Muscle Homogenates | 0.054 ± 0.002 | Higher basal rate compared to DCPIP, but still lower than the complete reaction.[10] |
NADH Dehydrogenase (Complex I)
For NADH dehydrogenase, the DCPIP assay is a commonly used method. Kinetic parameters obtained using this assay provide valuable information about the enzyme's function.
| Enzyme | Substrate | Km | Vmax | Source |
| Internal NADH: Ubiquinone Oxidoreductase | NADH | 9.4 µM | - | Saccharomyces cerevisiae mitochondria[11] |
| Internal NADH: Ubiquinone Oxidoreductase | DCPIP | 6.2 µM | - | Saccharomyces cerevisiae mitochondria[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of results. Below are step-by-step protocols for the DCPIP, MTT, and LDH assays.
Dehydrogenase Assay using DCPIP
Principle: This protocol describes a general method for measuring dehydrogenase activity by monitoring the reduction of DCPIP.
Materials:
-
Enzyme preparation (e.g., isolated mitochondria, cell lysate)
-
Substrate for the dehydrogenase of interest (e.g., succinate, NADH)
-
DCPIP solution (e.g., 1 mM in water)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the substrate at the desired concentration.
-
Add the enzyme preparation to the reaction mixture and mix gently.
-
Initiate the reaction by adding the DCPIP solution.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP at the specific pH of the assay (e.g., 21 mM-1cm-1 at pH 7.5).[10]
-
Express the enzyme activity in units such as µmol of DCPIP reduced per minute per milligram of protein.
MTT Assay for Dehydrogenase Activity
Principle: This protocol outlines the steps for a standard MTT assay to measure cellular metabolic activity, which is indicative of dehydrogenase activity.
Materials:
-
Cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Culture cells in a 96-well plate to the desired confluency.
-
Remove the culture medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells and their metabolic activity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This protocol describes a common application of the LDH assay for measuring cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells cultured in a 96-well plate
-
Cell culture supernatant
-
LDH assay kit containing substrate, cofactor, and dye solutions
-
Microplate reader capable of reading absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Culture cells in a 96-well plate and treat them with the compounds of interest.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
In a new 96-well plate, add a specific volume of the supernatant (e.g., 50 µL) to each well.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
The amount of formazan product formed is proportional to the amount of LDH released from the cells.
Visualizing the Concepts: Diagrams
To facilitate a deeper understanding, the following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Principle of the DCPIP enzymatic assay.
Caption: Comparison of experimental workflows.
Caption: Cross-validation workflow for enzymatic assays.
Conclusion
References
- 1. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of two colorimetric assays in dental pulp cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the tetrazolium salt assay for succinate dehydrogenase with the cytosensor microphysiometer in the assessment of compound toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of the rotenone-insensitive internal NADH: ubiquinone oxidoreductase of mitochondria from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different indophenol dyes in biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Indophenol dyes, a class of organic compounds known for their distinct color change upon redox reactions, have long been valuable tools in a variety of biological assays. Their ability to act as artificial electron acceptors makes them particularly useful for spectrophotometric quantification of various analytes and enzymatic activities. This guide provides a comparative analysis of different indophenol dyes, offering insights into their performance, experimental protocols, and suitable alternatives for specific research applications.
Overview of Indophenol Dyes
Indophenol dyes are characterized by a quinone-imine structure. Their utility in biological assays stems from their redox-sensitive chromophore. In their oxidized state, they are typically colored (often blue or green), while upon reduction, they become colorless. This distinct color change allows for simple and rapid spectrophotometric measurement of biological processes involving electron transfer.
The most well-known member of this family is 2,6-dichlorophenolindophenol (DCPIP), widely used in assays for determining Vitamin C content, assessing photosynthetic activity (as a Hill reagent), and measuring the activity of various dehydrogenases. Other derivatives, such as those formed in the Berthelot reaction with phenol or thymol, are employed for the quantification of ammonia.
Quantitative Performance of Indophenol Dyes
The selection of an appropriate indophenol dye for a specific assay depends on several factors, including its redox potential, molar extinction coefficient, and reaction kinetics with the analyte of interest. The following table summarizes the key quantitative data for commonly used indophenol dyes.
| Dye | Oxidized Form λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Redox Potential (E₀' at pH 7.0) (V) | Common Applications |
| 2,6-Dichlorothis compound (DCPIP) | ~600 | ~19,100 at pH 7.4 | +0.217 | Vitamin C quantification, Photosynthesis (Hill reaction), Dehydrogenase assays |
| Indophenol (from Phenol - Berthelot Reaction) | ~630-655 | Varies with conditions | Not typically used as a redox indicator | Ammonia determination |
| Indophenol (from Thymol) | Not specified | Not specified | Not specified | Ammonia determination (alternative to phenol) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments utilizing indophenol dyes.
Determination of Ascorbic Acid (Vitamin C) using DCPIP
This method relies on the reduction of the blue DCPIP dye by ascorbic acid to a colorless form. The amount of ascorbic acid is determined by titrating a sample with a standardized DCPIP solution.
Materials:
-
DCPIP solution (0.025% w/v in water)
-
Ascorbic acid standard solution (0.1 mg/mL)
-
Metaphosphoric acid (3% w/v)
-
Sample extract (e.g., fruit juice)
-
Burette, flasks, and pipettes
Procedure:
-
Standardization of DCPIP solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a flask.
-
Add 5 mL of 3% metaphosphoric acid.
-
Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 15 seconds.
-
Record the volume of DCPIP solution used.
-
-
Sample Analysis:
-
Pipette a known volume of the sample extract into a flask.
-
Add an equal volume of 3% metaphosphoric acid.
-
Titrate with the standardized DCPIP solution until the endpoint is reached (faint pink color).
-
Record the volume of DCPIP solution used.
-
-
Calculation:
-
Calculate the ascorbic acid concentration in the sample based on the titration volumes and the known concentration of the standard.
-
Measurement of NADH Dehydrogenase (Complex I) Activity using DCPIP
This assay measures the activity of NADH dehydrogenase by monitoring the rate of DCPIP reduction, which serves as an artificial electron acceptor from the electron transport chain.
Materials:
-
Isolated mitochondria or cell lysate
-
NADH solution (e.g., 10 mM)
-
DCPIP solution (e.g., 1 mM)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Set the spectrophotometer to read absorbance at 600 nm.
-
In a cuvette, add the assay buffer and the mitochondrial/cell lysate sample.
-
Add the DCPIP solution and mix.
-
Initiate the reaction by adding NADH.
-
Immediately start recording the decrease in absorbance at 600 nm over time.
-
The rate of DCPIP reduction is proportional to the NADH dehydrogenase activity. The activity can be calculated using the molar extinction coefficient of DCPIP.
Determination of Ammonia using the Berthelot (Indophenol) Reaction
This colorimetric method is based on the reaction of ammonia with phenol (or a substituted phenol like thymol) and hypochlorite in an alkaline medium to form a blue-green indophenol dye.
Materials:
-
Phenol solution (or Thymol solution)
-
Sodium hypochlorite solution
-
Sodium nitroprusside solution (catalyst)
-
Alkaline buffer (e.g., phosphate or citrate buffer)
-
Ammonia standard solutions
-
Sample containing ammonia
-
Spectrophotometer
Procedure:
-
Prepare a series of ammonia standards of known concentrations.
-
To a set of test tubes, add the standards and the sample.
-
Add the phenol (or thymol) solution to each tube.
-
Add the sodium nitroprusside solution.
-
Add the sodium hypochlorite solution and mix.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 640 nm).
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the ammonia concentration in the sample from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the application of indophenol dyes.
Caption: Electron flow from NADH through Complex I to the artificial electron acceptor DCPIP.
Caption: Workflow for Vitamin C determination using DCPIP titration.
Alternatives to Indophenol Dyes
While indophenol dyes are robust and cost-effective, certain applications may benefit from alternative methods, particularly those requiring higher sensitivity or compatibility with live-cell imaging.
For measuring mitochondrial activity and redox state, fluorescent probes are a powerful alternative:
-
MitoTracker Dyes: These dyes accumulate in mitochondria and their fluorescence can be dependent on mitochondrial membrane potential, providing an indication of mitochondrial health.
-
MitoSOX Red: This is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a reactive oxygen species, making it a valuable tool for studying oxidative stress.
For general redox assays, other classes of dyes can be considered:
-
Tetrazolium salts (e.g., MTT, XTT): These are reduced by cellular dehydrogenases to form colored formazan products, widely used in cell viability and cytotoxicity assays.
-
Resazurin (AlamarBlue): This is a blue, non-fluorescent dye that is reduced by viable cells to the pink, fluorescent resorufin.
Conclusion
Indophenol dyes, particularly DCPIP, remain highly relevant and valuable tools in biological research and drug development. Their straightforward application in spectrophotometric assays for quantifying antioxidants, enzyme activities, and other analytes makes them a cost-effective and reliable choice. However, for applications demanding higher sensitivity, live-cell imaging capabilities, or the measurement of specific reactive oxygen species, researchers should consider the growing arsenal of fluorescent probes as powerful alternatives. The choice of dye should always be guided by the specific requirements of the assay and the biological question being addressed.
A Comparative Guide to Vitamin C Analysis: Unveiling the Advantages of DCPIP
For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin C (ascorbic acid) is paramount. While various analytical methods exist, the 2,6-dichlorophenolindophenol (DCPIP) titration method remains a widely used and cost-effective technique. This guide provides an in-depth comparison of the DCPIP method with other common indicators for Vitamin C analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Enduring Utility of DCPIP in Ascorbic Acid Quantification
The DCPIP method is a simple and rapid titrimetric procedure based on the redox reaction between ascorbic acid and the DCPIP dye.[1][2] Ascorbic acid, a potent reducing agent, reduces the blue DCPIP to a colorless compound.[3][4] The endpoint of the titration is indicated by the persistence of a pink or blue color, signifying that all the ascorbic acid in the sample has been oxidized.[2][5]
One of the primary advantages of the DCPIP method is its simplicity and speed, requiring minimal and inexpensive laboratory equipment.[2][6] It uses fewer chemicals and is less time-consuming compared to other titration methods like iodometric titration.[2] However, the method is not without its limitations. Highly colored fruit and vegetable extracts can mask the color change at the endpoint, and the presence of other reducing substances, such as ferrous ions, sulfites, and some phenolic compounds, can interfere with the reaction, leading to inaccurate results.[2][7][8][9]
Performance Comparison of Vitamin C Analysis Methods
The selection of an appropriate method for Vitamin C analysis depends on several factors, including the nature of the sample, the required level of accuracy and sensitivity, and budgetary constraints. The following tables provide a summary of the performance of DCPIP compared to other common methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| DCPIP Titration | Redox titration where ascorbic acid reduces the blue DCPIP dye to a colorless form.[3][4] | Simple, rapid, cost-effective, uses fewer reagents.[2][6] | Interference from colored samples and other reducing agents (e.g., sulfites, Fe2+).[2][7][8][9] Not specific to ascorbic acid.[8] | Fresh juices, multivitamin supplements without significant interfering substances.[2] |
| Iodine Titration | Redox titration where ascorbic acid is oxidized by iodine in the presence of a starch indicator.[3] | Generally considered more accurate for colored juices as the endpoint (blue-black complex) is sharper.[10] | More time-consuming and involves more reagents than the DCPIP method.[2] Can be less stable.[11] | Vitamin C tablets, fresh or packaged fruit juices, solid fruits and vegetables.[3] |
| N-Bromosuccinimide (NBS) Titration | Redox titration where NBS oxidizes ascorbic acid.[12] | Not affected by some interfering substances that impact the DCPIP method.[13] | Unreliable in the presence of sulfites.[13] | Pharmaceutical preparations, food products without sulfites.[13][14] |
| Enzymatic Assay | Highly specific oxidation of ascorbic acid by ascorbate oxidase.[15] The reaction can be coupled to a colorimetric or fluorometric detection system.[16][17] | High specificity for ascorbic acid, uses less hazardous reagents.[2] | Can be more complex, require specific instrumentation (plate reader), and may be more expensive. | Biological fluids, food samples where high specificity is required.[15][16] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of ascorbic acid followed by detection using UV or electrochemical detectors.[18] | High sensitivity, specificity, and accuracy.[6][18] Can simultaneously analyze different forms of Vitamin C. | High initial equipment cost, requires skilled personnel, and can be time-consuming for sample preparation.[19] | Research, quality control in pharmaceutical and food industries, analysis of complex matrices.[18][19] |
Quantitative Data Summary
| Parameter | DCPIP Titration | Iodine Titration | N-Bromosuccinimide (NBS) Titration | Enzymatic Assay | HPLC |
| Accuracy (Recovery) | Variable, can be affected by matrix effects. | Good, with reported recoveries of 98-104%.[20] | Good, with complete recovery reported in samples without sulfites.[13] | High, due to enzyme specificity. | Excellent, often used as a reference method.[20] |
| Precision (RSD) | Generally good for simple matrices, but can be higher for complex samples. | Typically low, with concordant results agreeing within 0.1 mL.[21] | Relative standard deviation of 2.5% has been reported for pharmaceutical tablets.[14] | Low, with high reproducibility. | Very low, providing high precision.[18] |
| Sensitivity (LOD/LOQ) | Moderate. | Moderate. | Not widely reported. | High, suitable for low concentrations. | Very high, especially with electrochemical detection (LOD of 0.05 ng reported).[6] |
| Cost | Low. | Low. | Low. | Moderate to High. | High. |
Experimental Protocols
Vitamin C Analysis using DCPIP Titration
a. Reagents and Equipment:
-
1% w/v 2,6-dichlorothis compound (DCPIP) solution[22]
-
1% w/v Ascorbic acid standard solution[22]
-
Sample solution (e.g., fruit juice)
-
Burette, pipette, conical flask, and distilled water[23]
b. Procedure:
-
Standardization of DCPIP solution: Pipette a known volume (e.g., 2 cm³) of the standard ascorbic acid solution into a conical flask.[22]
-
Titrate with the DCPIP solution from the burette, shaking the flask continuously, until a faint pink or blue color persists for at least 30 seconds.[1]
-
Record the volume of DCPIP solution used.
-
Sample Analysis: Pipette a known volume of the sample solution into a conical flask. If the sample is colored, it may need to be diluted.[22]
-
Titrate with the standardized DCPIP solution until the endpoint is reached.[1]
-
Repeat the titration for both the standard and the sample to ensure concordant results.[22]
-
Calculate the Vitamin C concentration in the sample based on the titration volumes.
Vitamin C Analysis using Iodine Titration
a. Reagents and Equipment:
-
0.005 mol L⁻¹ Iodine solution[3]
-
1% Starch indicator solution[21]
-
Sample solution
-
Burette, pipette, conical flask, and distilled water[3]
b. Procedure:
-
Pipette a known volume (e.g., 20 mL) of the sample solution into a conical flask.[3]
-
Add approximately 150 mL of distilled water and 1 mL of starch indicator solution.[3]
-
Titrate the sample with the standard iodine solution from the burette until the first permanent trace of a dark blue-black color appears.[3]
-
Record the volume of iodine solution used.
-
Repeat the titration to obtain concordant results.[24]
-
Calculate the Vitamin C concentration in the sample.
Vitamin C Analysis using N-Bromosuccinimide (NBS) Titration
a. Reagents and Equipment:
-
0.1% w/v N-Bromosuccinimide (NBS) solution[13]
-
Potassium iodide (KI) solution
-
Starch indicator solution
-
Standard sodium thiosulfate solution
-
Sample solution
-
Burette, pipette, conical flask, and acetic acid[12]
b. Procedure:
-
Standardization of NBS solution: A known volume of the NBS solution is reacted with excess potassium iodide in an acidic medium, and the liberated iodine is titrated with a standard sodium thiosulfate solution using a starch indicator.[12]
-
Sample Analysis: A known volume of the sample solution is treated with a known excess of the standardized NBS solution.[12]
-
The unreacted NBS is then determined by adding potassium iodide and titrating the liberated iodine with the standard sodium thiosulfate solution.[12]
-
The amount of NBS that reacted with the ascorbic acid is calculated, and from this, the Vitamin C concentration in the sample is determined.
Enzymatic Assay for Ascorbic Acid
a. Reagents and Equipment:
-
Ascorbate oxidase enzyme[15]
-
Buffer solution (e.g., phosphate buffer)
-
Chromogenic or fluorogenic substrate
-
Microplate reader
-
Sample and standard solutions
b. Procedure:
-
Prepare a reaction mixture containing the buffer and the chromogenic/fluorogenic substrate in the wells of a microplate.
-
Add the sample or standard solutions to the wells.
-
Initiate the reaction by adding ascorbate oxidase.[15]
-
The enzyme specifically oxidizes ascorbic acid. This reaction is coupled to a secondary reaction that produces a colored or fluorescent product.[16][17]
-
Measure the absorbance or fluorescence at a specific wavelength using a microplate reader.[25]
-
The concentration of Vitamin C in the sample is determined by comparing its signal to a standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Vitamin C analysis using the DCPIP titration method.
Caption: Chemical principle of the DCPIP test for Vitamin C.
Caption: Principle of an enzymatic assay for Vitamin C using ascorbate oxidase.
Conclusion
The DCPIP titration method offers a practical and efficient means for the determination of Vitamin C, particularly in educational settings and for routine quality control of certain sample types. Its primary advantages lie in its simplicity, speed, and low cost. However, for complex matrices, colored samples, or when high accuracy and specificity are critical, alternative methods such as iodine titration, enzymatic assays, or HPLC may be more suitable. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to select the most appropriate analytical technique for their specific needs, ensuring reliable and accurate quantification of this vital nutrient.
References
- 1. studylib.net [studylib.net]
- 2. ijcmas.com [ijcmas.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 6. rfppl.co.in [rfppl.co.in]
- 7. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 8. Total Vitamin C, Ascorbic Acid, Dehydroascorbic Acid, Antioxidant Properties, and Iron Content of Underutilized and Commonly Consumed Fruits in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prezi.com [prezi.com]
- 10. carbon.indstate.edu [carbon.indstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. pjsir.org [pjsir.org]
- 14. researchgate.net [researchgate.net]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid: Validation, Application, and Comparison with Titration, Spectrophotometric, and High-Performance Liquid Chromatography with Diode-Array Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quick and Cost-Effective Estimation of Vitamin C in Multifruit Juices Using Voltammetric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Vitamin C Determination by Iodine Titration [thoughtco.com]
- 22. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 23. snabbiology.co.uk [snabbiology.co.uk]
- 24. nanobioletters.com [nanobioletters.com]
- 25. static.igem.wiki [static.igem.wiki]
A Comparative Guide to Correlating DCPIP Reduction with Oxygen Evolution in Photosynthesis
For Researchers, Scientists, and Drug Development Professionals
In the study of photosynthesis, particularly the light-dependent reactions, researchers often seek to quantify the rate of electron transport and the concomitant evolution of oxygen. Two prominent methods employed for this purpose are the 2,6-dichlorophenolindophenol (DCPIP) reduction assay and the direct measurement of oxygen evolution. This guide provides an objective comparison of these two techniques, supported by experimental protocols and a theoretical framework, to aid researchers in selecting the most appropriate method for their experimental goals.
The light-dependent reactions of photosynthesis involve the transfer of electrons from water to NADP+, a process driven by light energy. This electron flow can be intercepted by artificial electron acceptors, such as DCPIP. The reduction of DCPIP, which results in a color change from blue to colorless, serves as an indirect measure of the rate of photosynthetic electron transport.[1][2] Concurrently, the splitting of water molecules to provide these electrons results in the production of molecular oxygen.[3][4] Therefore, the rate of DCPIP reduction is directly correlated with the rate of oxygen evolution.
Quantitative Comparison of DCPIP Reduction and Oxygen Evolution Assays
The theoretical stoichiometry of the Hill reaction predicts that for every molecule of oxygen evolved, which requires the splitting of two water molecules and the release of four electrons, two molecules of DCPIP are reduced (as DCPIP is a two-electron acceptor). The following table provides a quantitative comparison of the two methods.
| Feature | DCPIP Reduction Assay | Direct Oxygen Evolution Measurement |
| Principle of Detection | Spectrophotometry. Measures the decrease in absorbance of blue, oxidized DCPIP as it is reduced to its colorless form by accepting electrons from the photosynthetic electron transport chain.[5][6] | Electrochemistry. Typically uses a Clark-type oxygen electrode to measure the change in dissolved oxygen concentration in a sealed chamber.[7] |
| What is Measured | Rate of disappearance of oxidized DCPIP. | Rate of appearance of molecular oxygen. |
| Units of Measurement | Change in absorbance units per unit time (e.g., ΔAbs/min), which can be converted to moles of DCPIP reduced per unit time using the Beer-Lambert law. | Moles of O₂ evolved per unit time (e.g., µmol O₂/mg chlorophyll/hr). |
| Stoichiometric Relationship | 2 moles of DCPIP reduced | 1 mole of O₂ evolved |
| Advantages | Simple, cost-effective, and can be performed with a standard spectrophotometer. Provides a visual confirmation of the reaction.[4] | Direct measurement of a key physiological product of photosynthesis. Highly sensitive and provides real-time data. |
| Disadvantages | Indirect measurement of photosynthetic rate. The stability of DCPIP can be affected by pH and light.[8] The reaction can be sensitive to the concentration of chloroplasts and DCPIP. | Requires specialized and more expensive equipment (oxygen electrode and meter). The calibration of the electrode is crucial for accurate measurements. |
Experimental Protocols
Experimental Protocol 1: DCPIP Reduction Assay
This protocol outlines the measurement of the photoreduction of DCPIP by isolated chloroplasts.
1. Isolation of Chloroplasts: a. Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., 0.3 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM EDTA). b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts. e. Resuspend the chloroplast pellet in a small volume of the isolation buffer.
2. DCPIP Assay: a. Prepare a reaction mixture containing the chloroplast suspension, a buffer solution (e.g., phosphate buffer pH 6.8), and DCPIP solution (e.g., 0.1 mM). b. Prepare a "blank" cuvette containing the reaction mixture without chloroplasts. c. Place the experimental cuvette in a spectrophotometer and measure the initial absorbance at 600 nm. d. Illuminate the cuvette with a light source. e. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes). f. The rate of DCPIP reduction is determined by the slope of the linear portion of the absorbance vs. time graph.
Experimental Protocol 2: Oxygen Evolution Measurement
This protocol describes the measurement of photosynthetic oxygen evolution using a Clark-type oxygen electrode.
1. Chloroplast Isolation: a. Isolate chloroplasts as described in Experimental Protocol 1.
2. Oxygen Electrode Setup and Calibration: a. Assemble the oxygen electrode according to the manufacturer's instructions. b. Calibrate the electrode using a zero-oxygen solution (e.g., sodium dithionite) and an air-saturated water standard.
3. Measurement of Oxygen Evolution: a. Add a buffered reaction medium to the electrode chamber. b. Add the isolated chloroplast suspension to the chamber. c. Add an electron acceptor (e.g., potassium ferricyanide or DCPIP) to the chamber. d. Seal the chamber, ensuring no air bubbles are present. e. Record the baseline rate of oxygen change in the dark (respiration). f. Illuminate the chamber with a light source of known intensity. g. Record the rate of oxygen evolution in the light. h. The net rate of photosynthetic oxygen evolution is the rate in the light minus the rate in the dark.
Visualization of Key Processes
Caption: Photosynthetic electron transport chain and DCPIP interception.
Caption: Comparative experimental workflow diagram.
Alternative Methods
While DCPIP reduction and oxygen evolution are standard methods, other techniques can also be employed to assess photosynthetic activity. These include:
-
Chlorophyll Fluorescence: This non-invasive technique measures the fluorescence emitted by chlorophyll, which is inversely related to the efficiency of photosynthetic electron transport.[9]
-
Carbon Dioxide Uptake: Measuring the rate of CO₂ consumption by a plant or algal sample provides a direct measure of the rate of carbon fixation, the end-product of photosynthesis.[10]
-
Measuring Biomass: Over a longer term, the increase in plant dry mass can be used as an indirect measure of net photosynthetic activity.
Conclusion
Both the DCPIP reduction assay and direct oxygen evolution measurement are valuable tools for quantifying the light-dependent reactions of photosynthesis. The choice between these methods will depend on the specific research question, available equipment, and the desired level of precision. The DCPIP assay offers a simple and cost-effective method for assessing electron transport, while the oxygen electrode provides a direct and highly sensitive measurement of a key physiological output. By understanding the principles and protocols of each, researchers can effectively investigate the intricate processes of photosynthesis.
References
- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 4. Hill reaction - Wikipedia [en.wikipedia.org]
- 5. mystrica.com [mystrica.com]
- 6. education.ti.com [education.ti.com]
- 7. ocr.org.uk [ocr.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous measurement of oscillations in oxygen evolution and chlorophyll a fluorescence in leaf pieces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon Dioxide and the Reduction of Indophenol and Ferricyanide by Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenolindophenol's Reactivity with Diverse Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,6-Dichlorophenolindophenol (DCPIP), a redox-active dye, with a range of common antioxidants. By leveraging experimental data, this document aims to serve as a valuable resource for researchers in the fields of biochemistry, food science, and pharmacology who utilize the DCPIP assay for antioxidant capacity determination.
Introduction to DCPIP and Antioxidant Reactivity
2,6-Dichlorothis compound is a chemical compound that acts as a redox indicator. In its oxidized form, it is a deep blue color, while its reduced form is colorless.[1] This distinct color change upon reduction by an antioxidant makes it a useful tool for quantifying antioxidant activity. The rate and stoichiometry of this reaction vary depending on the specific antioxidant, providing insights into their reducing power. This guide explores these differences across several classes of antioxidants.
Quantitative Comparison of Antioxidant Reactivity with DCPIP
The following table summarizes the stoichiometric relationship between DCPIP and various antioxidants. The data is compiled from studies employing titration or spectrophotometric methods to determine the number of moles of DCPIP reduced by one mole of the antioxidant or vice versa. This provides a direct comparison of their reducing capacity under the specified experimental conditions.
| Antioxidant Class | Antioxidant | Moles of DCPIP Reduced per Mole of Antioxidant | Moles of Antioxidant Consumed per Mole of DCPIP | Reference |
| Vitamins | Ascorbic Acid (Vitamin C) | 1.37 | - | Kołota et al., 2022 |
| Thiol Compounds | Glutathione (GSH) | 1.50 | - | Kołota et al., 2022 |
| Coenzymes | NADH | 0.89 | - | Kołota et al., 2022 |
| Phenolic Acids | Gallic Acid | 1.22 | - | Kołota et al., 2022 |
| Ferulic Acid | - | 2 | Tesfay et al., 2021 | |
| Caffeic Acid | - | 1 | Tesfay et al., 2021 | |
| Flavonoids | Catechin | - | 1 | Tesfay et al., 2021 |
| Other Phenols | Pyrogallol | - | 1.5 | Tesfay et al., 2021 |
Note on Tocopherols (Vitamin E): Extensive literature searches did not yield specific quantitative data on the reactivity of tocopherols with DCPIP. While tocopherols are potent antioxidants, their lipophilic nature may require modified assay conditions, and the most common methods for assessing their antioxidant capacity in vitro are assays such as DPPH and TEAC. The lack of standardized data for the DCPIP assay represents a gap in the current literature and an opportunity for future research.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reaction of DCPIP with antioxidants.
Spectrophotometric Determination of Antioxidant Capacity
This method is widely used to determine the total antioxidant capacity of a sample.
Principle: The reduction of the blue DCPIP dye to its colorless form by antioxidants is monitored spectrophotometrically. The decrease in absorbance at the maximum wavelength of DCPIP (typically around 600 nm) is proportional to the amount of antioxidant present.
Reagents and Equipment:
-
2,6-Dichlorothis compound (DCPIP) solution (e.g., 0.1 mM in a suitable buffer)
-
Antioxidant standard solutions (e.g., Ascorbic Acid, Trolox) of known concentrations
-
Test samples containing antioxidants
-
Phosphate buffer (e.g., pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of DCPIP in the chosen buffer.
-
Prepare a series of standard solutions of a known antioxidant (e.g., ascorbic acid).
-
For each standard and sample, add a specific volume of the DCPIP solution to a cuvette.
-
Record the initial absorbance of the DCPIP solution at its λmax (around 600 nm).
-
Add a specific volume of the antioxidant standard or test sample to the cuvette and mix quickly.
-
Monitor the decrease in absorbance over time until the reaction reaches a plateau.
-
The total decrease in absorbance is used to quantify the antioxidant capacity. A standard curve can be generated using the results from the standard antioxidant solutions.
Titrimetric Method for Ascorbic Acid Determination
This is a classic method for quantifying Vitamin C content.
Principle: A solution of DCPIP of unknown concentration is titrated with a standard solution of ascorbic acid. The ascorbic acid reduces the blue DCPIP, and the endpoint is reached when all the ascorbic acid has reacted, and the solution turns pink (the color of DCPIP in an acidic solution).
Reagents and Equipment:
-
DCPIP solution
-
Standard ascorbic acid solution (of a precisely known concentration)
-
Metaphosphoric acid or oxalic acid solution (to stabilize the ascorbic acid)
-
Burette
-
Pipettes
-
Erlenmeyer flask
Procedure:
-
Pipette a known volume of the standard ascorbic acid solution into an Erlenmeyer flask.
-
Add a small volume of the stabilizing acid.
-
Fill the burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution, swirling the flask continuously.
-
The endpoint is indicated by the first persistent pink color that lasts for more than 30 seconds.
-
Record the volume of DCPIP solution used.
-
The concentration of the DCPIP solution can then be calculated. This standardized DCPIP solution can then be used to determine the ascorbic acid content in unknown samples.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for comparing antioxidant reactivity with DCPIP.
Caption: General reaction mechanism of DCPIP with a hydrogen-donating antioxidant.
References
Validating a New Experimental Model for Mitochondrial Dysfunction Using the Phenolindophenol Reduction Assay: A Comparative Guide
For researchers developing novel experimental models of disease, particularly those involving mitochondrial dysfunction, robust validation is paramount. The 2,6-dichlorophenolindophenol (DCPIP or this compound) reduction assay offers a classic, accessible method for assessing the activity of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This guide provides a detailed comparison of the DCPIP assay with modern alternatives, complete with experimental protocols and data presentation formats to aid in the validation of new cellular or mitochondrial models.
Principle of the this compound (DCPIP) Reduction Assay
The DCPIP reduction assay is a spectrophotometric method used to measure the rate of electron transport. DCPIP is a redox-active dye that acts as an artificial electron acceptor. In its oxidized state, it is deep blue, but upon reduction, it becomes colorless.[1][2] This color change can be quantified by measuring the decrease in absorbance at a wavelength of 600 nm.[3]
In the context of mitochondrial studies, the assay is frequently used to determine the activity of Complex I. Electrons from the oxidation of NADH are transferred to DCPIP, causing its reduction. The rate of this reduction is directly proportional to the activity of the enzyme complex being assayed.[4]
Comparative Analysis of Assays for Mitochondrial Function
When validating a new experimental model, it is crucial to select the most appropriate assay. The DCPIP assay is a cost-effective and reliable method, but other techniques may offer higher throughput or provide different insights into mitochondrial health.
| Assay | Principle | Advantages | Disadvantages |
| This compound (DCPIP) Reduction Assay | Colorimetric. Measures the reduction of the blue dye DCPIP to a colorless form as it accepts electrons from the electron transport chain (e.g., Complex I).[5] | Cost-effective, simple setup, well-established methodology. | Can be susceptible to interference from other reducing agents, lower throughput than plate-based assays.[6][7] |
| Oxygen Consumption Rate (OCR) Analysis | Real-time measurement of O₂ consumption in live cells using specific inhibitors to dissect different stages of mitochondrial respiration.[8] | Provides a comprehensive profile of mitochondrial function (basal respiration, ATP production, maximal respiration).[8] | Requires specialized equipment (e.g., Seahorse Analyzer), higher cost per sample. |
| NADH Oxidation Assay | Spectrophotometric. Directly measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD⁺ by Complex I.[4][9] | Direct measurement of substrate consumption. | Absorbance at 340 nm can have interference from other cellular components. |
| Commercial Colorimetric Kits (e.g., Abcam, Assay Genie) | Colorimetric. Similar to the DCPIP assay but often use proprietary dyes and optimized reagents for higher sensitivity and stability. | High sensitivity, convenient kit format, often optimized for 96-well plates. | Higher cost than preparing reagents in-house. |
| Fluorescent Probes (e.g., TMRM, MitoSOX) | Fluorometric. Dyes that measure mitochondrial membrane potential (TMRM) or superoxide levels (MitoSOX) in live cells.[8][10] | Allows for single-cell analysis and imaging, provides information on mitochondrial health beyond enzyme activity. | Can be influenced by factors other than electron transport chain activity, potential for artifacts.[10] |
Experimental Protocols
This compound (DCPIP) Reduction Assay for Complex I Activity
This protocol is adapted for measuring Complex I activity in isolated mitochondria from a new experimental cell model.
Materials:
-
Isolated mitochondria (e.g., from control and new model cell lines)
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
NADH solution (10 mM)
-
DCPIP solution (2 mM)
-
Rotenone (Complex I inhibitor, 2 mM in DMSO)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, add 800 µL of Assay Buffer.
-
Add Mitochondria: Add 20-50 µg of isolated mitochondrial protein to the cuvette and mix gently.
-
Add DCPIP: Add 50 µL of the 2 mM DCPIP solution.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm for 1-2 minutes.
-
Initiate Reaction: Add 10 µL of 10 mM NADH to start the reaction. Mix immediately by inverting the cuvette.
-
Measure Absorbance: Record the decrease in absorbance at 600 nm every 15-30 seconds for 5-10 minutes. The rate of decrease reflects Complex I activity.
-
Inhibitor Control: To measure non-specific activity, repeat the experiment but pre-incubate the mitochondria with 1 µL of rotenone for 5 minutes before adding NADH.
-
Calculate Specific Activity: Subtract the rate of the rotenone-inhibited reaction from the total reaction rate. Activity is typically expressed as nmol DCPIP reduced/min/mg protein.
Alternative Assay: Oxygen Consumption Rate (OCR) Measurement
This provides a brief overview of the workflow for a common alternative.
Procedure Outline:
-
Cell Plating: Seed cells from the control and new experimental model into a specialized microplate (e.g., Seahorse XF plate).
-
Assay Medium: Replace the growth medium with a low-buffer assay medium.
-
Instrument Setup: Load the sensor cartridge with inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and calibrate the instrument.
-
Run Assay: The instrument measures the oxygen consumption rate at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: The software calculates key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.[8]
Data Presentation
Quantitative data should be summarized for clear comparison. Below is a sample table presenting hypothetical results from a DCPIP assay used to validate a new cell model ("Model X") expected to have mitochondrial dysfunction compared to a control ("WT").
Table 1: Complex I Activity in Wild-Type vs. Model X Mitochondria
| Sample | Total Rate (ΔAbs/min) | Rotenone-Inhibited Rate (ΔAbs/min) | Specific Rate (ΔAbs/min) | Specific Activity (nmol/min/mg)* |
| WT Mitochondria | 0.152 ± 0.011 | 0.015 ± 0.003 | 0.137 ± 0.010 | 6.52 ± 0.48 |
| Model X Mitochondria | 0.081 ± 0.009 | 0.013 ± 0.004 | 0.068 ± 0.008 | 3.24 ± 0.38 |
*Calculated using the extinction coefficient for DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).[3]
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex processes. Below are Graphviz diagrams illustrating the experimental workflow and the underlying principle of the DCPIP assay for Complex I.
Caption: Experimental workflow for the DCPIP reduction assay.
Caption: Principle of the DCPIP assay for Complex I activity.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorothis compound) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoComplex-I Activity Assay Kit MitoComplex-I Activity Assay Kit Dojindo [dojindo.com]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenolindophenol: A Step-by-Step Guide
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. While some safety data sheets (SDS) for specific salts of phenolindophenol may indicate it is not a hazardous substance under certain regulations, the "phenol" component of its name and its common use in laboratory settings necessitate cautious handling and disposal as chemical waste.[1][2] Adherence to institutional and local guidelines is paramount.[3] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste.
Immediate Safety and Handling
Before beginning any procedure that generates this compound waste, it is essential to take appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a fully buttoned lab coat, safety glasses or goggles, and chemical-resistant gloves.[4]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[5]
-
Review Safety Data Sheet (SDS): Always consult the specific SDS for the form of this compound you are using. Pay close attention to sections on handling, storage, hazards, and disposal.
Operational Disposal Plan
This plan covers the entire lifecycle of this compound waste in the laboratory, from generation to pickup.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in a safe disposal workflow. Do not mix incompatible waste streams.[6] this compound waste should be treated as hazardous chemical waste and must never be disposed of down the sink or in regular trash.[7][8]
-
Aqueous/Liquid Waste:
-
Solid Waste:
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves contaminated with this compound should be collected in a separate, puncture-proof container that can be securely sealed.[5][11] This container should be clearly labeled as chemically contaminated solid waste.
-
Bulk Powder: Unused or expired solid this compound should be kept in its original container and disposed of as hazardous solid waste.[10]
-
Step 2: Container Management
The integrity and labeling of your waste container are crucial for safety and compliance.
-
Container Choice: Use containers that are compatible with the chemical waste and have a secure, screw-top cap.[6] The container should be in good condition with no cracks or deterioration.[6]
-
Labeling: All waste containers must be clearly labeled.[11] Affix a hazardous waste tag as soon as you begin collecting waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "Aqueous this compound Waste").
-
The approximate concentrations and volumes.
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain tightly sealed except when you are actively adding waste.[7][9][11] This prevents the release of vapors and protects against spills.
Step 3: Storage
Designated storage areas are required for accumulating hazardous waste before pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA, which must be at or near the point of waste generation.[6][9]
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control any potential leaks.[12]
-
Segregation in Storage: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6][13]
Step 4: Arranging for Final Disposal
Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][9]
-
Request Pickup: Once your waste container is nearly full (about 90%), submit a waste collection request to your institution's EHS office.[11]
-
Incineration: The preferred final disposal method for phenol-containing compounds is high-temperature incineration at a licensed facility, which ensures complete destruction.[8][10]
Decontamination and Spill Management
-
Empty Container Decontamination: An empty container that once held a hazardous chemical must be triple-rinsed with a suitable solvent (like water or ethanol) before it can be disposed of as non-hazardous trash.[7][12] Crucially, all rinsate from this process must be collected and disposed of as hazardous liquid waste. [7][12] After rinsing, deface or remove all hazardous labels from the container.[12]
-
Spill Cleanup:
-
For small spills, use an absorbent material like sand, vermiculite, or a chemical spill pad to contain the substance.[4][8]
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[4]
-
For large spills, evacuate the area and contact your institution's emergency spill response team immediately.[4]
-
Waste Accumulation Guidelines
Laboratories must adhere to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. The following table summarizes typical limits; however, you must confirm the specific regulations for your institution and locality.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months (as long as volume is not exceeded) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Container must be removed within 3 days of reaching limit |
Data sourced from University of Pennsylvania EHRS guidelines.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling Phenolindophenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Phenolindophenol. While 2,6-Dichlorothis compound sodium salt is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is structurally related to phenol, a toxic and corrosive compound.[1][2] Therefore, adopting robust safety protocols is a prudent measure to ensure a safe laboratory environment. The following procedures are based on best practices for handling phenol and its derivatives.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The selection of PPE should be based on the potential for splashing and the concentration of the solution being handled.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye Protection | Safety glasses | Chemical splash goggles and a face shield |
| Hand Protection | Double-layered nitrile gloves | Butyl rubber, neoprene, or Viton gloves over nitrile gloves |
| Body Protection | Fully buttoned lab coat | Impervious apron (butyl rubber or neoprene) over a lab coat |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Note: When working with solutions containing both phenol and chloroform, be aware that chloroform can quickly degrade nitrile gloves. In such cases, specialized gloves like ChemTek Viton/Butyl are recommended.[3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel time.[4]
-
Verify that a fume hood is operational and available for use, especially when handling stock solutions or creating dilutions.[4]
-
Assemble a "Phenol First Aid Kit" containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) and gauze pads.[5]
-
Designate a specific area for this compound work and ensure it is clearly marked.[3]
-
-
Handling :
-
Post-Handling :
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Rapid decontamination is critical. Immediately remove all contaminated clothing. Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG) 300 or 400. Continue this process with fresh gauze pads until the odor of phenol is no longer detectable. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately proceed to the nearest emergency eyewash station and flush the eyes for at least 15 minutes. While flushing, have someone call for emergency medical assistance.[4][6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7] |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solutions and materials contaminated with this compound must be collected as hazardous chemical waste.[6][8]
-
Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.[9] The original container can often be used.[9]
-
Do not dispose of this compound waste down the sink or in regular trash containers.[3][8]
-
-
Container Management :
-
Final Disposal :
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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